Thiorphan-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-sulfanylpropanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKNPQAGWVLDQ-RALIUCGRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CS)C(=O)NCC(=O)O)[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Isotopic Purity of Thiorphan-d5
This technical guide provides an in-depth analysis of the isotopic purity of Thiorphan-d5, a deuterated analog of Thiorphan. It is intended for researchers, scientists, and drug development professionals who utilize labeled compounds as internal standards in analytical and pharmacokinetic studies.[1] This document outlines the available purity specifications, details the experimental protocols for its determination, and illustrates the relevant biological pathways and analytical workflows.
Introduction to this compound
Thiorphan is the active metabolite of the anti-diarrheal prodrug Racecadotril.[2][3] It functions as a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase (NEP) or enkephalinase.[4][5] By inhibiting NEP, Thiorphan prevents the degradation of endogenous opioid peptides called enkephalins, thereby potentiating their biological effects.
This compound is a stable, deuterium-labeled version of Thiorphan, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the unlabeled analyte but distinguishable by its higher mass. The use of such standards improves the accuracy and reliability of quantifying Thiorphan in biological samples for applications like therapeutic drug monitoring and pharmacokinetic research.
Isotopic Purity Data
The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms. Commercially available this compound is generally supplied with high isotopic enrichment. The data below is compiled from available supplier specifications.
| Parameter | Specification | Supplier |
| Isotopic Purity | ≥99% deuterated forms (d1-d5) | Cayman Chemical |
Table 1: Summary of available isotopic purity data for this compound.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound requires precise analytical techniques capable of differentiating between isotopologues (molecules that differ only in their isotopic composition). The most common and robust methods employed are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
3.1. Method 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This is a primary technique for assessing isotopic purity due to its high sensitivity and mass accuracy.
-
Principle: LC-HRMS separates the analyte from impurities and then measures the mass-to-charge ratio (m/z) of the ions with high resolution. This allows for the clear distinction and quantification of the different isotopologues (d0 to d5) based on their unique masses.
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Protocol:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Separation: Inject the sample into the LC system. Utilize a suitable C18 column and a gradient elution method with mobile phases such as water and acetonitrile with formic acid to achieve good peak shape and separation from any chemical impurities.
-
Mass Spectrometric Analysis: Analyze the eluent using the HRMS instrument in positive electrospray ionization (ESI) mode. Acquire full scan mass spectra over a relevant m/z range.
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue of Thiorphan (d0, d1, d2, d3, d4, and d5).
-
Integrate the peak area for each extracted ion chromatogram.
-
Calculate the isotopic purity by determining the relative abundance of the d5 isotopologue compared to the sum of all isotopologues. Corrections for the natural abundance of isotopes (e.g., ¹³C) should be applied for accurate quantification.
-
-
3.2. Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and assess purity.
-
Principle: ¹H NMR (Proton NMR) is used to quantify the reduction in signal intensity at the sites of deuteration. ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Protocol:
-
Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
-
¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the phenyl protons confirms successful deuteration. The degree of deuteration can be estimated by comparing the integration of the residual phenyl proton signals to the integration of a non-deuterated proton signal within the molecule (e.g., the glycine CH₂ protons).
-
²H NMR Analysis: Acquire a ²H NMR spectrum to directly observe the signal from the deuterium atoms on the phenyl ring, confirming their presence.
-
A combined strategy using both LC-HRMS and NMR provides the most comprehensive evaluation of isotopic enrichment and structural integrity.
Mandatory Visualizations
4.1. Signaling Pathway of Thiorphan
Thiorphan's primary mechanism of action is the inhibition of neprilysin (NEP). NEP is a cell-surface peptidase that degrades a variety of signaling peptides, including the endogenous enkephalins. By inhibiting NEP, Thiorphan increases the local concentration of enkephalins, which can then bind to and activate opioid receptors, leading to downstream physiological effects such as reduced intestinal secretion.
References
Thiorphan-d5 mechanism of action as a neprilysin inhibitor.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Thiorphan-d5 as a potent and selective inhibitor of neprilysin (NEP). Neprilysin, a zinc-dependent metalloprotease, plays a crucial role in the degradation of several endogenous vasoactive and neuroregulatory peptides. Its inhibition has significant therapeutic implications in cardiovascular and neurological diseases. This document provides a comprehensive overview of the binding kinetics, experimental methodologies, and affected signaling pathways related to Thiorphan and its deuterated analog, this compound.
Core Mechanism of Action
Thiorphan is a reversible and highly selective inhibitor of neprilysin.[1] Its inhibitory action is primarily mediated by the thiol group within its structure, which chelates the zinc ion essential for the catalytic activity of the neprilysin active site.[2] This interaction physically obstructs the binding of natural peptide substrates, preventing their degradation. Thiorphan specifically interacts with the S1' and S2' subsites of neprilysin, contributing to its high binding affinity.[3]
While specific kinetic data for this compound is not extensively published, the substitution of hydrogen with deuterium atoms (d5) is a common strategy in drug development to favorably alter pharmacokinetic properties, such as metabolic stability, without significantly impacting the core pharmacodynamic mechanism. A patent for the synthesis of deuterated Thiorphan exists, indicating its relevance in research and development.[4] It is therefore highly probable that this compound exhibits a near-identical mechanism of action to its non-deuterated counterpart, acting as a potent and selective reversible inhibitor of neprilysin.
Quantitative Data: Inhibition Profile
The inhibitory potency of Thiorphan against neprilysin and other metalloproteases has been quantified in various studies. This data is crucial for understanding its selectivity and potential off-target effects.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Thiorphan | Neprilysin (NEP) | 4.7 nM | 6.9 nM | [3] |
| Thiorphan | Angiotensin-Converting Enzyme (ACE) | 150 nM | - | |
| Retro-thiorphan | Neprilysin (NEP) | 2.3 nM | - | |
| Retro-thiorphan | Angiotensin-Converting Enzyme (ACE) | >10 µM | - |
Experimental Protocols
The following sections detail standardized methodologies for assessing the inhibitory activity of compounds like this compound against neprilysin.
In Vitro Neprilysin Inhibition Assay (Fluorometric)
This protocol outlines a common method to determine the in vitro potency of an inhibitor against purified neprilysin.
Materials:
-
Recombinant human neprilysin
-
Neprilysin substrate (e.g., a fluorogenic peptide)
-
Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)
-
This compound (or Thiorphan as a reference compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add the assay buffer, the neprilysin enzyme solution, and the this compound dilutions.
-
Include control wells containing the enzyme without the inhibitor and wells with buffer only for background fluorescence.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic neprilysin substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence increase over time.
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Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of Neprilysin Inhibition
This section describes a general approach to evaluate the in vivo efficacy of this compound in animal models.
Animal Model:
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Male Wistar rats or C57BL/6 mice are commonly used.
Drug Administration:
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Intraperitoneal (IP) Injection: Thiorphan can be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and administered via IP injection. A typical procedure involves restraining the animal, disinfecting the injection site in the lower right quadrant of the abdomen, and injecting the solution at a 30-45° angle.
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Intracerebroventricular (ICV) Infusion: For assessing central nervous system effects, continuous infusion via an osmotic minipump connected to a brain infusion cannula is a standard method. The cannula is stereotactically implanted into a lateral ventricle.
Efficacy Assessment:
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Following administration of this compound or vehicle, collect tissue samples (e.g., brain, kidney, heart) or biological fluids (e.g., plasma, cerebrospinal fluid) at various time points.
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Measure the levels of neprilysin substrates (e.g., atrial natriuretic peptide, substance P, amyloid-beta) using techniques such as ELISA or mass spectrometry.
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A significant increase in the concentration of these substrates in the this compound treated group compared to the vehicle group indicates successful in vivo neprilysin inhibition.
Signaling Pathways and Logical Relationships
Inhibition of neprilysin by this compound leads to the accumulation of its various peptide substrates, which in turn potentiates their downstream signaling effects. The following diagrams illustrate these relationships.
Mechanism of Neprilysin Inhibition by this compound
Downstream Signaling Cascade of Natriuretic Peptides
Experimental Workflow for IC50 Determination
Conclusion
This compound is a potent and selective inhibitor of neprilysin, acting through a well-defined mechanism of reversible, competitive inhibition at the enzyme's active site. By preventing the degradation of key endogenous peptides, this compound holds significant promise for therapeutic interventions in a range of cardiovascular and neurological disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this field. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of the deuterated form, this compound, is warranted to fully elucidate its therapeutic potential.
References
- 1. Active Site Mutations Change the Cleavage Specificity of Neprilysin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Chronic intracerebroventricular infusion of angiotensin II causes dose- and sex-dependent effects on intake behaviors and energy homeostasis in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of Thiorphan-d5.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan-d5 is the deuterated analog of Thiorphan, the active metabolite of the antidiarrheal drug racecadotril. Due to its isotopic labeling, this compound serves as an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the precise quantification of Thiorphan in biological matrices.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, details its application in experimental protocols, and illustrates its primary workflow.
Chemical and Physical Properties
| Property | This compound | Thiorphan (for reference) |
| Chemical Name | (3-mercapto-2-((phenyl-d5)methyl)propanoyl)glycine | (3-mercapto-2-(phenylmethyl)propanoyl)glycine |
| Synonyms | N-[2-(Mercaptomethyl)-1-oxo-3-(phenyl-d5)propyl]glycine | DL-Thiorphan |
| CAS Number | 2183240-70-0[3] | 76721-89-6[4] |
| Molecular Formula | C₁₂H₁₀D₅NO₃S | C₁₂H₁₅NO₃S |
| Molecular Weight | 258.35 g/mol | 253.3 g/mol |
| Physical State | Solid | Crystalline solid |
| Purity | ≥99% deuterated forms (d1-d5) | ≥95% |
| Solubility | No specific data available | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.5 mg/ml |
| Storage | Recommended to store in tightly closed containers at room temperature, protected from light and moisture. For temperature-sensitive materials, cold storage (e.g., 2–8°C, -20°C) is indicated. | - |
| Safety | Not classified as a hazardous substance according to the Globally Harmonized System (GHS). | - |
Experimental Protocols
The primary application of this compound is as an internal standard in bioanalytical methods to ensure the accuracy and precision of Thiorphan quantification. Below are detailed methodologies from cited experiments.
Quantification of Thiorphan in Human Plasma by HPLC with UV Detection
This method was developed for the pharmacokinetic study of Thiorphan.
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Sample Preparation:
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Plasma samples are pre-treated using solid-phase extraction (SPE) with Oasis HLB 3 mL, 60 mg cartridges.
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Thiorphan is eluted and the solvent is evaporated.
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The residue is reconstituted in the mobile phase for injection.
-
-
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with UV detection.
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-
Chromatographic Conditions:
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Column: Waters Sunfire C18 reversed-phase column.
-
Column Temperature: 35°C.
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 2.6) and acetonitrile (74:26, v/v).
-
Flow Rate: 1.0 mL/min.
-
UV Detection Wavelength: 210 nm.
-
-
Internal Standard:
-
In this specific study, Nevirapine was used as the internal standard. However, this compound is an ideal internal standard for LC-MS based methods due to its similar chemical behavior and different mass.
-
-
Validation Parameters:
-
Linearity: The calibration curve was linear over the range of 0.05-4 µg/mL.
-
Limit of Quantification (LOQ): 0.05 µg/mL.
-
Accuracy: Mean accuracy was between 92.7-99.6%.
-
Precision: Within- and between-batch coefficients of variation were 2.2-8.4% and 4.1-8.1%, respectively.
-
Mandatory Visualization
Experimental Workflow for Bioanalytical Quantification using this compound
The following diagram illustrates the typical workflow for the quantification of Thiorphan in a biological sample, such as plasma, using this compound as an internal standard with LC-MS/MS analysis.
References
A Technical Guide to the Synthesis and Deuteration of Thiorphan-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and deuteration process for Thiorphan-d5, an isotopically labeled version of the active metabolite of the antidiarrheal drug racecadotril. This document details the experimental protocols, quantitative data, and relevant biological pathways, serving as a comprehensive resource for professionals in pharmaceutical research and development.
This compound, with the chemical name (3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine, is a valuable tool in pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms into the phenyl ring provides a stable isotopic label, allowing for its differentiation from the unlabeled compound in mass spectrometry-based analyses.
Synthesis and Deuteration Process
The synthesis of this compound involves a multi-step process culminating in a catalytic deuterium exchange reaction. A key method for this process is outlined in U.S. Patent US8101665B2, which describes the preparation of tritiated and deuterated Thiorphan. The general approach involves the synthesis of a halogenated precursor of Thiorphan, which then undergoes a dehalogenation-deuteration reaction.
Experimental Protocol: Synthesis of this compound via Catalytic Deuterium Exchange
This protocol is adapted from the general methodology described in the scientific literature and relevant patents.
Step 1: Synthesis of a Halogenated Thiorphan Precursor
A suitable precursor for deuteration is a halo-substituted version of Thiorphan, for example, a compound where one or more hydrogen atoms on the phenyl ring are replaced by a halogen such as bromine or iodine. The synthesis of this precursor typically follows standard organic chemistry procedures for aromatic halogenation and peptide coupling.
Step 2: Catalytic Deuteration
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Reaction Setup: In a suitable reaction vessel, dissolve the halogenated Thiorphan precursor in an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add a palladium-based catalyst, such as palladium on carbon (Pd/C), to the solution. The catalyst loading is typically around 10% by weight of the precursor.
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Deuterium Gas Introduction: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce deuterium gas (D2) at a specified pressure (typically 1-5 atmospheres).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating for a predetermined period (e.g., 12-24 hours) to ensure complete reaction.
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Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The crude product is purified using a suitable technique, such as column chromatography or recrystallization, to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis of this compound. The exact values can vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Value |
| Chemical Formula | C12H10D5NO3S |
| Molecular Weight | 258.35 g/mol |
| Isotopic Purity | >98% |
| Chemical Purity | >97% |
| Typical Reaction Yield | 70-90% |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and deuteration of this compound.
Caption: Workflow for the synthesis of this compound.
Biological Context: Thiorphan's Mechanism of Action
Thiorphan is a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[1] NEP is a zinc-containing metalloprotease that is responsible for the degradation of several endogenous peptides, including the enkephalins. Enkephalins are neuropeptides that play a significant role in pain modulation and have other physiological functions.
By inhibiting NEP, Thiorphan prevents the breakdown of enkephalins, leading to their increased local concentrations and prolonged activity at their receptors. This ultimately results in the observed therapeutic effects, such as the antidiarrheal action of its prodrug, racecadotril.
Signaling Pathway of Enkephalinase Inhibition
The following diagram illustrates the signaling pathway affected by Thiorphan.
References
An In-depth Technical Guide to the Stability and Storage of Thiorphan-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Thiorphan-d5, a deuterated analog of Thiorphan. Given the limited availability of specific stability data for this compound, this document synthesizes information on the non-deuterated form, Thiorphan, general principles of deuterated compound stability, and best practices for handling and storage to ensure the integrity of this research material.
Introduction to this compound and its Stability Considerations
Thiorphan is the active metabolite of the prodrug Racecadotril, an enkephalinase inhibitor. The deuterated version, this compound, is primarily used as an internal standard in pharmacokinetic and metabolic studies. The stability of such standards is paramount for accurate and reproducible analytical results.
Deuterium labeling, the replacement of hydrogen with its heavier isotope, can influence a molecule's stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes and certain chemical degradation pathways where C-H bond cleavage is the rate-limiting step[1]. However, this does not universally guarantee enhanced stability against all degradation mechanisms, such as oxidation or hydrolysis not involving the deuterated sites[2].
Recommended Storage and Handling of this compound
General Storage Recommendations for Deuterated Standards [3][4][5]
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Neat) | -20°C or colder | Long-term (Years) | Store in a desiccator to protect from moisture. Allow the vial to equilibrate to room temperature before opening. |
| In Aprotic Solvent | 2-8°C | Short to Medium-term | Protect from light by using amber vials. Ensure the container is well-sealed. |
| -20°C or colder | Medium to Long-term | Minimizes solvent evaporation and slows degradation. Be cautious of repeated freeze-thaw cycles. | |
| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the risk of hydrogen-deuterium (H/D) exchange. Prepare fresh. |
Suppliers of this compound often recommend storing the neat compound in a tightly closed container at room temperature, protected from light and moisture. For extended storage, particularly once in solution, adhering to the colder temperatures outlined above is advisable.
Stability Profile of Thiorphan (Non-Deuterated)
A detailed stability study of Thiorphan in an aqueous solution containing human serum albumin provides valuable insights into its degradation profile, which is likely to be the primary reference for its deuterated analog until specific data becomes available.
The principal degradation pathway for Thiorphan is oxidation, leading to the formation of a disulfide dimer. This suggests that the thiol group is the most reactive site on the molecule.
Thiorphan Solution Stability (1.0 mg/mL in normal saline with 1% HSA)
| Storage Temperature | Stability Period | Remaining Concentration | Notes |
| -20°C | At least 2 months | Stable | Recommended for long-term storage of solutions. |
| 4°C (Refrigerator) | 4 days | ~93% | An oxidative degradation of about 7% was noted after thawing. |
| 20°C (Room Temp) | 1 day | Not specified | Storage at room temperature should be limited to a single day. |
| 30°C | Not specified | Not specified | Used for Arrhenius plot to determine degradation kinetics. |
| 50°C | Not specified | Not specified | Used for Arrhenius plot to determine degradation kinetics. |
To mitigate oxidative degradation, it is recommended to purge the solvent with an inert gas like nitrogen before dissolving Thiorphan.
Experimental Protocols for Stability Assessment
For researchers wishing to conduct their own stability studies on this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Example HPLC Method for Thiorphan Stability Analysis
-
Chromatographic System: Micellar Liquid Chromatography
-
Mobile Phase: A suitable micellar solution (e.g., sodium dodecyl sulfate in an aqueous buffer) that allows for the separation of the parent compound from its degradation products.
-
Column: A C18 or similar reversed-phase column.
-
Detection: UV detector at an appropriate wavelength.
-
Procedure:
-
Prepare a stock solution of this compound in the desired solvent or matrix.
-
Aliquot the solution into several vials for storage under different conditions (e.g., varying temperatures, light exposure).
-
At specified time points, remove a vial from each condition.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Calculate the percentage of the initial concentration remaining.
-
Forced Degradation Studies
To understand potential degradation pathways, forced degradation studies are recommended. These involve exposing the compound to harsh conditions to accelerate decomposition.
-
Hydrolysis: Exposure to acidic and basic conditions (e.g., HCl, NaOH).
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.
-
Thermal Stress: Exposure to elevated temperatures.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound solutions.
Oxidative Degradation Pathway of Thiorphan
Caption: The primary oxidative degradation pathway of Thiorphan.
Conclusion
Ensuring the stability of this compound is critical for its use as an internal standard. While specific stability data for the deuterated form is scarce, the information available for Thiorphan, combined with best practices for handling deuterated compounds, provides a robust framework for its storage and use. The primary degradation route is oxidation of the thiol group, which can be minimized by storing the compound, especially in solution, at low temperatures (-20°C for long-term) and by protecting it from oxygen. For critical applications, it is recommended that researchers perform their own stability validation under their specific experimental conditions.
References
The Gold Standard in Bioanalysis: Thiorphan-d5 as a Deuterated Internal Standard for Thiorphan Quantification
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the accuracy and reliability of analytical methods are paramount. This technical guide provides an in-depth overview of the use of Thiorphan-d5, a deuterated stable isotope-labeled internal standard, for the precise quantification of thiorphan in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Thiorphan is the active metabolite of the anti-diarrheal prodrug, racecadotril, and its accurate measurement is crucial for assessing the efficacy and safety of the parent drug.[1][2]
The Principle of Deuterated Internal Standards
The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry.[3] A deuterated internal standard is a form of the analyte in which one or more hydrogen atoms have been replaced by deuterium atoms. This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Since their physicochemical properties are nearly identical, the deuterated internal standard and the analyte exhibit similar behavior during sample preparation, chromatography, and ionization.[3] This co-eluting nature ensures that any variations in sample extraction, matrix effects, or instrument response that affect the analyte will also proportionally affect the internal standard, leading to a highly accurate and precise quantification.
Metabolic Pathway of Racecadotril to Thiorphan
Racecadotril is a prodrug that is rapidly and extensively hydrolyzed in vivo to its active metabolite, thiorphan.[4] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase. By inhibiting NEP, thiorphan prevents the degradation of endogenous enkephalins, which are neurotransmitters in the gastrointestinal tract that regulate water and electrolyte secretion. The resulting increase in enkephalin levels leads to a reduction in intestinal hypersecretion, which is the therapeutic effect of racecadotril in treating acute diarrhea.
Quantitative Data Summary
The following tables summarize the validation parameters for a typical LC-MS/MS method for the quantification of thiorphan in human plasma using a deuterated internal standard like this compound. The data presented is a composite from several published methods utilizing either Thiorphan-d7 or a structural analog as the internal standard, which provides a strong indication of the expected performance with this compound.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 952 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 9.38 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 2.324 | ≤ 15% | ≤ 15% | ± 20% |
| Low QC | ~5 | ≤ 15% | ≤ 15% | ± 15% |
| Medium QC | ~400 | ≤ 15% | ≤ 15% | ± 15% |
| High QC | ~750 | ≤ 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Thiorphan | This compound (Expected) |
| Extraction Recovery | ~85 - 98% | ~85 - 98% |
| Matrix Effect | Compensated by Internal Standard | Compensates for Analyte |
Experimental Protocols
A detailed methodology for the quantification of thiorphan in human plasma using this compound as an internal standard is provided below. This protocol is based on established and validated LC-MS/MS methods.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Thiorphan and this compound reference standards.
-
Dissolve each in 1 mL of methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Thiorphan primary stock solution with a methanol:water (50:50, v/v) mixture to create calibration curve standards at appropriate concentrations (e.g., ranging from 1 to 1000 ng/mL).
-
-
Internal Standard Working Solution:
-
Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 or CN reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 90% B) |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Thiorphan Transition (m/z) | To be determined empirically (e.g., 252.1 → 134.1) |
| This compound Transition (m/z) | To be determined empirically (e.g., 257.1 → 139.1) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 - 200 ms |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the bioanalysis of thiorphan using this compound as an internal standard.
Logical Relationships in Bioanalysis
The successful implementation of a bioanalytical method using a deuterated internal standard relies on a series of logical relationships between the analyte, the internal standard, and the analytical platform.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thiorphan-d5 in Elucidating Enkephalinase Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enkephalinase pathways and the critical role of Thiorphan and its deuterated isotopologue, Thiorphan-d5, in their study. This document details the mechanism of enkephalin degradation, the inhibitory action of Thiorphan, and the application of this compound as an analytical tool in pharmacokinetic and pharmacodynamic assessments.
Introduction to the Enkephalinergic System
The endogenous opioid system is a crucial component of pain and emotional regulation. At its core are the enkephalins, naturally occurring pentapeptides (Met-enkephalin and Leu-enkephalin) that act as neurotransmitters by binding to opioid receptors. The signaling of these peptides is tightly controlled by rapid enzymatic degradation in the synaptic cleft. The primary enzymes responsible for enkephalin inactivation are two zinc metallopeptidases:
-
Neprilysin (NEP) , also known as neutral endopeptidase (EC 3.4.24.11) or enkephalinase, cleaves the Gly3-Phe4 bond of enkephalins[1].
-
Aminopeptidase N (APN) (EC 3.4.11.2), which removes the N-terminal tyrosine residue[2].
Inhibition of these enkephalinases presents a therapeutic strategy to enhance and prolong the analgesic and other physiological effects of endogenous enkephalins[1][2].
Thiorphan: A Potent Enkephalinase Inhibitor
Thiorphan is the active metabolite of the prodrug Racecadotril and functions as a potent and selective inhibitor of Neprilysin (NEP)[3]. By binding to the active site of NEP, Thiorphan prevents the degradation of enkephalins, leading to their accumulation and enhanced activation of opioid receptors. This mechanism underlies the antidiarrheal and potential analgesic properties of Racecadotril/Thiorphan.
Quantitative Inhibitory Activity
Thiorphan demonstrates high affinity and selectivity for Neprilysin over other peptidases, such as Aminopeptidase N and Angiotensin-Converting Enzyme (ACE). This selectivity is crucial for its targeted therapeutic action.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Thiorphan | Neprilysin (NEP) | 1.5 - 4.7 nM | 2.1 - 6.9 nM | |
| Thiorphan | Angiotensin-Converting Enzyme (ACE) | 150 nM | 140 nM | |
| Thiorphan | Aminopeptidase N (APN) | Not Reported (Significantly lower affinity) | Not Reported (Significantly lower affinity) |
Kᵢ and IC₅₀ values are compiled from multiple sources and represent a typical range.
The Role of this compound in Research
In the study of enkephalinase pathways and the development of inhibitors like Racecadotril, accurate quantification of the active metabolite, Thiorphan, in biological matrices is paramount. This is where isotopically labeled internal standards, such as this compound, become indispensable.
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are ideal internal standards for quantitative analysis by mass spectrometry (MS). This compound exhibits nearly identical chemical and physical properties to Thiorphan, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the non-labeled Thiorphan by the mass spectrometer. This co-elution and differential detection enable precise and accurate quantification of Thiorphan, correcting for any variability during the analytical process.
The primary application of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to support pharmacokinetic, toxicokinetic, and bioequivalence studies of Racecadotril.
Signaling Pathways and Experimental Workflows
Enkephalin Degradation Pathway and Inhibition by Thiorphan
Caption: Enkephalin signaling pathway and its modulation by the inhibitor Thiorphan.
Logical Relationship of Key Components
References
Foundational Research on Thiorphan-d5 in Neurodegenerative Diseases: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Foundational research directly investigating Thiorphan-d5 in the context of neurodegenerative diseases is not currently available in published scientific literature. This technical guide summarizes the foundational research on Thiorphan , its parent compound, with a focus on a potential neuroprotective mechanism relevant to neurodegenerative conditions. It further extrapolates the potential implications and advantages of using its deuterated form, this compound, based on established principles of medicinal chemistry.
Executive Summary
Thiorphan, a potent inhibitor of the neutral endopeptidase Neprilysin (NEP), presents a compelling, albeit complex, profile in the context of neurodegenerative diseases. While initial studies in Alzheimer's disease models suggested a detrimental role due to the inhibition of amyloid-beta (Aβ) degradation, a growing body of evidence points towards a promising neuroprotective pathway mediated by the neuropeptide Substance P (SP). This alternative mechanism, independent of Aβ clearance, involves the potentiation of SP signaling, which in turn mitigates excitotoxic neuronal death.
The deuteration of Thiorphan to this compound is a strategic approach to enhance its pharmacokinetic properties. While preclinical and clinical data for this compound are not yet available, the principles of deuteration suggest potential for improved metabolic stability, increased half-life, and enhanced bioavailability. These improvements could translate to a more robust and sustained neuroprotective effect, making this compound a molecule of significant interest for further investigation in neurodegenerative disease research.
The Dual Role of Neprilysin Inhibition in Neurodegeneration
Neprilysin (NEP) is a key metalloendopeptidase involved in the degradation of several bioactive peptides. Its role in neurodegeneration is multifaceted:
-
Amyloid-Beta (Aβ) Degradation: NEP is a primary enzyme responsible for the clearance of Aβ peptides in the brain. Inhibition of NEP by Thiorphan can lead to an accumulation of Aβ, which has been shown to exacerbate cognitive deficits in animal models of Alzheimer's disease.[1]
-
Neuropeptide Regulation: NEP also degrades other neuropeptides, including Substance P (SP), enkephalins, and bradykinin. By inhibiting NEP, Thiorphan increases the bioavailability of these peptides, which can have significant physiological effects.
The Substance P-Mediated Neuroprotective Pathway of Thiorphan
Foundational research has unveiled a neuroprotective mechanism of Thiorphan that is independent of its effects on Aβ. This pathway is primarily mediated by the potentiation of Substance P signaling.
Mechanism of Action
Thiorphan inhibits NEP, leading to an increase in the local concentration of Substance P. Substance P then binds to its high-affinity receptor, the Neurokinin-1 receptor (NK1R), and to a lesser extent, the Neurokinin-2 receptor (NK2R), on neurons. This receptor activation triggers downstream signaling cascades that confer neuroprotection against excitotoxic insults.[2][3][4] Excitotoxicity, a process of neuronal damage caused by excessive stimulation by neurotransmitters like glutamate, is a common pathological feature in many neurodegenerative diseases.
Foundational Preclinical Evidence for Thiorphan's Neuroprotection
A pivotal study by Gressens et al. (2006) in a neonatal mouse model of excitotoxic brain injury provides the core evidence for the neuroprotective effects of Thiorphan.
Experimental Design
The study utilized a well-established in vivo model of excitotoxic brain injury induced by the intracerebral injection of ibotenate, a glutamate receptor agonist, in newborn mice.[3] This model recapitulates key features of perinatal brain lesions.
Key Findings
The study demonstrated that systemic administration of Thiorphan significantly reduced the extent of brain damage caused by ibotenate.
| Parameter | Treatment Group | Outcome |
| Cortical Lesion Size | Thiorphan (10 mg/kg) | Up to 57% reduction compared to vehicle control. |
| Cleaved Caspase-3 | Thiorphan (10 mg/kg) | Up to 59% reduction in the number of apoptotic cells. |
These neuroprotective effects were mimicked by the direct administration of Substance P and were blocked by antagonists of the NK1 and NK2 receptors, confirming the proposed mechanism of action.
Experimental Protocols
The following are detailed methodologies from the foundational study by Gressens et al. (2006).
Animal Model of Excitotoxic Brain Lesions
-
Animals: Postnatal day 5 (P5) Swiss mice.
-
Ibotenate Injection: A solution of ibotenate (5 µg in 2 µL of phosphate-buffered saline) was injected into the frontoparietal cortex of the right cerebral hemisphere using a Hamilton syringe.
-
Lesion Assessment: Five days after the injection (at P10), animals were euthanized, and brains were processed for histological analysis.
Drug Administration
-
Thiorphan: Administered intraperitoneally at a dose of 10 mg/kg immediately after the ibotenate injection.
-
Substance P and Receptor Antagonists: In mechanistic studies, Substance P or its receptor antagonists were co-injected with ibotenate.
Histological and Immunohistochemical Analysis
-
Tissue Preparation: Brains were fixed, embedded in paraffin, and sectioned.
-
Lesion Size Quantification: Serial sections were stained with cresyl violet, and the maximal sagittal diameter of the cortical lesion was measured using a digital image analysis system.
-
Apoptosis Assessment: Immunohistochemistry was performed using an antibody specific for cleaved (active) caspase-3. The number of immunopositive cells in the perilesional cortex was counted.
This compound: Rationale and Potential Advantages
While no specific research on this compound in neurodegenerative diseases exists, the rationale for its development lies in the well-established benefits of deuteration in drug design. A patent for the synthesis of deuterated Thiorphan exists, indicating its feasibility as a chemical entity.
The Kinetic Isotope Effect
Deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to the "kinetic isotope effect," where the cleavage of a C-D bond is slower than that of a C-H bond.
Potential Benefits of this compound
-
Improved Metabolic Stability: If the metabolic breakdown of Thiorphan involves the cleavage of a C-H bond at a specific site, replacing that hydrogen with deuterium could slow down its metabolism.
-
Increased Half-Life and Exposure: Slower metabolism would lead to a longer half-life and increased overall drug exposure (Area Under the Curve, AUC).
-
Enhanced Bioavailability: For orally administered drugs, reduced first-pass metabolism can lead to higher bioavailability.
-
Potential for Lower Dosing and Reduced Side Effects: Improved pharmacokinetics may allow for lower or less frequent dosing, potentially improving patient compliance and reducing off-target effects.
Future Directions and Conclusion
The foundational research on Thiorphan has illuminated a promising, non-amyloid-centric neuroprotective pathway with relevance to neurodegenerative diseases characterized by excitotoxicity. The development of this compound represents a logical next step to optimize the therapeutic potential of this compound.
Future research should focus on:
-
Synthesis and preclinical characterization of this compound: Confirming its improved pharmacokinetic profile in vivo.
-
Efficacy studies in animal models of neurodegenerative diseases: Evaluating the neuroprotective effects of this compound in models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis, where excitotoxicity is a known contributor to pathology.
-
Safety and toxicology studies: Establishing a comprehensive safety profile for this compound.
References
- 1. In vivo assessment of experimental neonatal excitotoxic brain lesion with USPIO-enhanced MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VIP neuroprotection against excitotoxic lesions of the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. US8101665B2 - Process for synthesis of tritiated and deuterated thiorphan and acetorphan - Google Patents [patents.google.com]
Exploratory studies using Thiorphan-d5 in cardiovascular research.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the exploratory use of Thiorphan and its deuterated analog, Thiorphan-d5, in the field of cardiovascular research. This document details the mechanism of action, experimental protocols, and key quantitative findings from preclinical studies.
Introduction: Thiorphan and the Role of this compound
Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[1][2] NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), bradykinin, and angiotensin I and II.[3][4][5] By inhibiting NEP, Thiorphan increases the circulating levels of these peptides, leading to physiological effects that are of significant interest in cardiovascular research, particularly in the contexts of hypertension and heart failure.
This compound is a stable, deuterium-labeled analog of Thiorphan. In cardiovascular research, its primary role is not as a therapeutic agent itself, but as an internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for accurate quantification of Thiorphan in biological samples (e.g., plasma) during pharmacokinetic and pharmacodynamic studies. This is because its chemical behavior is nearly identical to Thiorphan, but its increased mass allows it to be distinguished by a mass spectrometer, correcting for variations in sample preparation and instrument response. While deuteration can be used to alter the metabolic profile of a drug, in the context of the available research, this compound's utility is firmly established in the analytical rather than the exploratory therapeutic space.
Mechanism of Action: The NEP Inhibition Pathway
The cardiovascular effects of Thiorphan are primarily mediated through the potentiation of the natriuretic peptide system. The inhibition of NEP by Thiorphan leads to an increase in the bioavailability of ANP and BNP. These peptides then bind to their cognate receptors, particulate guanylate cyclase-A (pGC-A), on the surface of target cells, such as vascular smooth muscle cells and renal tubular cells. This binding activates the receptor's intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
The elevation of intracellular cGMP levels activates cGMP-dependent protein kinase I (PKG I), which in turn phosphorylates various downstream targets. This signaling cascade results in several beneficial cardiovascular effects, including:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in total peripheral resistance and blood pressure.
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, reducing blood volume and cardiac preload.
-
Antiproliferative and Antihypertrophic Effects: Inhibition of cardiac and vascular remodeling.
The following diagram illustrates this key signaling pathway.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key exploratory studies of Thiorphan in rat models of cardiovascular disease.
Table 1: Hemodynamic Effects of Thiorphan in a Rat Model of Cirrhosis
| Parameter | Control Rats (Sham-operated) | Cirrhotic Rats (Bile Duct Ligation) |
| Cardiac Index | Decreased Significantly | No Significant Change |
| Systemic Vascular Resistance | Increased Significantly | No Significant Change |
| Mean Arterial Pressure | No Significant Change | No Significant Change |
| Glomerular Filtration Rate (GFR) | Not Reported | No Significant Change |
| Urine Sodium Excretion | Not Reported | Increased Significantly |
| Plasma Endothelin-1 (ET-1) | Increased | No Change |
| Plasma Atrial Natriuretic Peptide (ANP) | No Significant Increase | No Significant Increase |
Thiorphan was administered as an intravenous infusion with a 0.5 mg/kg loading dose followed by 0.1 mg/kg/min for 30 minutes.
Table 2: Cardiovascular Effects of Thiorphan in Hypertensive Rat Models
| Parameter | Effect Observed Across Hypertensive Models* |
| Blood Pressure | Progressive Decrease |
| Cardiac Output | No Change |
| Total Peripheral Resistance | Decreased |
| Cardiac Contractility Index (dP/dt/P) | No Change |
| Vascular Smooth Muscle Cell Membrane Potential | Hyperpolarization |
| Urine Volume & Sodium Excretion | Increased or No Change |
*Models included Spontaneously Hypertensive Rat (SHR), two-kidney one-clip (2K1C), one-kidney one-clip (1K1C), and reduced renal mass-salt (RRM-S) hypertensive rats. Thiorphan was administered as an intravenous infusion of 0.5 mg/kg/min for 120 minutes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the cardiovascular research of Thiorphan.
In Vivo Hemodynamic and Renal Function Assessment in Rats
This protocol outlines the general procedure for assessing the cardiovascular and renal effects of Thiorphan in anesthetized rats.
Objective: To measure changes in systemic hemodynamics and renal function in response to intravenous Thiorphan administration.
Materials:
-
Male rats (e.g., Spontaneously Hypertensive Rats, Wistar-Kyoto rats)
-
Anesthetic (e.g., Inactin, 120 mg/kg body weight)
-
Thiorphan solution
-
Vehicle control solution
-
Millar catheter for blood pressure and dP/dt measurement
-
Catheters for intravenous infusion and urine collection
-
Radiolabeled microspheres for cardiac output and regional blood flow determination
-
³H-inulin for Glomerular Filtration Rate (GFR) measurement
-
Infusion pumps
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat with Inactin. Surgically implant catheters into the femoral artery for blood pressure monitoring (via Millar catheter), the femoral vein for drug infusion, and the bladder for urine collection.
-
Stabilization: Allow the animal to stabilize after surgery.
-
Baseline Measurements: Record baseline measurements for mean arterial pressure (MAP), heart rate (HR), and dP/dt. Collect baseline urine samples.
-
Hemodynamic Measurements (Microsphere Technique):
-
Inject a known quantity of radiolabeled microspheres into the left ventricle.
-
Simultaneously, withdraw a reference blood sample from an artery at a known rate.
-
At the end of the experiment, euthanize the animal and collect organs of interest.
-
Determine the radioactivity in the organs and the reference blood sample to calculate cardiac output and regional blood flow.
-
-
GFR Measurement (³H-inulin Clearance):
-
Administer a bolus of ³H-inulin followed by a continuous infusion to maintain a stable plasma concentration.
-
Collect timed urine samples and plasma samples.
-
Measure the concentration of ³H-inulin in plasma and urine to calculate the clearance rate, which corresponds to the GFR.
-
-
Thiorphan Administration: Administer an intravenous infusion of Thiorphan at the desired dose (e.g., 0.5 mg/kg/min for 120 minutes). The control group receives a vehicle infusion.
-
Post-infusion Measurements: Continuously record hemodynamic parameters and collect urine throughout the infusion period. Repeat microsphere and inulin clearance measurements at specified time points.
-
Biochemical Analysis: Analyze plasma and urine samples for electrolytes, cGMP, ANP, and ET-1 concentrations.
The following diagram outlines the general workflow for this type of experiment.
Quantification of Thiorphan in Plasma using LC-MS/MS with this compound
Objective: To accurately quantify the concentration of Thiorphan in plasma samples from in vivo studies.
Principle: This method uses this compound as an internal standard to correct for any loss of analyte during sample preparation and for variations in instrument response.
Materials:
-
Plasma samples from Thiorphan-treated animals
-
Thiorphan analytical standard
-
This compound internal standard
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Formic acid
-
LC-MS/MS system with a suitable column (e.g., InertSil CN-3)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add the protein precipitation solvent (e.g., 3 volumes of acetonitrile).
-
Vortex to mix and precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate Thiorphan from other plasma components using a chromatographic column and a suitable mobile phase (e.g., a gradient of water with formic acid and methanol).
-
Detect and quantify Thiorphan and this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of standards with known concentrations of Thiorphan and a fixed concentration of this compound.
-
Calculate the ratio of the peak area of Thiorphan to the peak area of this compound for each standard and sample.
-
Determine the concentration of Thiorphan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram illustrates the relationship between Thiorphan, this compound, and the analytical process.
Conclusion
Exploratory studies have demonstrated that Thiorphan, through its inhibition of neutral endopeptidase, exerts significant cardiovascular and renal effects in various preclinical models. Its ability to lower blood pressure, reduce peripheral resistance, and promote natriuresis highlights its therapeutic potential. The deuterated analog, this compound, serves as an indispensable tool in this research, enabling the precise and accurate quantification of Thiorphan in biological matrices, which is fundamental for robust pharmacokinetic and pharmacodynamic modeling. Future research will likely continue to explore the therapeutic applications of NEP inhibitors, with this compound remaining a key component of the analytical methodologies required for these investigations.
References
- 1. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Thiorphan-d5 in Common Laboratory Solvents
This technical guide provides a comprehensive overview of the solubility of this compound, a deuterated analog of Thiorphan. Given that isotopic labeling has a negligible effect on solubility, the data presented herein is based on the published solubility of Thiorphan and is expected to be a very close approximation for this compound. This document is intended to assist researchers, scientists, and drug development professionals in the preparation of stock solutions and in the design of analytical and biological assays involving this compound.
Core Concepts: Thiorphan and its Deuterated Analog
Thiorphan is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase involved in the metabolism of several signaling peptides. Its deuterated form, this compound, is frequently utilized as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification by mass spectrometry.[1] The primary function of this compound in these contexts is to mimic the chemical behavior of Thiorphan, including its solubility characteristics.
Quantitative Solubility Data
The solubility of Thiorphan has been determined in a variety of common laboratory solvents. The following table summarizes the available quantitative data. It is critical to note that for organic solvents, solubility is high, allowing for the preparation of concentrated stock solutions. Conversely, solubility in aqueous buffers is significantly lower.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30[2][3] | ~118.4 | Soluble up to 100 mM |
| Ethanol | ~30[2] | ~118.4 | Soluble between 49-51 mg/mL; Soluble up to 100 mM |
| Dimethylformamide (DMF) | ~30 | ~118.4 | - |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 | ~2.0 | Aqueous solutions are not recommended for storage beyond one day |
Note: The molecular weight of Thiorphan is 253.3 g/mol , and this compound is 258.35 g/mol . Molar concentrations were calculated using the molecular weight of Thiorphan.
Experimental Protocols
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.
-
Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound. A pre-established calibration curve of this compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Visualizations: Signaling Pathway and Experimental Workflow
To further elucidate the context in which this compound is used, the following diagrams illustrate its mechanism of action and a typical experimental workflow for its analysis.
Caption: Inhibition of Neprilysin by Thiorphan.
Caption: Typical workflow for bioanalytical quantification.
References
An In-depth Technical Guide to Thiorphan-d5: Properties, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiorphan-d5, a deuterated analog of Thiorphan. It covers its fundamental properties, its critical role as an internal standard in analytical methodologies, and the broader biological context of its parent compound, Thiorphan, as a significant enzyme inhibitor.
Core Compound Identification and Properties
This compound is a stable isotope-labeled version of Thiorphan, the active metabolite of the anti-diarrheal drug Racecadotril. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Thiorphan in biological matrices.[1]
| Property | Value | Reference |
| CAS Number | 2183240-70-0 | [2][3] |
| Molecular Formula | C12H10D5NO3S | [2] |
| Molecular Weight | 258.35 g/mol | [3] |
| Synonyms | (3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine | |
| Purity | ≥99% deuterated forms (d1-d5) | |
| Formulation | Solid |
The Biological Role of Thiorphan: Mechanism of Action
Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides. By inhibiting NEP, Thiorphan prevents the breakdown of these peptides, leading to their increased availability and prolonged biological activity.
The primary therapeutic effect of Thiorphan, mediated through its prodrug Racecadotril, is the reduction of intestinal hypersecretion of water and electrolytes. This is achieved by potentiating the effects of endogenous enkephalins in the gastrointestinal tract, which activate opioid receptors and lead to a decrease in cyclic AMP (cAMP).
Application of this compound in Quantitative Analysis
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Thiorphan in biological samples such as plasma and urine. The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus ensuring high accuracy and precision.
Experimental Protocol: Quantification of Thiorphan in Human Plasma
The following is a representative protocol for the quantification of Thiorphan in human plasma using this compound as an internal standard.
3.1.1. Materials and Reagents
-
Thiorphan reference standard
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma
3.1.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.1.3. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | InertSil CN-3 (50 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase | 0.02% aqueous formic acid and methanol (30:70 v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Note: These conditions are illustrative and may require optimization for different LC systems.
3.1.4. Mass Spectrometry Conditions
| Parameter | Condition |
| Instrument | Triple quadrupole tandem mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for Thiorphan and this compound are monitored. |
Performance Characteristics of Analytical Methods
The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods with excellent performance characteristics.
| Parameter | Typical Value |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 - 2.5 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 10% |
| Accuracy (% bias) | Within ±15% |
Data synthesized from representative LC-MS/MS methods.
Broader Implications and Research Applications
The inhibition of neprilysin by Thiorphan has implications beyond its anti-diarrheal effects. NEP is involved in the metabolism of various vasoactive peptides and neuropeptides. Consequently, Thiorphan has been studied for its effects on the cardiovascular system and in the context of neurological disorders. For instance, research has shown that inhibition of neprilysin by Thiorphan can lead to an increase in amyloid-beta levels in the brain, suggesting a potential role for NEP in the pathogenesis of Alzheimer's disease.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Thiorphan in biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for pharmacokinetic, bioequivalence, and other clinical and preclinical studies. Understanding the properties of this compound, the analytical methods it enables, and the biological significance of its parent compound, Thiorphan, is essential for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Thiorphan-d5 in Biological Matrices
Introduction
Thiorphan is the active metabolite of the prodrug Racecadotril, a potent and specific inhibitor of neutral endopeptidase (NEP).[1] NEP is responsible for the degradation of endogenous enkephalins, which play a crucial role in regulating intestinal water and electrolyte secretion.[2] Following oral administration, Racecadotril is rapidly absorbed and hydrolyzed to Thiorphan.[1][3][4] The accurate quantification of Thiorphan is therefore essential for pharmacokinetic and bioequivalence studies of Racecadotril. This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Thiorphan in plasma, using Thiorphan-d5 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard for LC-MS/MS quantification as it effectively compensates for variations in sample preparation and matrix effects.
Materials and Methods
Chemicals and Reagents
-
Thiorphan reference standard
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
A sensitive LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Thiorphan and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Thiorphan stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards at desired concentrations.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to obtain a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with the appropriate working standard solutions.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is employed for sample preparation.
-
Pipette 100 µL of the plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to all samples except for the blank matrix.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | InertSil CN-3 (50 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.02% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 30:70 (A:B) isocratic |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | < 2 minutes |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for the quantification of Thiorphan and this compound.
| Parameter | Thiorphan | This compound |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (Q1) m/z | 252.1 | 257.1 |
| Product Ion (Q3) m/z | 125.0 | 130.0 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | -15 V | -15 V |
| Declustering Potential (DP) | -40 V | -40 V |
Data Presentation
Calibration Curve
The calibration curve for Thiorphan is constructed by plotting the peak area ratio of Thiorphan to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 50.0 | Example Value |
| 100.0 | Example Value |
| 200.0 | Example Value |
| 500.0 | Example Value |
| 1000.0 | Example Value |
Method Validation Summary
The method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics.
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | < 15% | 85-115% | < 15% | 85-115% |
| Low QC | 3.0 | < 15% | 85-115% | < 15% | 85-115% |
| Mid QC | 75.0 | < 15% | 85-115% | < 15% | 85-115% |
| High QC | 750.0 | < 15% | 85-115% | < 15% | 85-115% |
Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Low QC | 3.0 | 0.95 - 1.05 | > 85% |
| High QC | 750.0 | 0.95 - 1.05 | > 85% |
Visualizations
Caption: Workflow for LC-MS/MS quantification of Thiorphan.
Caption: Key components of bioanalytical method validation.
References
Application Notes & Protocols: Quantification of Thiorphan in Human Plasma using Thiorphan-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan is the active metabolite of the anti-diarrheal prodrug racecadotril.[1][2] Racecadotril is rapidly hydrolyzed in vivo to thiorphan, which acts as a potent inhibitor of neutral endopeptidase (NEP).[1] This inhibition prevents the degradation of endogenous enkephalins, leading to a reduction in intestinal hypersecretion.[3] Accurate and reliable quantification of thiorphan in plasma is essential for pharmacokinetic and bioequivalence studies.[1]
This document provides a detailed protocol for the determination of thiorphan in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard (IS), Thiorphan-d5, to ensure high accuracy and precision by compensating for variability in sample preparation and matrix effects.
Experimental Workflow
The overall analytical workflow consists of plasma sample preparation via protein precipitation, followed by chromatographic separation using liquid chromatography, and detection by tandem mass spectrometry.
Caption: General workflow for the LC-MS/MS analysis of Thiorphan in plasma.
Materials and Reagents
-
Thiorphan reference standard
-
This compound internal standard (IS)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (with anticoagulant, e.g., heparin or EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of thiorphan and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the thiorphan stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards with concentrations ranging from 1 ng/mL to 200 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol:water (1:1, v/v).
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples (Low, Medium, and High).
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for sample cleanup in this assay.
-
Pipette 100 µL of the plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC Column | InertSil CN-3 (50 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.02% Formic Acid in WaterB: Methanol |
| Gradient | Isocratic: 30:70 (A:B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (method dependent) |
| MS/MS Transitions | Thiorphan: To be determined by direct infusionThis compound: To be determined by direct infusion |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: The exact m/z transitions for thiorphan and this compound should be optimized by direct infusion of the standard solutions into the mass spectrometer.
Method Validation Summary
The analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below based on published data for similar assays.
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 200 ng/mL or 2.324 - 952.000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL or 2.324 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 10.0% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Extraction Recovery | > 90% |
| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) |
Data Presentation
The quantitative data from a typical validation study is presented below for easy comparison.
Table 1: Calibration Curve Details
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Thiorphan | 1 - 200 | ≥ 0.9991 |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | < 10.0 | < 10.0 | 85-115 |
| Low | 3.0 | < 10.0 | < 10.0 | 85-115 |
| Medium | 80.0 | < 10.0 | < 10.0 | 85-115 |
| High | 160.0 | < 10.0 | < 10.0 | 85-115 |
Signaling Pathway of Thiorphan
Thiorphan's mechanism of action involves the potentiation of endogenous opioids, the enkephalins, through the inhibition of neutral endopeptidase (NEP).
References
Application Note & Protocol: Preparation of Calibration Curves with Thiorphan-d5 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan is the active metabolite of the prodrug Racecadotril, an enkephalinase inhibitor used in the treatment of acute diarrhea.[1][2] Accurate quantification of Thiorphan in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][3] This document provides a detailed protocol for the preparation of calibration curves using Thiorphan-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Thiorphan by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it effectively corrects for variability during sample preparation and potential matrix effects, leading to enhanced accuracy and precision.[4]
Principle
The fundamental principle of this method is the use of a known concentration of an internal standard (this compound) that is chemically and physically almost identical to the analyte (Thiorphan). This allows for the accurate determination of the analyte concentration by comparing the ratio of the analyte's mass spectrometric response to the internal standard's response against a calibration curve. The calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for preparing stock solutions, calibration standards, and quality control samples.
Materials and Reagents
-
Thiorphan reference standard
-
This compound internal standard (IS)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, urine) from a reliable source
Instrumentation
-
A sensitive LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
1. Primary Stock Solutions (1 mg/mL):
-
Accurately weigh a suitable amount of Thiorphan and this compound reference standards.
-
Dissolve each standard in methanol to achieve a final concentration of 1 mg/mL.
-
Store these stock solutions at an appropriate temperature, typically -20°C, to ensure stability.
2. Working Standard Solutions:
-
Prepare serial dilutions of the Thiorphan primary stock solution using a mixture of methanol and water (e.g., 50:50 v/v) to create a series of working standard solutions. These will be used to spike the biological matrix for the calibration curve.
3. Internal Standard Working Solution:
-
Dilute the this compound primary stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to prepare an internal standard working solution at a concentration appropriate for the assay (e.g., 100 ng/mL). The concentration of the IS should be consistent across all samples, including calibration standards, quality controls, and unknown samples.
Preparation of Calibration Curve Standards
-
Allow the biological matrix (e.g., human plasma) to thaw at room temperature.
-
Centrifuge the matrix at approximately 4000 rpm for 10 minutes to remove any particulate matter.
-
Prepare a series of calibration standards by spiking the blank biological matrix with the Thiorphan working standard solutions to achieve the desired concentrations. A typical concentration range for Thiorphan analysis is 1-200 ng/mL.
-
A typical set of calibration standards may include the following concentrations: 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL.
-
Include a "blank" sample (matrix with no analyte or IS) and a "zero" sample (matrix with IS only) to assess for interferences.
Preparation of Quality Control (QC) Samples
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 30, and 150 ng/mL). These are prepared by spiking a separate batch of the biological matrix with the Thiorphan working standard solutions. QC samples are treated and analyzed in the same manner as the calibration standards and unknown samples to ensure the accuracy and precision of the analytical run.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting Thiorphan from plasma samples.
-
Pipette a small volume (e.g., 100 µL) of each calibration standard, QC sample, and unknown sample into separate microcentrifuge tubes.
-
Add a consistent volume (e.g., 20 µL) of the this compound internal standard working solution to all tubes except the blank.
-
Add a protein precipitating agent, such as methanol or acetonitrile (e.g., 300 µL of methanol), to each tube.
-
Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The specific parameters for the LC-MS/MS system will need to be optimized for the particular instrument being used. However, a general starting point is provided below.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a small amount of acid (e.g., 0.02% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify Thiorphan and this compound. The specific precursor and product ion transitions for each compound will need to be determined.
-
Data Presentation
The data obtained from the LC-MS/MS analysis of the calibration standards is used to construct a calibration curve by plotting the peak area ratio (Thiorphan peak area / this compound peak area) against the nominal concentration of Thiorphan. A linear regression analysis is then applied to the data.
Table 1: Representative Calibration Curve Data
| Nominal Concentration (ng/mL) | Thiorphan Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 1,012,456 | 0.0052 |
| 2 | 10,512 | 1,023,789 | 0.0103 |
| 5 | 25,890 | 1,005,678 | 0.0257 |
| 10 | 51,234 | 1,015,345 | 0.0505 |
| 20 | 103,456 | 1,008,901 | 0.1025 |
| 50 | 255,789 | 1,019,234 | 0.2509 |
| 100 | 510,123 | 1,011,567 | 0.5043 |
| 200 | 1,025,678 | 1,018,901 | 1.0066 |
Table 2: Calibration Curve Performance
| Parameter | Value | Acceptance Criteria |
| Regression Model | Linear | - |
| Weighting | 1/x or 1/x² | - |
| Correlation Coefficient (r²) | ≥ 0.9991 | > 0.99 |
| Linearity Range | 1 - 200 ng/mL | Defined by the validated range |
| Accuracy (% Bias) | -1.5% to 2.3% | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | < 5% | ≤ 15% (≤ 20% for LLOQ) |
Visualizations
Caption: Experimental workflow for the preparation and analysis of Thiorphan calibration curves.
Caption: Logical relationship of components in the quantitative analysis of Thiorphan.
Conclusion
This application note provides a comprehensive protocol for the preparation of calibration curves for the quantitative analysis of Thiorphan using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS provides a robust, sensitive, and specific method suitable for high-throughput analysis in regulated bioanalytical environments. Adherence to these protocols and proper method validation will ensure the generation of high-quality data for pharmacokinetic and other related studies.
References
Application Notes and Protocols for In-Vitro Neprilysin Inhibition Assays Using Thiorphan-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thiorphan-d5 in in-vitro neprilysin (NEP) inhibition assays. The protocols are designed for researchers in pharmacology, biochemistry, and drug development who are investigating the efficacy and kinetics of potential neprilysin inhibitors.
Introduction
Neprilysin, also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several signaling peptides.[1] Its substrates include natriuretic peptides, substance P, bradykinin, and enkephalins, making it a significant therapeutic target for a variety of conditions, including cardiovascular diseases and pain management.[1][2] Thiorphan is a potent and selective inhibitor of neprilysin.[3][4] The deuterated form, this compound, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays due to its similar physicochemical properties to the unlabeled Thiorphan, ensuring accurate quantification.
This document outlines the protocols for conducting in-vitro neprilysin inhibition assays, with a focus on LC-MS/MS methods that leverage this compound for precise and reliable results.
Quantitative Data Summary
The inhibitory potency of Thiorphan against neprilysin has been determined in various studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of Thiorphan against Neprilysin
| Parameter | Value | Reference |
| IC50 | 6.9 nM | |
| IC50 | 7 nM | |
| Ki | 4.7 nM |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Ki (Inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.
Table 2: Selectivity of Thiorphan
| Enzyme | IC50 / Ki | Reference |
| Neprilysin (NEP) | IC50 = 7 nM | |
| Neprilysin 2 (NEP2) | IC50 = 22 µM | |
| Angiotensin-Converting Enzyme (ACE) | Ki > 0.1 µM | |
| Endothelin-Converting Enzyme 1 (ECE1) | Ki > 10 µM |
This table highlights the high selectivity of Thiorphan for neprilysin over other related metalloproteases.
Neprilysin Signaling Pathway
Neprilysin is a cell surface peptidase that degrades and inactivates a variety of signaling peptides, thereby modulating their biological effects. Inhibition of neprilysin leads to an accumulation of these peptides, enhancing their downstream signaling.
Caption: Neprilysin degrades signaling peptides, terminating their action. Thiorphan inhibits this process.
Experimental Protocols
This section provides a detailed methodology for an in-vitro neprilysin inhibition assay using a specific substrate and quantification by LC-MS/MS, incorporating this compound as an internal standard.
Experimental Workflow Diagram
Caption: Workflow for the in-vitro neprilysin inhibition assay using LC-MS/MS.
Materials and Reagents
-
Recombinant Human Neprilysin
-
Neprilysin Substrate (e.g., Substance P, Bradykinin, or a fluorogenic substrate)
-
Thiorphan (non-deuterated)
-
This compound (Internal Standard)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
96-well microplates
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure
1. Preparation of Reagents:
-
Neprilysin Enzyme Solution: Reconstitute recombinant human neprilysin in assay buffer to the desired final concentration. Keep on ice.
-
Substrate Stock Solution: Prepare a stock solution of the neprilysin substrate in an appropriate solvent (e.g., water or DMSO) and then dilute to the working concentration in assay buffer.
-
Thiorphan Stock Solution: Prepare a high-concentration stock solution of Thiorphan in DMSO.
-
Thiorphan Serial Dilutions: Perform serial dilutions of the Thiorphan stock solution in assay buffer to create a range of inhibitor concentrations for the IC50 determination.
-
This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in a mixture of methanol and water (e.g., 50:50 v/v) at a fixed concentration.
2. Enzyme Inhibition Assay:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Thiorphan solution at various concentrations (or vehicle for control wells).
-
Neprilysin enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the neprilysin substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear substrate degradation in the control wells.
3. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile or a solution containing formic acid. This will precipitate the enzyme and halt the reaction.
-
Add a fixed volume of the this compound internal standard working solution to each well.
-
Vortex the plate gently to ensure thorough mixing.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 column to separate the substrate from other components. The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the substrate and this compound.
-
Quantification: The amount of remaining substrate in each well is quantified by comparing the peak area ratio of the substrate to the internal standard (this compound) against a standard curve of the substrate.
5. Data Analysis:
-
Calculate the percentage of neprilysin inhibition for each Thiorphan concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the Thiorphan concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based in-vitro neprilysin inhibition assays provides a robust and accurate method for quantifying the potency of potential neprilysin inhibitors. The detailed protocols and data presented in these application notes offer a solid foundation for researchers to establish and conduct reliable and reproducible experiments in the pursuit of novel therapeutics targeting the neprilysin pathway.
References
Application Note: Utilizing Thiorphan-d5 in Cerebral Microdialysis for Neprilysin Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan is a potent inhibitor of neprilysin (NEP), a key ectoenzyme responsible for the degradation of various neuropeptides in the brain, including enkephalins and amyloid-beta (Aβ).[1][2] Inhibition of neprilysin can lead to an accumulation of these peptides, a mechanism of significant interest in neuroscience research, particularly in the study of neurodegenerative diseases like Alzheimer's disease.[1][2][3] Cerebral microdialysis is a powerful in vivo technique that allows for the continuous sampling of endogenous substances from the brain's extracellular fluid (ECF). When combined with the local delivery of pharmacological agents through retrodialysis, it offers a unique platform to study the real-time effects of enzyme inhibitors on neuropeptide dynamics.
This application note details a protocol for the use of Thiorphan-d5 in cerebral microdialysis experiments. This compound, a deuterated stable isotope-labeled analog of Thiorphan, serves as an invaluable tool for accurate quantification. It can be used as an internal standard for mass spectrometry-based analysis to precisely measure the delivery and concentration of Thiorphan in the brain ECF during retrodialysis experiments. While the use of deuterated compounds as internal standards is a common practice in quantitative proteomics and metabolomics, their application in cerebral microdialysis requires specific methodological considerations.
Principle of the Technique
The experimental approach involves the stereotaxic implantation of a microdialysis probe into a specific brain region of interest in an animal model. The probe is perfused with artificial cerebrospinal fluid (aCSF). For the local inhibition of neprilysin, Thiorphan is added to the perfusate and delivered directly into the brain tissue surrounding the probe via retrodialysis. The dialysate, containing endogenous neuropeptides from the ECF, is collected over time. The inclusion of this compound in the perfusate allows for the precise quantification of the delivered Thiorphan, ensuring accurate assessment of the dose-response relationship between neprilysin inhibition and changes in neuropeptide levels.
Key Applications
-
Investigating the role of neprilysin in neuropeptide metabolism: By locally inhibiting neprilysin with Thiorphan and measuring the subsequent changes in neuropeptide concentrations in the dialysate, researchers can elucidate the specific role of this enzyme in the degradation of various neuropeptides in different brain regions.
-
Studying the pathogenesis of Alzheimer's disease: Given that neprilysin degrades amyloid-beta, this technique can be employed to study how the inhibition of neprilysin affects Aβ levels in the brain's interstitial fluid, providing insights into the mechanisms of Aβ accumulation.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: The use of this compound as an internal standard allows for the accurate determination of the concentration of Thiorphan at the target site, enabling robust PK/PD modeling of neprilysin inhibitors in the central nervous system.
-
Screening of novel neprilysin inhibitors: The described protocol can be adapted to evaluate the in vivo efficacy and potency of new chemical entities designed to inhibit neprilysin in the brain.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for cerebral microdialysis experiments involving neprilysin inhibition. These values are derived from literature and should be optimized for specific experimental conditions.
Table 1: Microdialysis Probe and Perfusion Parameters
| Parameter | Recommended Value | Notes |
| Probe Membrane Material | Polyarylethersulfone (PAES) or Polycarbonate (PC) | Selection depends on the molecular weight cutoff and recovery characteristics of the target analytes. |
| Membrane Molecular Weight Cutoff (MWCO) | 20-100 kDa | A higher MWCO may be suitable for larger neuropeptides. |
| Membrane Length | 1-4 mm | Dependent on the size of the target brain region. |
| Perfusion Flow Rate | 0.5 - 2.0 µL/min | Slower flow rates generally result in higher recovery of analytes. |
| Perfusate Composition | Artificial Cerebrospinal Fluid (aCSF) | Typically contains physiological concentrations of salts, glucose, and is buffered to pH 7.4. |
Table 2: Thiorphan and this compound Concentrations for Retrodialysis
| Compound | Concentration in Perfusate (in vitro) | Concentration in Perfusate (in vivo) | Purpose |
| Thiorphan | 10 µM | 1-100 µM (to be optimized) | Neprilysin inhibition. |
| This compound | 10-100 nM | 10-100 nM (to be optimized) | Internal standard for quantification of Thiorphan delivery. |
Table 3: Expected Outcomes on Neuropeptide Levels
| Neuropeptide | Expected Change upon Thiorphan Administration | Rationale |
| Amyloid-beta (Aβ40/42) | Increase | Neprilysin is a major Aβ-degrading enzyme. |
| Enkephalins | Increase | Neprilysin degrades enkephalins. |
| Substance P | Increase | Neprilysin is involved in the metabolism of Substance P. |
Experimental Protocols
Preparation of Artificial Cerebrospinal Fluid (aCSF)
-
Prepare a stock solution of aCSF containing (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 0.85 MgCl₂ in ultrapure water.
-
Filter the solution through a 0.22 µm filter.
-
On the day of the experiment, add glucose to a final concentration of 5 mM.
-
Adjust the pH to 7.4.
-
Store at 4°C for up to one week.
Preparation of Thiorphan and this compound Perfusion Solutions
-
Prepare a stock solution of Thiorphan in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare a stock solution of this compound in the same solvent at a concentration of 1 mM.
-
On the day of the experiment, dilute the Thiorphan stock solution in aCSF to the desired final concentration for retrodialysis (e.g., 10 µM).
-
Spike the Thiorphan-containing aCSF with the this compound stock solution to a final concentration of 100 nM. This will serve as the perfusion fluid.
-
Prepare a control perfusion fluid of aCSF with the same final concentration of the vehicle (e.g., DMSO) and this compound.
Surgical Implantation of the Microdialysis Probe
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., hippocampus or prefrontal cortex).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery before starting the microdialysis experiment.
Cerebral Microdialysis Procedure
-
Connect the microdialysis probe to a syringe pump and a fraction collector.
-
Begin perfusion with control aCSF (containing vehicle and this compound) at a flow rate of 1 µL/min for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20-30 minutes.
-
Switch the perfusion fluid to the aCSF containing Thiorphan and this compound.
-
Continue collecting dialysate fractions for the desired experimental duration.
-
At the end of the experiment, euthanize the animal and verify the probe placement.
Sample Analysis by LC-MS/MS
-
Store the collected dialysate samples at -80°C until analysis.
-
For analysis, thaw the samples and add an appropriate internal standard for the neuropeptides of interest if required.
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Develop a quantitative method to measure the concentrations of Thiorphan, this compound, and the target neuropeptides.
-
The concentration of Thiorphan delivered to the brain can be calculated based on the recovery of this compound.
Visualizations
Signaling Pathway of Neprilysin Inhibition
References
- 1. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of neprilysin by infusion of thiorphan into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiorphan-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of Thiorphan-d5 in Biological Matrices
This document provides detailed application notes and protocols for the extraction and purification of Thiorphan-d5 from biological matrices. The methodologies outlined are intended for researchers, scientists, and professionals in drug development who are engaged in the quantitative analysis of Thiorphan, the active metabolite of Racecadotril, using its deuterated internal standard, this compound. The primary techniques covered are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), which are commonly employed prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Thiorphan is an enkephalinase inhibitor and the active metabolite of the antidiarrheal prodrug Racecadotril.[1] Accurate quantification of Thiorphan in biological samples is essential for pharmacokinetic, pharmacodynamic, and bioequivalence studies.[2] The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision by compensating for variations during sample preparation and analysis.[3]
Quantitative Data Summary
The following tables summarize the performance characteristics of different sample preparation methods for the analysis of Thiorphan in human plasma.
Table 1: Performance of Solid-Phase Extraction (SPE) for Thiorphan in Human Plasma [4][5]
| Parameter | Value |
| Linearity Range | 0.05 - 4 µg/mL |
| Correlation Coefficient (r) | > 0.9998 |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Mean Accuracy | 92.7 - 99.6% |
| Within-Batch Precision (CV) | 2.2 - 8.4% |
| Between-Batch Precision (CV) | 4.1 - 8.1% |
| Extraction Recovery | |
| 0.1 µg/mL | 93.5% |
| 0.4 µg/mL | 98.2% |
| 2.0 µg/mL | 97.8% |
Table 2: Performance of Protein Precipitation (PPT) for Thiorphan in Human Plasma
| Parameter | Value |
| Linearity Range | 1 - 200 ng/mL or 9.38 - 600 ng/mL |
| Correlation Coefficient (r) | ≥ 0.9991 or 0.9985 - 0.9995 |
| Intra-day Precision (CV) | < 10.0% or ≤ 6.33% |
| Inter-day Precision (CV) | < 10.0% or ≤ 6.33% |
Experimental Protocols
Protein Precipitation (PPT) for Plasma Samples
Protein precipitation is a straightforward and rapid method for sample cleanup, making it suitable for high-throughput analysis.
Protocol:
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Plasma and Urine Samples
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by effectively removing interfering substances.
2.1. SPE Protocol for Plasma Samples
-
Pre-treatment: An original pre-treatment of plasma samples is developed based on solid-phase extraction (SPE) with solid-phase extraction cartridges (Oasis HLB 3 mL, 60 mg).
-
Conditioning: Condition the SPE cartridge.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute Thiorphan and this compound from the cartridge.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2.2. SPE Protocol for Urine Samples
-
Sample Thawing and Centrifugation: Thaw urine samples at room temperature and centrifuge at 4000 rpm for 10 minutes.
-
Spiking: To 1 mL of supernatant, add the this compound internal standard working solution.
-
(Optional) Enzymatic Hydrolysis: To account for conjugated metabolites, add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute Thiorphan and this compound from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
Liquid-Liquid Extraction (LLE) for Plasma Samples
Liquid-liquid extraction is another effective technique for sample cleanup, involving the partitioning of the analyte between two immiscible liquid phases.
Protocol:
-
Pipette 100 µL of plasma sample into a clean tube.
-
Add the this compound internal standard.
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for an extended period (e.g., 5-10 minutes) to ensure thorough mixing and partitioning.
-
Centrifuge the sample to facilitate phase separation.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Signaling Pathway
Racecadotril is rapidly hydrolyzed in the body to its active metabolite, Thiorphan. Thiorphan is a potent inhibitor of the enzyme neutral endopeptidase (NEP), which is responsible for the breakdown of endogenous enkephalins. By inhibiting NEP, Thiorphan increases the levels of enkephalins, leading to a reduction in secretory diarrhea.
References
Application Notes and Protocols for the Quantitative Analysis of Racecadotril and its Metabolites Using Thiorphan-d5
Introduction
Racecadotril is a potent and peripherally-acting enkephalinase inhibitor used for the treatment of acute diarrhea. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, thiorphan. Thiorphan is further metabolized to S-methylthiorphan. For pharmacokinetic and bioequivalence studies, a robust and sensitive bioanalytical method is required for the simultaneous quantification of racecadotril and its major metabolites in biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of racecadotril, thiorphan, and S-methylthiorphan in human plasma using a stable isotope-labeled internal standard, Thiorphan-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Racecadotril
Racecadotril undergoes rapid metabolism in the body. The primary metabolic pathway involves the hydrolysis of the ester group to form the active metabolite, thiorphan. Thiorphan is subsequently methylated to form the inactive metabolite, S-methylthiorphan.
Methodological considerations for Thiorphan-d5 in Alzheimer's disease research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan is a potent inhibitor of neprilysin (NEP), a key enzyme in the degradation of amyloid-beta (Aβ) peptides.[1][2] In the context of Alzheimer's disease (AD), the accumulation of Aβ in the brain is a central pathological hallmark.[3][4] Consequently, the inhibition of NEP by Thiorphan is a critical area of research for understanding the mechanisms of Aβ clearance and developing potential therapeutic strategies. Thiorphan-d5, a deuterated analog of Thiorphan, serves as an essential internal standard for the accurate quantification of Thiorphan in biological matrices using mass spectrometry.[5] The stable isotope label ensures that this compound co-elutes with and has nearly identical ionization properties to Thiorphan, allowing for precise correction of analytical variability.
These application notes provide detailed methodological considerations and experimental protocols for the use of this compound in Alzheimer's disease research, focusing on its application in quantifying Thiorphan and assessing its impact on Aβ levels.
I. Quantification of Thiorphan in Biological Matrices using this compound
The accurate measurement of Thiorphan concentrations in biological samples such as plasma, urine, and brain tissue is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard is the gold standard for this purpose.
Data Presentation: LC-MS/MS Parameters
A summary of typical LC-MS/MS parameters for the quantification of Thiorphan using a deuterated internal standard is presented below. These parameters may require optimization based on the specific instrumentation used.
| Parameter | Proposed Condition |
| Liquid Chromatography | |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) or InertSil CN-3 (50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 0.02% aqueous formic acid |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or gradient elution, to be optimized (e.g., 30:70 v:v of A:B) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Thiorphan) | To be determined empirically (e.g., precursor ion [M-H]⁻) |
| MRM Transition (this compound) | To be determined empirically (e.g., precursor ion [M-H]⁻) |
| Collision Energy | To be optimized |
| Dwell Time | 100 - 200 ms |
Experimental Protocol: Quantification of Thiorphan in Plasma
This protocol outlines a standard procedure for the extraction and analysis of Thiorphan from plasma samples.
Materials:
-
Thiorphan reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Thiorphan and this compound in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions by serially diluting the Thiorphan stock solution in a methanol:water (1:1, v/v) mixture to create calibration standards (e.g., 1-200 ng/mL).
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Acquire data using the optimized parameters from the table above.
-
Quantify Thiorphan concentration by calculating the peak area ratio of Thiorphan to this compound and comparing it to the calibration curve.
-
Mandatory Visualization: LC-MS/MS Workflow
Caption: Workflow for Thiorphan quantification in plasma using LC-MS/MS.
II. Assessing the Impact of Thiorphan on Amyloid-Beta Levels
To investigate the role of NEP inhibition by Thiorphan in AD pathogenesis, it is essential to measure its effect on Aβ levels in the brain. This can be achieved through in vivo studies in animal models, followed by ex vivo analysis of brain tissue.
Experimental Protocol: In Vivo Thiorphan Administration and Brain Tissue Collection
This protocol describes the administration of Thiorphan to a rodent model and subsequent collection of brain tissue for Aβ analysis.
Materials:
-
Thiorphan
-
Vehicle (e.g., saline, DMSO)
-
Animal model of AD (e.g., APP transgenic mice)
-
Surgical tools for brain extraction
-
Liquid nitrogen
-
Homogenization buffer (e.g., TBS with protease inhibitors)
Procedure:
-
Thiorphan Administration:
-
Administer Thiorphan to the animal model via an appropriate route (e.g., intracerebroventricular infusion, intraperitoneal injection). The dosage and duration of treatment should be determined based on previous studies and experimental goals.
-
A control group receiving only the vehicle should be included.
-
-
Brain Tissue Collection:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Perfuse the animals with ice-cold saline to remove blood from the brain.
-
Carefully dissect the brain and specific regions of interest (e.g., hippocampus, cortex).
-
Flash-freeze the tissue in liquid nitrogen and store at -80 °C until further processing.
-
Experimental Protocol: Preparation of Brain Homogenates for Aβ ELISA
This protocol details the extraction of soluble and insoluble Aβ fractions from brain tissue for quantification by ELISA.
Materials:
-
Frozen brain tissue
-
Tissue homogenization buffer (THB: 2 mM Tris pH 7.4, 250 mM sucrose, 0.5 mM EDTA, 0.5 mM EGTA, with protease inhibitors)
-
DEA solution (0.2% diethylamine in 50 mM NaCl)
-
Formic acid (70%)
-
Neutralization buffer (1 M Tris base, 0.5 M Na2HPO4)
-
Microcentrifuge tubes
-
Homogenizer
-
Ultracentrifuge
Procedure:
-
Homogenization:
-
Homogenize the brain tissue in 5-10 volumes of ice-cold THB.
-
-
Soluble Fraction Extraction (DEA):
-
Add an equal volume of 0.2% DEA solution to the homogenate.
-
Centrifuge at 100,000 x g for 1 hour at 4 °C.
-
Collect the supernatant (soluble fraction) and neutralize with 1/10 volume of 0.5 M Tris-HCl, pH 6.8.
-
-
Insoluble Fraction Extraction (Formic Acid):
-
Resuspend the pellet from the previous step in 70% formic acid.
-
Sonicate to fully dissolve the pellet.
-
Centrifuge at 100,000 x g for 1 hour at 4 °C.
-
Collect the supernatant and neutralize with 20 volumes of neutralization buffer.
-
-
Aβ Quantification:
-
Quantify the levels of Aβ40 and Aβ42 in both the soluble and insoluble fractions using commercially available ELISA kits.
-
Mandatory Visualization: Aβ Extraction Workflow
Caption: Workflow for sequential extraction of soluble and insoluble Aβ from brain tissue.
III. Neprilysin Inhibition and its Effect on Amyloid-Beta Degradation
Thiorphan acts as a competitive inhibitor of neprilysin, preventing the degradation of its substrates, including Aβ. Understanding this signaling pathway is fundamental to interpreting the results of Thiorphan treatment studies.
Mandatory Visualization: Neprilysin Signaling Pathway
Caption: Inhibition of Neprilysin by Thiorphan leads to reduced Aβ degradation.
Conclusion
The use of this compound as an internal standard is indispensable for the reliable quantification of Thiorphan in preclinical and clinical research related to Alzheimer's disease. The protocols outlined in these application notes provide a framework for researchers to accurately measure Thiorphan exposure and to assess its pharmacological effects on amyloid-beta metabolism. These methodological considerations are crucial for advancing our understanding of neprilysin's role in Alzheimer's disease and for the development of novel therapeutic interventions.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Thiorphan, Neprilysin/neutral endopeptidase inhibitor (CAS 76721-89-6) | Abcam [abcam.com]
- 3. Inhibition of neprilysin by infusion of thiorphan into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Note: HPLC-Based Methods for the Separation of Thiorphan and its Metabolites using Thiorphan-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan is the active metabolite of the anti-diarrheal prodrug, racecadotril. Accurate quantification of Thiorphan in biological matrices is critical for pharmacokinetic and bioequivalence studies. Due to its reactive thiol group, Thiorphan can be unstable in biological samples, necessitating robust analytical methods for reliable results.[1] This application note provides a detailed overview of High-Performance Liquid Chromatography (HPLC) methods coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of Thiorphan, utilizing its deuterated analog, Thiorphan-d5, as an internal standard to ensure accuracy and precision.
The primary challenge in Thiorphan bioanalysis is its instability. One approach to overcome this is through derivatization of the thiol group to a more stable thioether.[2] Alternatively, rapid sample processing and analysis following collection are crucial. The use of a stable isotope-labeled internal standard like this compound is essential to compensate for any variability during sample preparation and ionization in the mass spectrometer.
This document outlines various sample preparation techniques, chromatographic conditions, and mass spectrometric parameters for the successful separation and quantification of Thiorphan.
Experimental Workflow
The general workflow for the analysis of Thiorphan in biological matrices involves sample preparation to isolate the analyte and internal standard, followed by chromatographic separation and detection by tandem mass spectrometry.
Sample Preparation Protocols
Effective sample preparation is crucial for removing matrix interferences and ensuring accurate quantification. Common techniques include protein precipitation, solid-phase extraction, and a specialized dried blood spot method.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.[3]
-
Add 20 µL of the this compound internal standard working solution.[3]
-
Add 300 µL of cold methanol or acetonitrile to precipitate plasma proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, reducing matrix effects.
-
Condition an Oasis HLB SPE cartridge (3 mL, 60 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of plasma sample (pre-spiked with this compound) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Thiorphan and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Dried Blood Spot (DBS) On-Card Derivatization
This innovative technique stabilizes Thiorphan at the point of collection.
-
Pre-treat DBS cards with 2-bromo-3'-methoxyacetophenone and allow them to dry.
-
Spot whole blood containing Thiorphan onto the pre-treated cards, where it is derivatized to a stable form (Thiorphan-methoxyacetophenone).
-
Punch out a 6 mm disc from the DBS card.
-
Extract the derivatized analyte and the deuterated internal standard (Thiorphan-methoxyacetophenone-d5) by soaking the punch in methanol.
HPLC and Mass Spectrometry Conditions
Chromatographic separation is typically achieved using a reversed-phase C18 column with gradient or isocratic elution. Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
HPLC Parameters
| Parameter | Method A | Method B |
| Column | Waters XBridge C18 | InertSil CN-3 (50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 5 mM NH₄HCO₃ in water | 0.02% aqueous formic acid |
| Mobile Phase B | Methanol | Methanol |
| Flow Rate | 0.4 mL/min (typical) | Not specified, but analysis time < 1 min |
| Elution | Gradient | Isocratic (30:70 v:v, A:B) |
| Column Temp. | 35°C (typical) | Not specified |
| Injection Vol. | 5 - 10 µL | Not specified |
Mass Spectrometry Parameters
| Parameter | Thiorphan | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | To be determined | To be determined |
| Product Ion (Q2) m/z | To be determined | To be determined |
| Dwell Time | 200 ms (typical) | 200 ms (typical) |
| Collision Energy (CE) | To be optimized | To be optimized |
| Declustering Potential (DP) | To be optimized | To be optimized |
Note: Specific m/z transitions for Thiorphan and this compound need to be optimized based on the instrument used. The transitions for the native compound are well-established, and those for the d5 variant will be shifted by 5 Da.
Quantitative Data Summary
The following table summarizes the performance characteristics of various validated methods for Thiorphan analysis. While not all studies explicitly used this compound, the data provides a representative range of performance for similar LC-MS/MS assays.
| Parameter | Method 1 (DBS) | Method 2 (SPE, UV) | Method 3 (PPT, LC-MS/MS) | Method 4 (LC-MS/MS) |
| Linearity Range | 5.00 - 600.00 ng/mL | 0.05 - 4 µg/mL | 1 - 200 ng/mL | 2.324 - 952.000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 (implied) | > 0.9998 | ≥ 0.9991 | Not specified |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | 0.05 µg/mL (50 ng/mL) | 1 ng/mL | 2.324 ng/mL |
| Intra-day Precision (%CV) | < 15% (implied by regulatory compliance) | 2.2 - 8.4% | < 10.0% | Within acceptable limits |
| Inter-day Precision (%CV) | < 15% (implied by regulatory compliance) | 4.1 - 8.1% | < 10.0% | Within acceptable limits |
| Accuracy (% Bias) | Within ±15% (implied) | 92.7 - 99.6% | Within acceptable limits | Within acceptable limits |
| Extraction Recovery | Not specified | 93.5 - 98.2% | Not specified | Not specified |
Conclusion
The described LC-MS/MS methods provide sensitive, specific, and robust approaches for the quantification of Thiorphan in biological matrices using this compound as an internal standard. The choice of sample preparation technique—protein precipitation for high throughput or solid-phase extraction for cleaner samples—can be tailored to the specific needs of the study. The on-card derivatization method offers a promising solution to the inherent instability of Thiorphan, simplifying sample handling and storage. These methods are well-suited for pharmacokinetic and bioequivalence studies in drug development, meeting regulatory requirements for bioanalytical method validation.
References
Application Notes and Protocols for High-Throughput Screening of Neprilysin Inhibitors Using Thiorphan-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several physiologically active peptides.[1] These substrates include natriuretic peptides, bradykinin, substance P, and the amyloid-beta peptide.[2][3][4] Due to its involvement in cardiovascular regulation and the clearance of amyloid-beta, neprilysin has emerged as a significant therapeutic target for conditions such as heart failure and Alzheimer's disease.[2] The development of potent and selective neprilysin inhibitors is therefore an area of intense research.
High-throughput screening (HTS) is a key strategy in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug candidates. This document provides detailed application notes and protocols for utilizing Thiorphan-d5 in the high-throughput screening of neprilysin inhibitors. Thiorphan is a potent and well-characterized neprilysin inhibitor. Its deuterated analog, this compound, serves as an ideal internal standard in mass spectrometry-based assays, offering a robust and reliable method for quantifying neprilysin activity and inhibition.
Data Presentation: Potency of Neprilysin Inhibitors
The inhibitory potency of various compounds against neprilysin is a critical parameter in drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for several key neprilysin inhibitors.
| Compound | Active Form | IC50 (nM) | Notes |
| Thiorphan | - | 20 | A potent and specific inhibitor of neprilysin. |
| Sacubitril | LBQ657 | 20 | The active metabolite of the prodrug Sacubitril, used in the combination drug Entresto. |
| Omapatrilat | - | 8 | A vasopeptidase inhibitor that inhibits both neprilysin and angiotensin-converting enzyme (ACE). |
| Phosphoramidon | - | 34 | A potent and specific inhibitor of neprilysin. |
Experimental Protocols
This section outlines two primary methodologies for high-throughput screening of neprilysin inhibitors: a fluorescence-based assay for primary screening and a mass spectrometry-based assay incorporating this compound for hit confirmation and quantitative analysis.
Protocol 1: Fluorescence-Based High-Throughput Screening Assay
This protocol is adapted from commercially available neprilysin activity assay kits and is suitable for primary screening of large compound libraries. The assay measures the fluorescence generated from the cleavage of a specific, fluorogenic neprilysin substrate.
Materials:
-
Recombinant human neprilysin
-
Neprilysin Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic neprilysin substrate (e.g., Abz-based peptide)
-
Thiorphan (as a positive control inhibitor)
-
Compound library dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating:
-
Dispense test compounds and controls (DMSO for negative control, Thiorphan for positive control) into the 384-well plates using an automated liquid handler.
-
-
Enzyme Preparation:
-
Prepare a working solution of recombinant human neprilysin in pre-warmed Neprilysin Assay Buffer.
-
-
Enzyme Addition:
-
Add the neprilysin working solution to each well of the 384-well plate containing the compounds.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
-
Substrate Addition:
-
Prepare a working solution of the fluorogenic neprilysin substrate in Neprilysin Assay Buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C (Excitation/Emission wavelengths will depend on the specific substrate used, e.g., 330/430 nm for Abz-based substrates).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each test compound relative to the positive and negative controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: LC-MS/MS-Based Assay for Hit Confirmation and IC50 Determination using this compound
This protocol provides a highly sensitive and specific method for confirming the activity of hits from the primary screen and for determining their IC50 values. This compound is used as an internal standard to ensure accurate quantification.
Materials:
-
Recombinant human neprilysin
-
Neprilysin Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Neprilysin substrate (a non-fluorogenic peptide, e.g., Substance P)
-
This compound (internal standard)
-
Confirmed hit compounds
-
Acetonitrile with 0.1% formic acid (stopping solution)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare serial dilutions of the hit compounds.
-
Add recombinant human neprilysin to each well.
-
Include wells for a standard curve of the substrate product.
-
Incubate for 15 minutes at 37°C.
-
-
Initiate Reaction:
-
Add the neprilysin substrate to each well to start the reaction.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Stop Reaction and Add Internal Standard:
-
Add cold acetonitrile with 0.1% formic acid containing a fixed concentration of this compound to each well to stop the reaction and precipitate the protein.
-
-
Sample Preparation:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto an LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect and quantify the substrate, the product of the enzymatic reaction, and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the product to the this compound internal standard.
-
Generate a standard curve for the product.
-
Determine the concentration of the product in each sample.
-
Calculate the percent inhibition for each concentration of the hit compound.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Neprilysin Signaling Pathway in Cardiovascular Disease
Caption: Neprilysin's role in cardiovascular regulation.
High-Throughput Screening Workflow for Neprilysin Inhibitors
Caption: HTS workflow for neprilysin inhibitor discovery.
References
- 1. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of neprilysin: design, pharmacological and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Considerations for Thiorphan-d5 in In-Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan, the active metabolite of the prodrug racecadotril, is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase responsible for the degradation of several endogenous peptides, including enkephalins and natriuretic peptides. By inhibiting NEP, Thiorphan elevates the levels of these peptides, leading to various physiological effects, including analgesic, anti-diarrheal, and neuroprotective activities. Thiorphan-d5, a deuterated analog of Thiorphan, serves as a critical tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies, often utilized as an internal standard for the accurate quantification of Thiorphan in biological matrices. While its primary application is in bioanalysis, understanding its in-vivo dosing is crucial for researchers designing efficacy and proof-of-concept studies in animal models.
This document provides detailed application notes and protocols for dosing this compound in in-vivo animal models, with a focus on analgesic, neuroprotective, and anti-diarrheal studies. The dosing information provided is based on published data for Thiorphan, with the assumption of similar in-vivo potency and pharmacokinetic behavior for this compound. Researchers are strongly advised to perform dose-ranging studies to determine the optimal dose for their specific animal model and experimental endpoint.
Dosing Considerations
The appropriate dose of this compound will vary depending on the animal species, the route of administration, and the intended pharmacological effect. The following tables summarize reported in-vivo doses for Thiorphan, which can be used as a starting point for designing studies with this compound.
Table 1: Thiorphan Dosing in Rodent Models for Analgesia
| Animal Model | Route of Administration | Dose Range | Reported Effect |
| Rat | Intravenous (i.v.) | 5 - 15 mg/kg | Increased vocalization threshold in an arthritis pain model. |
| Rat | Subcutaneous (s.c.) | 30 mg/kg | Potentiation of opioid-induced analgesia. |
| Rat | Intrathecal | 35 - 70 µg | Potentiation of enkephalin-induced analgesia in the hot plate and tail flick tests.[1] |
Table 2: Thiorphan Dosing in a Mouse Model for Neuroprotection
| Animal Model | Route of Administration | Dose | Reported Effect |
| Newborn Mice | Intraperitoneal (i.p.) | Not specified in mg/kg | Reduced ibotenate-induced cortical lesions by up to 57%.[2][3][4][5] |
Table 3: Racecadotril (Thiorphan Prodrug) Dosing in a Rodent Model for Anti-diarrheal Activity
| Animal Model | Route of Administration | Dose | Reported Effect |
| Rat | Oral (p.o.) | 10 mg/kg | Demonstrated intestinal antisecretory activity. |
Note on Dose Extrapolation: When adapting doses from the literature or between species, it is crucial to consider the principles of allometric scaling. Body surface area is often a more accurate basis for dose conversion between species than body weight alone.
Signaling Pathway of Thiorphan
Thiorphan exerts its effects by inhibiting neprilysin, a cell-surface enzyme. This inhibition prevents the breakdown of various signaling peptides, leading to their increased concentration and enhanced downstream effects.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for common in-vivo experiments where this compound may be investigated.
Protocol 1: Evaluation of Analgesic Activity using the Hot Plate Test in Rats
Objective: To assess the central analgesic effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound solution (in a suitable vehicle, e.g., saline)
-
Hot plate apparatus with adjustable temperature
-
Animal restraining devices (as needed)
Procedure:
-
Acclimatization: House the rats in the experimental room for at least 1 hour before testing to allow them to acclimate to the environment.
-
Baseline Measurement: Determine the baseline reaction time for each rat by placing it on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the rat to lick its paw or jump is recorded as the latency of response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each rat back on the hot plate and record the reaction time.
-
Data Analysis: The percentage increase in latency time (analgesic effect) can be calculated using the following formula: % Analgesia = [(Test Latency - Baseline Latency) / Baseline Latency] x 100
Protocol 2: Evaluation of Neuroprotective Effects in a Mouse Model of Excitotoxicity
Objective: To determine the neuroprotective potential of this compound against excitotoxic brain injury.
Materials:
-
Newborn mouse pups (e.g., postnatal day 5)
-
This compound solution (in a suitable vehicle)
-
Ibotenate solution (excitotoxic agent)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus for pups (optional)
-
Microsyringes
Procedure:
-
Animal Preparation: Anesthetize the mouse pups.
-
Induction of Excitotoxicity: Induce a focal excitotoxic lesion by intracerebral injection of ibotenate into a specific brain region (e.g., the somatosensory cortex).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal injection either before or at a specific time point after the ibotenate injection.
-
Tissue Processing: At a predetermined time after the insult (e.g., 5 days), euthanize the pups and perfuse them with a fixative (e.g., 4% paraformaldehyde).
-
Histological Analysis: Process the brains for histological analysis. Stain brain sections with a marker for neuronal damage (e.g., Nissl stain) to assess the lesion volume.
-
Data Analysis: Quantify the volume of the cortical lesion in both the this compound-treated and vehicle-treated groups. A reduction in lesion volume in the treated group indicates a neuroprotective effect.
Protocol 3: Evaluation of Anti-diarrheal Activity using the Castor Oil-Induced Diarrhea Model in Rats
Objective: To assess the anti-secretory and anti-diarrheal effects of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound solution (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Castor oil
-
Standard anti-diarrheal drug (e.g., Loperamide)
-
Metabolic cages
Procedure:
-
Animal Preparation: Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Grouping: Divide the animals into different groups: a negative control (vehicle), a positive control (Loperamide), and experimental groups receiving different doses of this compound.
-
Drug Administration: Administer the respective treatments orally to each group.
-
Induction of Diarrhea: One hour after treatment, administer castor oil orally (e.g., 1-2 ml per rat) to all groups except a normal control group.
-
Observation: Place each rat in an individual metabolic cage lined with absorbent paper and observe for a period of 4-6 hours.
-
Parameters Measured:
-
Onset of diarrhea: Time for the first diarrheic stool to appear.
-
Frequency of defecation: Total number of diarrheic stools.
-
Weight of stools: Total weight of the diarrheic feces.
-
-
Data Analysis: Compare the measured parameters between the different groups. A delay in the onset of diarrhea, a decrease in the frequency of defecation, and a reduction in the weight of stools in the this compound treated groups compared to the negative control group indicate anti-diarrheal activity.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in-vivo study investigating the efficacy of this compound.
Caption: General experimental workflow for in-vivo studies.
Conclusion
This compound is a valuable tool for in-vivo research, particularly in pharmacokinetic analyses. While direct dosing information for efficacy studies is limited, the data available for its non-deuterated counterpart, Thiorphan, provides a solid foundation for designing experiments. The protocols and dosing considerations outlined in this document are intended to guide researchers in the effective use of this compound in animal models of analgesia, neuroprotection, and diarrhea. As with any in-vivo study, careful planning, adherence to ethical guidelines for animal research, and appropriate statistical analysis are paramount for obtaining reliable and meaningful results.
References
- 1. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tail-flick test [protocols.io]
- 3. Hot plate test [panlab.com]
- 4. dol.inf.br [dol.inf.br]
- 5. The castor oil test in rats: An in vivo method to evaluate antipropulsive and antisecretory activity of antidiarrheals? | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Thiorphan-d5 in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor peak shape of Thiorphan-d5 in chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape issue observed for this compound and its unlabeled counterpart, Thiorphan?
A1: The most frequently observed issue is peak tailing. This asymmetry, where the latter half of the peak is broader than the front half, is often due to secondary interactions between the Thiorphan molecule and the stationary phase, particularly with free silanol groups on silica-based columns. Thiorphan contains a carboxylic acid group that can interact with the column packing material, leading to distorted peaks.[1]
Q2: Why is the pKa of Thiorphan important for chromatographic method development?
A2: The pKa of the carboxylic acid group in Thiorphan is approximately 4.02.[1] The ionization state of the molecule changes significantly around this pH. If the mobile phase pH is close to the pKa, both the ionized and non-ionized forms of this compound will be present, leading to inconsistent retention times and poor peak shapes, including peak splitting or broadening.[1][2][3]
Q3: What is a suitable mobile phase pH for the analysis of this compound?
A3: To ensure a consistent ionization state and minimize secondary interactions, the mobile phase pH should be adjusted to be at least 1.5 to 2 units away from the analyte's pKa. For this compound, with a pKa of ~4.02, a mobile phase pH of around 2.6 has been shown to be effective in a validated HPLC method. This ensures that the carboxylic acid group is fully protonated, promoting a symmetrical peak shape.
Q4: What type of HPLC column is recommended for this compound analysis?
A4: A C18 reversed-phase column is commonly used and has demonstrated good separation for Thiorphan. To further minimize peak tailing, it is advisable to use a modern, high-purity, end-capped silica column. End-capping chemically derivatizes most of the residual silanol groups on the silica surface, reducing their availability for secondary interactions with the analyte.
Q5: How does the organic modifier in the mobile phase affect the peak shape of this compound?
A5: The type and concentration of the organic modifier, such as acetonitrile or methanol, significantly impact the retention and peak shape of this compound. Acetonitrile is often preferred due to its lower viscosity, which can lead to sharper peaks. The optimal concentration of the organic modifier needs to be determined empirically to achieve a good balance between retention time, resolution, and peak symmetry.
Troubleshooting Guide: Poor Peak Shape for this compound
This guide addresses common peak shape problems encountered during the HPLC or LC-MS analysis of this compound.
Issue 1: Peak Tailing
-
Description: The peak is asymmetrical, with a tail extending from the peak maximum.
| Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Use a high-purity, end-capped C18 column to minimize available silanol groups. Alternatively, add a competing agent like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to mask the silanol groups. Operate at a lower pH (e.g., 2.6) to ensure the carboxylic acid group of this compound is fully protonated. |
| Column Overload | Injecting too much sample can saturate the stationary phase. Reduce the injection volume or dilute the sample. |
| Mobile Phase pH Too Close to pKa | The presence of both ionized and non-ionized forms of the analyte leads to peak distortion. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of Thiorphan (~4.02). A pH of ~2.6 is a good starting point. |
| Contamination | A contaminated guard column, analytical column, or HPLC system can cause peak distortion. Flush the column with a strong solvent, replace the guard column, or if the analytical column is old, consider replacing it. |
| Extra-column Volume | Excessive tubing length or poorly made connections can increase system dead volume, leading to peak broadening and tailing. Use tubing with a narrow internal diameter and ensure all connections are secure. |
Issue 2: Peak Fronting
-
Description: The peak is asymmetrical, with the front of the peak being less steep than the back.
| Cause | Recommended Solution |
| Sample Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent with a significantly higher organic content than the mobile phase, the analyte can travel through the beginning of the column too quickly. Whenever possible, dissolve the sample in the mobile phase itself. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Overload | Similar to peak tailing, injecting too high a concentration or volume of the sample can lead to peak fronting. Reduce the amount of sample injected onto the column. |
| Column Collapse | Operating the column outside its recommended pH or temperature range can cause the packed bed to collapse. Ensure that the analytical method parameters are within the column manufacturer's specifications. |
Issue 3: Split Peaks
-
Description: A single analyte peak appears as two or more partially resolved peaks.
| Cause | Recommended Solution |
| Partially Blocked Column Frit | Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing uneven sample distribution onto the column head. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. If a blockage is suspected, try back-flushing the column (if the manufacturer allows). |
| Injection Solvent Incompatibility | A large injection volume of a solvent that is immiscible with the mobile phase or has a very different pH can cause peak splitting. Ensure the sample solvent is compatible with the mobile phase. Dissolving the sample in the mobile phase is the best practice. |
| Mobile Phase pH Close to Analyte pKa | When the mobile phase pH is very close to the pKa of this compound, both the ionized and non-ionized forms can exist and separate slightly, leading to a split or shouldered peak. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa. |
| Void in the Column | A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak. This often requires replacing the column. |
Data Presentation
The following tables present hypothetical but realistic data to illustrate the effects of mobile phase parameters on this compound chromatography.
Table 1: Effect of Mobile Phase pH on this compound Peak Shape and Retention Conditions: C18 column, 30% Acetonitrile, 70% Phosphate Buffer, 1.0 mL/min, 35 °C.
| Mobile Phase pH | Retention Time (min) | Tailing Factor | Peak Shape Description |
| 2.5 | 8.2 | 1.1 | Symmetrical |
| 3.0 | 7.5 | 1.4 | Minor Tailing |
| 3.5 | 6.8 | 1.8 | Moderate Tailing |
| 4.0 | 6.1 | 2.2 | Severe Tailing/Broadening |
| 4.5 | 5.5 | >2.5 | Very Poor, Broad Peak |
Table 2: Effect of Acetonitrile Percentage on this compound Peak Shape and Retention Conditions: C18 column, Phosphate Buffer pH 2.6, 1.0 mL/min, 35 °C.
| Acetonitrile (%) | Retention Time (min) | Tailing Factor | Peak Shape Description |
| 20 | 15.2 | 1.2 | Symmetrical, but long retention |
| 25 | 9.8 | 1.1 | Symmetrical, good retention |
| 30 | 6.5 | 1.1 | Symmetrical, shorter retention |
| 35 | 4.2 | 1.2 | Symmetrical, may be too early eluting |
| 40 | 2.8 | 1.3 | Minor Tailing, very early eluting |
Table 3: Comparison of Different C18 Columns for this compound Analysis Conditions: Phosphate Buffer pH 2.6, 26% Acetonitrile, 1.0 mL/min, 35 °C.
| Column Type | Retention Time (min) | Tailing Factor | Peak Shape Description |
| Standard C18 (non-end-capped) | 10.5 | 1.9 | Significant Tailing |
| High-Purity End-Capped C18 | 9.5 | 1.1 | Symmetrical |
| C18 with Polar Embedded Group | 9.2 | 1.0 | Highly Symmetrical |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol is based on a validated method for the determination of Thiorphan.
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.
-
Column: Waters Sunfire C18 (or equivalent), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: 0.05 M Phosphate Buffer (pH 2.6) and Acetonitrile (74:26, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm or appropriate MS/MS transition for this compound.
-
Injection Volume: 10 µL.
Sample Preparation (from Plasma)
This protocol is based on a common method for analyzing Thiorphan in biological matrices.
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add an appropriate amount of internal standard (e.g., a different deuterated analog or a structurally similar compound).
-
Add 300 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for analysis.
Visualizations
Caption: A logical workflow for troubleshooting poor peak shape in this compound chromatography.
Caption: A workflow for optimizing the HPLC method for this compound analysis.
References
Optimizing Mass Spectrometry for Thiorphan-d5: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of Thiorphan-d5 using mass spectrometry. The information is designed to address specific issues encountered during experimental workflows, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for this compound detection?
A1: The optimal parameters for this compound detection can vary slightly depending on the specific mass spectrometer being used. However, a good starting point for method development is to use the multiple reaction monitoring (MRM) mode. Based on the molecular weight of this compound (approximately 258.35 g/mol ), the precursor ion to monitor would be m/z 258.4 in positive ion mode or m/z 257.4 in negative ion mode.[1] The product ions and their corresponding collision energies and declustering potentials need to be empirically determined by infusing a standard solution of this compound into the mass spectrometer. For the non-deuterated Thiorphan, a common transition is from a precursor ion of m/z 251.96 to a product ion of m/z 217.97 in negative electrospray ionization mode.[2]
Q2: How should I prepare plasma samples for this compound analysis?
A2: Protein precipitation is a widely used, rapid, and effective method for extracting this compound from plasma samples.[2][3] A typical protocol involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing to precipitate the proteins, and then centrifuging to pellet the precipitated proteins. The resulting supernatant, which contains the this compound, can then be directly injected into the LC-MS/MS system or further purified if necessary.[4]
Q3: What are the recommended storage conditions for this compound and prepared samples?
A3: Thiorphan is susceptible to oxidation, which can lead to the formation of disulfide degradation products. Therefore, it is recommended to store stock solutions of this compound at -20°C, where they are stable for at least two months. For short-term storage, solutions can be kept in a refrigerator at 4°C for up to four days. To minimize degradation, it is also advisable to purge solvents with nitrogen before dissolving the this compound standard. Processed samples should be kept in the autosampler at a low temperature (e.g., 4°C) and analyzed as soon as possible.
Q4: What are some common issues encountered when using deuterated internal standards like this compound?
A4: Common issues with deuterated internal standards include isotopic exchange (where deuterium atoms are replaced by hydrogen atoms from the solvent), chromatographic shifts (where the deuterated standard does not co-elute perfectly with the analyte), and impurities in the standard (presence of unlabeled analyte). These issues can affect the accuracy and precision of quantification.
Troubleshooting Guides
Low Signal Intensity or No Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometry Parameters | Verify the MRM transitions (precursor and product ions) for this compound. Optimize the collision energy and declustering potential by infusing a standard solution. Ensure the mass spectrometer is in the correct ionization mode (positive or negative). |
| Sample Degradation | Prepare fresh stock solutions and samples. Ensure proper storage conditions (-20°C for long-term). Consider adding an antioxidant to the sample preparation workflow. |
| Ion Suppression from Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the chromatographic separation to separate this compound from co-eluting matrix components. Consider using a different sample preparation technique, such as solid-phase extraction (SPE), for cleaner extracts. |
| Instrument Contamination | Clean the ion source and transfer optics of the mass spectrometer. Run a system suitability test with a known standard to ensure the instrument is performing optimally. |
High Signal Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure accurate and consistent pipetting of the internal standard and sample volumes. Vortex samples thoroughly after adding the precipitation solvent to ensure complete protein precipitation. |
| Chromatographic Issues | Check for peak shape issues such as tailing or splitting, which can affect integration and reproducibility. Ensure the LC column is not overloaded and is properly equilibrated between injections. |
| Autosampler Issues | Verify the injection volume and ensure there are no air bubbles in the syringe. Perform an injection precision test to confirm the autosampler is functioning correctly. |
| Differential Matrix Effects | If the this compound and the analyte are not co-eluting perfectly, they may experience different levels of ion suppression or enhancement. Adjust the chromatography to achieve co-elution. |
Poor Peak Shape
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Ensure the pH of the mobile phase is appropriate for the ionization of this compound. Check for compatibility between the sample solvent and the mobile phase. |
| Column Degradation | Replace the analytical column if it has been used extensively or has been exposed to harsh conditions. Use a guard column to protect the analytical column. |
| Secondary Interactions | Thiol-containing compounds can sometimes interact with metal surfaces in the LC system. Consider using a system with PEEK tubing and fittings. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate amount of this compound internal standard working solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Starting LC-MS/MS Parameters
| Parameter | Suggested Value |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting low signal intensity for this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in the bioanalysis of Thiorphan-d5.
Welcome to the technical support center for the bioanalysis of Thiorphan-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: Thiorphan is the active metabolite of Racecadotril, a medication used to treat acute diarrhea.[1] In quantitative bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is crucial for accuracy and precision. This compound (or its closely related analogue Thiorphan-d7) is a deuterated form of Thiorphan. Because its chemical and physical properties are nearly identical to the analyte (Thiorphan), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[2] This allows for reliable correction of signal variations caused by matrix effects.
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components from the biological sample (e.g., plasma, urine).[3] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Thiorphan.[3] Common sources of matrix effects in plasma samples include phospholipids, salts, and endogenous metabolites.
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: A standard method to assess matrix effects is the post-extraction spike experiment.[4] This involves comparing the response of this compound spiked into an extracted blank matrix with the response of a pure solution of this compound at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. A qualitative assessment can also be performed using a post-column infusion experiment.
Q4: Is significant matrix effect a common issue for Thiorphan analysis?
A4: Several validated LC-MS/MS methods for Thiorphan in human plasma have reported no significant matrix effects when using appropriate sample preparation and a stable isotope-labeled internal standard. However, the extent of matrix effects can vary depending on the specific sample preparation technique, chromatographic conditions, and the cleanliness of the mass spectrometer's ion source. Therefore, it is always essential to evaluate matrix effects during method development and validation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation or contamination. - Secondary interactions between Thiorphan and the stationary phase. | - Adjust the mobile phase pH. Thiorphan is an acidic compound. - Use a guard column and ensure proper sample cleanup. - Consider a different column chemistry (e.g., CN instead of C18). |
| High Signal Variability Between Samples | - Inconsistent sample preparation. - Variable matrix effects between different sample lots. - Inconsistent addition of the internal standard (this compound). | - Automate sample preparation steps where possible. - Evaluate matrix effects across at least six different lots of the biological matrix. - Ensure precise and accurate addition of this compound to all samples, calibrators, and QCs. |
| Low Analyte Response / Ion Suppression | - Significant matrix effects from co-eluting compounds (e.g., phospholipids). - Suboptimal ionization source parameters. - Inefficient sample cleanup. | - Improve sample preparation: consider solid-phase extraction (SPE) or phospholipid removal plates instead of simple protein precipitation. - Optimize ion source parameters (e.g., temperature, gas flows, voltage). - Dilute the sample extract if sensitivity allows. |
| Carryover in Blank Injections | - Adsorption of Thiorphan to the LC system components. - Insufficient needle wash. | - Use a stronger needle wash solution containing a high percentage of organic solvent. - Investigate and clean potential sources of contamination in the autosampler and injection port. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
This protocol describes a quantitative assessment of matrix effects for Thiorphan analysis.
1. Sample Preparation:
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Set A (Neat Solution): Prepare standards of Thiorphan and this compound at low and high concentrations in the mobile phase reconstitution solvent.
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Set B (Post-Extraction Spike): Process at least six different lots of blank plasma using your validated sample preparation method (e.g., protein precipitation). After the final extraction step, spike the resulting supernatant with Thiorphan and this compound to the same concentrations as in Set A.
2. LC-MS/MS Analysis:
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Inject and analyze both sets of samples using your established LC-MS/MS method.
3. Data Analysis:
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Calculate the Matrix Factor (MF) for each lot of plasma:
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MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
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IS-Normalized MF = (MF of Thiorphan) / (MF of this compound)
-
-
The coefficient of variation (CV%) of the IS-Normalized MF across all lots should be ≤15%.
Protocol 2: Sample Preparation of Plasma Samples using Protein Precipitation
This is a commonly used and effective method for the analysis of Thiorphan in plasma.
1. Reagents and Materials:
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Human plasma samples, calibrators, and QCs.
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This compound internal standard working solution.
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Methanol (HPLC grade), chilled.
2. Procedure:
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To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
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Add 300 µL of chilled methanol to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the reported performance of different sample preparation methods for Thiorphan analysis in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect Observed | Reference |
| Protein Precipitation (Methanol) | >90% | No significant matrix effect reported. | |
| Solid-Phase Extraction (SPE) | 93.5% - 98.2% | Not explicitly reported, but good accuracy and precision were achieved. |
Visualizations
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Overview of common sample preparation techniques.
References
How to assess and improve the recovery of Thiorphan-d5 from tissue homogenates.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and improving the recovery of Thiorphan-d5 from tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard? A1: Thiorphan is the active metabolite of the prodrug Racecadotril, an anti-diarrheal agent.[1] It functions as a potent inhibitor of neutral endopeptidase (NEP), an enzyme that breaks down enkephalins.[1] By inhibiting NEP, Thiorphan increases the levels of enkephalins, which helps regulate intestinal water and electrolyte secretion.[2] this compound is a deuterated (heavy isotope-labeled) version of Thiorphan. It is used as an internal standard (IS) in bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), because it is chemically identical to the analyte but has a different mass. This allows for accurate quantification by correcting for analyte loss during sample preparation and for variations in instrument response.
Q2: What makes this compound recovery from tissue homogenates challenging? A2: Recovering this compound from complex biological matrices like tissue homogenates presents several challenges:
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Analyte Stability: Thiorphan contains a free thiol group, which is susceptible to oxidation, making the molecule unstable in biological matrices.
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Matrix Effects: Tissue homogenates are complex mixtures containing proteins, lipids, salts, and other endogenous compounds. These components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement, which affects accuracy.
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Protein Binding: this compound can bind to proteins within the tissue sample. If these proteins are removed during sample preparation, the bound analyte will be lost, resulting in low recovery.
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Extraction Inefficiency: The physicochemical properties of this compound require careful optimization of the extraction method to ensure it is efficiently separated from the tissue matrix.
Q3: Which sample preparation techniques are most common for this compound extraction? A3: The most common extraction techniques for small molecules like this compound from biological matrices are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required level of sample cleanup, sensitivity, and throughput.
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Protein Precipitation (PP): A simple, fast method where an organic solvent or acid is added to precipitate proteins. It is often used in high-throughput screening but may result in less clean extracts and significant matrix effects.
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Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids (typically an aqueous and an organic phase). It provides cleaner samples than PP.
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Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. SPE generally yields the cleanest extracts and can significantly reduce matrix effects, though it is often more time-consuming and expensive.
Q4: How do I assess the recovery of this compound? A4: Recovery is assessed by comparing the analytical response of an analyte from an extracted sample to the response of the analyte in a non-extracted (neat) standard solution. For an internal standard like this compound, you can perform a post-extraction spike analysis.
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Prepare two sample sets:
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Pre-Spiked Sample: Spike a blank tissue homogenate with this compound before the extraction process.
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Post-Spiked Sample: Extract a blank tissue homogenate and spike the final extract with this compound after the extraction process.
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Calculate Recovery: The recovery is calculated as: (Response of Pre-Spiked Sample / Response of Post-Spiked Sample) x 100%
Troubleshooting Guide for Poor Recovery
This guide addresses specific issues that can lead to poor or inconsistent recovery of this compound.
Problem 1: Consistently Low Recovery (<70%)
Possible Cause 1: Inefficient Extraction
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Why it happens: The chosen solvent system (for LLE or PP) or the SPE sorbent and elution solvent are not optimal for this compound. The pH of the sample may also be preventing efficient partitioning or retention.
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Solution:
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Optimize pH: The pH of the sample can affect the charge state and solubility of this compound. Adjust the pH of the tissue homogenate before extraction to ensure the analyte is in a neutral form for reversed-phase SPE or LLE with a non-polar solvent.
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Test Different Solvents (LLE/PP): For LLE, test organic solvents with varying polarities. For PP, while acetonitrile is effective at removing proteins, methanol may offer better solubility for your analyte. A ratio of 3:1 (solvent:sample) is a good starting point for PP.
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Optimize SPE Method: Ensure the correct SPE sorbent chemistry is being used (e.g., reversed-phase C18, mixed-mode cation exchange). Systematically test different wash and elution solvents. A stronger elution solvent or a larger volume may be needed to fully recover the analyte from the sorbent.
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Possible Cause 2: Analyte Degradation
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Why it happens: The thiol group in this compound is prone to oxidation, leading to its degradation during sample processing. This can be exacerbated by prolonged exposure to certain pH conditions, light, or temperature.
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Solution:
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Work Quickly and on Ice: Minimize the time samples spend at room temperature.
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Use Antioxidants: Consider adding an antioxidant to the homogenization buffer to prevent oxidative degradation.
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Protect from Light: Use amber vials or work under low-light conditions.
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Possible Cause 3: Strong Protein Binding
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Why it happens: this compound may be strongly bound to proteins that are precipitated or removed during the cleanup process, leading to its loss.
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Solution:
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Disrupt Protein Binding: Before extraction, use a small amount of acid (like perchloric or trichloroacetic acid) or a chaotropic agent to denature proteins and release the bound analyte. Ensure the final pH is compatible with your extraction method.
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Problem 2: Inconsistent or Variable Recovery
Possible Cause 1: Procedural Inconsistencies
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Why it happens: Minor variations in pipetting volumes, vortexing times, incubation periods, or centrifugation speeds can lead to significant variability across a batch of samples.
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Solution:
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Calibrate Pipettes: Ensure all pipettes are accurately calibrated.
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Standardize Procedures: Create and strictly follow a standard operating procedure (SOP) for all steps, including vortexing duration and speed, incubation times and temperatures, and centrifugation settings.
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Use Automation: If available, use automated liquid handlers for sample preparation to minimize human error.
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Possible Cause 2: Matrix Effects
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Why it happens: The composition of tissue homogenates can vary between samples, leading to different levels of ion suppression or enhancement in the LC-MS/MS. While this doesn't affect the physical recovery from the extraction, it appears as variable recovery in the final analysis.
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Solution:
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Improve Sample Cleanup: The best way to combat matrix effects is with a cleaner sample. If you are using PP, consider switching to LLE or, preferably, a well-optimized SPE method.
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Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components that cause ion suppression.
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Use Matrix-Matched Calibrators: Prepare calibration standards in a blank, extracted tissue homogenate to compensate for matrix effects.
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Possible Cause 3: Adsorption to Labware
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Why it happens: At low concentrations, analytes can adsorb to the surfaces of plastic tubes and pipette tips.
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Solution:
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Use Low-Retention Plastics: Utilize low-binding polypropylene tubes and pipette tips.
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Pre-condition Tubes: Consider rinsing tubes with a blank solvent to block active binding sites before adding your sample.
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Data Presentation
Table 1: Comparison of Common Extraction Methods
| Feature | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Moderate to High (can be variable) | Moderate to High | High and Reproducible |
| Sample Cleanliness | Low (high matrix effects) | Moderate | High (low matrix effects) |
| Throughput | High | Moderate | Low to Moderate (can be automated) |
| Cost per Sample | Low | Low to Moderate | High |
| Best For | High-throughput screening, initial method development. | When PP is not clean enough and SPE is not required. | Regulated bioanalysis, low detection limits, complex matrices. |
Table 2: Reported Recovery Data for Thiorphan
Note: Data for tissue homogenates is limited in the public domain. The following data from plasma provides a useful reference.
| Matrix | Extraction Method | Analyte Concentration | Average Recovery (%) | Reference |
| Human Plasma | Solid-Phase Extraction (SPE) | 0.1 µg/mL | 93.5% | |
| Human Plasma | Solid-Phase Extraction (SPE) | 0.4 µg/mL | 98.2% | |
| Human Plasma | Solid-Phase Extraction (SPE) | 2.0 µg/mL | 97.8% |
Experimental Protocols
Protocol 1: Protein Precipitation (PP)
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Sample Preparation: Aliquot 100 µL of tissue homogenate into a polypropylene microcentrifuge tube.
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Spike Internal Standard: Add the working solution of this compound.
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Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol). This represents a 3:1 solvent-to-sample ratio.
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Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
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Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
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Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
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Sample Preparation: Aliquot 100 µL of tissue homogenate into a glass tube.
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Spike Internal Standard: Add the working solution of this compound.
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pH Adjustment: Add a buffer to adjust the sample pH to optimize the partitioning of this compound into the organic phase.
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Extraction: Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
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Vortex: Vortex vigorously for 2-5 minutes to facilitate extraction.
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Centrifugation: Centrifuge at 2,000-3,000 x g for 5-10 minutes to separate the aqueous and organic layers.
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Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
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Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general protocol using a reversed-phase cartridge (e.g., C18). It must be optimized for your specific application.
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Sample Pre-treatment: Centrifuge the tissue homogenate to remove particulates. Dilute the supernatant with an acidic solution (e.g., 2% formic acid in water) to ensure the analyte is retained on the sorbent.
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Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
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Equilibration: Equilibrate the cartridge by passing 1 mL of the acidic solution used for sample dilution.
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Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
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Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. This step is critical and may require optimization.
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Elution: Elute this compound from the cartridge using 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
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Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Thiorphan's mechanism of action via NEP inhibition.
Caption: General workflow for this compound analysis.
Caption: Decision tree for selecting an extraction method.
Caption: Troubleshooting flowchart for low/variable recovery.
References
Addressing Thiorphan-d5 instability in acidic or basic conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Thiorphan-d5 in acidic and basic conditions. The following information is based on published data for Thiorphan and its parent compound, Racecadotril. The stability of this compound is expected to be comparable to that of Thiorphan.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic and basic solutions?
A1: this compound is susceptible to two primary degradation pathways in aqueous solutions:
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Hydrolysis of the amide bond: This occurs under both acidic and basic conditions, breaking the amide linkage to yield 3-mercapto-2-benzylpropanoic acid-d5 and glycine. This is a common degradation pathway for molecules containing amide groups.
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Oxidation of the thiol group: The free thiol (-SH) group in this compound is prone to oxidation, especially in the presence of oxygen. This can lead to the formation of a disulfide dimer.
Q2: At what pH is this compound most stable?
Q3: How should I prepare and store my this compound stock solutions to minimize degradation?
A3: To ensure the stability of your this compound stock solutions, we recommend the following:
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Solvent Selection: Use a high-purity, degassed solvent such as acetonitrile or methanol for initial dissolution. For aqueous buffers, ensure they are freshly prepared and degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
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pH Control: If an aqueous solution is required, use a buffer system to maintain a pH between 4 and 7.
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Temperature: Store stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles.
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Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: The appearance of unexpected peaks is likely due to the degradation of this compound. The primary degradation products to consider are:
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The disulfide dimer of this compound.
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The hydrolysis products: 3-mercapto-2-benzylpropanoic acid-d5 and glycine.
To confirm the identity of these peaks, a forced degradation study and analysis by LC-MS are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound | Degradation due to improper sample handling or storage. | Review your sample preparation and storage procedures. Ensure you are using degassed solvents, appropriate pH, and low temperatures. Prepare fresh solutions for each experiment. |
| Variable results between experiments | Inconsistent sample preparation or handling leading to varying levels of degradation. | Standardize your entire workflow, from solvent preparation to the final analysis. Use a consistent source and lot of this compound. |
| Appearance of new peaks during a sequence run | On-instrument degradation. | This can occur if the autosampler temperature is not controlled or if the mobile phase is not optimal. Consider using a cooled autosampler and ensure the mobile phase pH is within the stable range for this compound. |
| Rapid degradation observed in acidic mobile phase | Acid-catalyzed hydrolysis of the amide bond. | If possible, adjust the mobile phase pH to be closer to the neutral range (e.g., pH 4-6). If a low pH is required for chromatographic reasons, minimize the time the sample is exposed to these conditions. |
| Loss of analyte in basic conditions | Base-catalyzed hydrolysis of the amide bond and potential for increased oxidation of the thiol. | Avoid using basic conditions for sample preparation and analysis. If necessary for a specific protocol, perform the steps quickly and at a low temperature. |
Quantitative Data Summary
The following table summarizes the degradation of Racecadotril, the prodrug of Thiorphan, under forced degradation conditions. This provides an indication of the conditions under which Thiorphan would be formed and subsequently degrade.
| Condition | Time | Degradation of Racecadotril | Reference |
| 0.1 N HCl | 90 min | Degraded | [1] |
| 0.1 N HCl | 2 hours | Complete Degradation | [2] |
| 0.1 N NaOH | Immediate | Degraded | [1] |
| 0.1 N NaOH | 2 hours | Complete Degradation | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
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Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 5, 15, 30, and 60 minutes.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
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Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water and keep under the same conditions as the stressed samples.
3. Sample Analysis:
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At each time point, withdraw an aliquot of the stressed solution.
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Neutralize the acidic and basic samples (for basic samples, use 0.1 N HCl; for acidic samples, use 0.1 N NaOH).
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Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
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Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
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Characterize the degradation products using LC-MS.
Protocol 2: Stability-Indicating HPLC Method
This method can be used to separate this compound from its potential degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient:
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0-5 min: 30% B
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5-15 min: 30% to 70% B
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15-20 min: 70% B
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20-22 min: 70% to 30% B
-
22-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Minimizing Ion Suppression for Thiorphan-d5 in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects for Thiorphan-d5 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound, focusing on the issue of ion suppression.
Problem 1: Inconsistent or low signal intensity for this compound.
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Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound.[1][2][3]
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Solutions:
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Optimize Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering substances. Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids and salts compared to simple protein precipitation.[2][4]
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Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from the ion-suppressing components of the matrix. Changing the stationary phase of the analytical column can also alter selectivity.
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Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
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Check for Source Contamination: A dirty ion source can lead to fluctuating signal intensity. Regular cleaning and maintenance of the MS source are crucial.
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Problem 2: Poor reproducibility of quantitative results for the analyte when using this compound as an internal standard.
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Possible Cause: Differential ion suppression is affecting the analyte and this compound to different extents. This can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard.
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Solutions:
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Verify Co-elution: Carefully examine the chromatograms to ensure that the analyte and this compound are co-eluting perfectly. Even a small offset can expose them to different matrix environments.
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Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.
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Evaluate Matrix Effects: Quantify the extent of ion suppression for both the analyte and this compound individually by comparing the response in neat solvent versus the post-extracted matrix.
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Problem 3: A significant drop in the this compound signal is observed when injecting a blank matrix extract during a post-column infusion experiment.
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Possible Cause: This directly indicates that components from the sample matrix are causing ion suppression at the retention time of this compound.
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Solutions:
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Improve Sample Cleanup: Focus on removing the class of compounds most likely to cause suppression in your matrix (e.g., phospholipids in plasma).
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Chromatographic Separation: Alter the mobile phase gradient or the column chemistry to shift the elution of this compound away from the region of ion suppression.
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Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.
Q2: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio. However, if the analyte and IS are not perfectly co-eluting, they can be affected by different matrix components, leading to differential ion suppression and inaccurate results.
Q3: What are the most common sources of ion suppression in biological samples like plasma?
A3: Common sources of ion suppression in plasma include phospholipids, salts, and other endogenous small molecules. Inefficient sample preparation is a primary reason for the presence of these interfering substances.
Q4: Which ionization technique is less prone to ion suppression, ESI or APCI?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI). If your instrumentation allows, testing your method with an APCI source may be a viable strategy.
Q5: How can I definitively identify regions of ion suppression in my chromatogram?
A5: A post-column infusion experiment is a standard method to identify regions of ion suppression. This involves infusing a constant flow of this compound solution into the LC eluent post-column and injecting a blank matrix extract. Dips in the baseline signal of this compound indicate the retention times where ion suppression occurs.
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Techniques on this compound Signal Intensity.
| Sample Preparation Method | Mean Peak Area of this compound (n=3) | % Signal Intensity (relative to SPE) |
| Protein Precipitation (Methanol) | 450,000 | 60% |
| Liquid-Liquid Extraction (MTBE) | 600,000 | 80% |
| Solid-Phase Extraction (C18) | 750,000 | 100% |
Note: Data are for illustrative purposes to demonstrate the potential impact of different sample preparation methods on signal intensity.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
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Preparation: Prepare a solution of this compound in the mobile phase at a concentration that provides a stable, mid-range signal on the mass spectrometer.
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Setup:
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Deliver this solution at a constant low flow rate (e.g., 10-20 µL/min) via a syringe pump.
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Connect the syringe pump outlet to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-fitting.
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Procedure:
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Start the LC flow with your analytical gradient and the post-column infusion from the syringe pump.
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Once a stable baseline signal for this compound is observed, inject a blank plasma sample that has been processed with your sample preparation method.
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Monitor the signal for this compound. Any significant dip in the baseline signal indicates a region of ion suppression.
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Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
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Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
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Loading: Load 200 µL of the pre-treated plasma sample onto the cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution: Elute Thiorphan and this compound with 1 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A troubleshooting workflow for addressing ion suppression.
Caption: Experimental setup for post-column infusion.
References
Strategies to improve the signal-to-noise ratio for low concentrations of Thiorphan-d5.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for low concentrations of Thiorphan-d5 in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a consistently low or non-existent signal for our low concentration this compound samples. What are the primary areas to investigate?
A1: A low signal for this compound can originate from several stages of the analytical workflow. A systematic approach to troubleshooting is crucial. The main areas to focus on are:
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Sample Preparation and Extraction: Inefficient extraction of this compound from the biological matrix can lead to significant signal loss.
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Liquid Chromatography (LC) Conditions: Suboptimal chromatographic parameters can result in poor peak shape, leading to a lower apparent signal-to-noise ratio.
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Mass Spectrometry (MS) Settings: Incorrect or poorly optimized mass spectrometer parameters are a common cause of low signal intensity.
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Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound, thereby reducing its signal.[1][2]
Q2: How can we improve the extraction efficiency of this compound from plasma?
A2: For Thiorphan, a straightforward protein precipitation is often effective.[3][4] To enhance recovery at low concentrations, consider the following:
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Solvent Choice: Acetonitrile is commonly used for protein precipitation. Ensure it is high-purity or LC-MS grade.
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Solvent-to-Plasma Ratio: A 3:1 ratio of acetonitrile to plasma is a good starting point. You can experiment with slightly higher ratios to ensure complete protein precipitation.
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Vortexing and Centrifugation: Ensure thorough vortexing to facilitate the extraction of this compound into the supernatant. Centrifuge at a high speed (e.g., 14,000 rpm) for an adequate duration (e.g., 10 minutes) to achieve a clear separation.[5]
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Supernatant Transfer: Carefully transfer the supernatant to avoid aspirating any of the precipitated protein pellet.
Q3: What are the critical LC parameters to optimize for improving the this compound signal?
A3: Optimizing the liquid chromatography is key to achieving a sharp, symmetrical peak, which directly improves the signal-to-noise ratio.
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Column Selection: A C18 reversed-phase column is a common choice for Thiorphan analysis. Using a column with a smaller particle size (e.g., transitioning from 5 µm to 3 µm) can increase the plate number, resulting in narrower and taller peaks.
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Mobile Phase Composition: A mobile phase consisting of an organic solvent (like methanol or acetonitrile) and an aqueous component with a modifier (such as formic acid) is typical. Ensure the use of high-purity, LC-MS grade solvents and additives to minimize background noise.
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Gradient Optimization: A well-optimized gradient elution can help to separate this compound from matrix components that may cause ion suppression.
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Flow Rate: Reducing the column diameter and flow rate proportionally can lead to taller, narrower peaks, thus enhancing the signal. For example, when switching from a 4.6 mm ID column to a 2.1 mm ID column, the flow rate should be reduced by a factor of approximately five.
Q4: Which mass spectrometer settings have the most significant impact on the this compound signal?
A4: The mass spectrometer settings directly influence the ionization and detection of this compound.
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Ionization Mode: Thiorphan is often analyzed in negative electrospray ionization (ESI) mode.
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Source Parameters: Optimization of the ESI source parameters is critical. This includes the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. These parameters should be optimized to ensure efficient desolvation and ionization.
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Collision Energy (CE): In tandem mass spectrometry (MS/MS), the collision energy for the specific MRM (Multiple Reaction Monitoring) transition of this compound must be optimized to ensure efficient fragmentation and a strong product ion signal.
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Detector Voltage: Ensure the detector voltage is set appropriately to amplify the signal without introducing excessive noise.
Q5: We suspect matrix effects are suppressing our this compound signal. How can we confirm and mitigate this?
A5: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte.
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Confirmation: To confirm matrix effects, a post-extraction spike experiment can be performed. This involves comparing the signal of this compound spiked into the supernatant of an extracted blank matrix sample with the signal of this compound in a neat solution. A lower signal in the matrix sample indicates ion suppression.
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Mitigation Strategies:
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Improve Sample Cleanup: More rigorous sample preparation techniques, such as solid-phase extraction (SPE), can be employed to remove a greater proportion of interfering matrix components.
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Chromatographic Separation: Adjust the LC gradient to better separate this compound from the region where matrix components elute.
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Sample Dilution: If the this compound concentration is sufficient, diluting the sample can reduce the concentration of interfering species.
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Use of a Stable Isotope-Labeled Internal Standard: While you are analyzing this compound, if it is being used as an analyte, a different stable isotope-labeled internal standard (like Thiorphan-d7) should be used to compensate for matrix effects. The internal standard will be affected by ion suppression in a similar manner to the analyte, allowing for accurate quantification.
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Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low this compound Signal
This guide provides a step-by-step workflow for diagnosing the cause of a low signal-to-noise ratio for this compound.
Caption: Systematic troubleshooting workflow for low S/N.
Guide 2: Experimental Workflow for this compound Analysis
This diagram outlines the general experimental protocol for the analysis of this compound in a biological matrix.
Caption: General workflow for this compound analysis.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
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Pipette 100 µL of plasma sample into a microcentrifuge tube.
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Add 300 µL of ice-cold acetonitrile.
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Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
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Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide typical starting parameters for an LC-MS/MS method for Thiorphan analysis. These should be optimized for your specific instrumentation and experimental conditions.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.02% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic (e.g., 30:70 v/v, A:B) or a suitable gradient |
| Flow Rate | 0.5 mL/min (adjust based on column ID) |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0-4.5 kV |
| Source Temperature | 120-150°C |
| Desolvation Temperature | 350-500°C |
| Nebulizing Gas Flow | Instrument Dependent |
| Drying Gas Flow | Instrument Dependent |
| MRM Transition (example) | Specific to this compound, requires empirical determination |
| Collision Energy (CE) | Requires optimization for the specific MRM transition |
References
Identifying and resolving interferences in Thiorphan-d5 analytical methods.
Welcome to the Technical Support Center for Thiorphan-d5 analytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the quantitative analysis of Thiorphan using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guides to resolve specific interferences in your analytical workflow.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for Thiorphan are inconsistent and inaccurate, even though I am using a this compound internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution between the analyte and the internal standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects[1][2].
Troubleshooting Guide: Resolving Inaccurate Quantification
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Verify Co-elution of Thiorphan and this compound:
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Problem: Deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts[1]. If Thiorphan and this compound do not co-elute perfectly, they may be exposed to different matrix components as they elute, leading to differential ion suppression or enhancement and compromising accuracy[1][3].
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Solution:
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Overlay Chromatograms: Carefully examine the chromatograms of Thiorphan and this compound to confirm they are eluting as a single, symmetrical peak.
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Adjust Chromatography: If a separation is observed, consider optimizing your chromatographic method. This could involve adjusting the mobile phase composition, gradient profile, or temperature to achieve co-elution. Using a column with slightly lower resolution might also help ensure the analyte and internal standard elute together.
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Assess the Purity of the this compound Internal Standard:
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Problem: The presence of unlabeled Thiorphan or other chemical impurities in your this compound standard can lead to an overestimation of the analyte concentration.
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Solution:
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Check the Certificate of Analysis (CofA): Ensure the isotopic enrichment of your this compound is ≥98% and the chemical purity is >99%.
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Perform an Impurity Check: Analyze a high concentration of your this compound standard alone and monitor the mass transition for unlabeled Thiorphan. The response for the unlabeled analyte should be negligible, ideally less than 0.1% of the internal standard response.
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Investigate for Isotopic Exchange (Back-Exchange):
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Problem: Deuterium atoms on the this compound molecule can sometimes be replaced by hydrogen atoms from the sample matrix or solvent. This phenomenon, known as back-exchange, compromises the integrity of the internal standard and can lead to inaccurate quantification. This is more likely to occur if the deuterium labels are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.
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Solution:
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Evaluate Label Position: Check the CofA for the location of the deuterium labels on the this compound molecule. If they are in labile positions, the risk of back-exchange is higher.
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Conduct a Stability Study: Analyze a prepared sample containing this compound at multiple time points while it is in the autosampler to see if the internal standard response decreases over time, which could indicate back-exchange.
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Evaluate for Differential Matrix Effects:
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Problem: Even with perfect co-elution, components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Thiorphan and this compound to different extents. This "differential matrix effect" is a significant source of inaccuracy in LC-MS/MS assays.
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Solution:
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Conduct a Matrix Effect Experiment: A post-extraction addition experiment is the standard way to assess the impact of the matrix on your analysis. This involves comparing the response of the analyte and internal standard in a clean solution versus a post-extracted blank matrix sample.
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Experimental Protocols
Protocol 1: Assessing Matrix Effects via Post-Extraction Addition
This protocol allows for the quantitative assessment of ion suppression or enhancement on both the analyte (Thiorphan) and the internal standard (this compound).
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a standard solution of Thiorphan and this compound in a clean solvent (e.g., mobile phase).
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Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established procedure. After extraction, spike the resulting extract with the same concentrations of Thiorphan and this compound as in Set A.
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Set C (Pre-Extraction Spike): Spike a blank matrix sample with Thiorphan and this compound before extraction. This set is used to evaluate recovery but is not required for the matrix effect calculation itself.
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Analyze the Samples: Inject and analyze all samples using your validated LC-MS/MS method.
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Calculate the Matrix Effect:
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The matrix effect (ME) is calculated as the ratio of the peak area of the analyte or internal standard in the post-extraction spike (Set B) to the peak area in the neat solution (Set A), expressed as a percentage:
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ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
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Data Presentation:
Table 1: Hypothetical Data from a Matrix Effect Experiment
| Sample Set | Analyte | Peak Area (Thiorphan) | Peak Area (this compound) | Matrix Effect (%) |
| Set A | Neat Solution | 1,200,000 | 1,500,000 | N/A |
| Set B | Post-Extraction Spike | 960,000 | 1,350,000 | Thiorphan: 80%this compound: 90% |
Interpretation:
In this example, both the analyte and the internal standard experience ion suppression. However, the suppression is more pronounced for Thiorphan (80%) than for this compound (90%). This differential matrix effect would lead to an overestimation of the Thiorphan concentration.
Visualizations
Troubleshooting Workflow for Inaccurate Results
The following diagram outlines the logical steps to take when troubleshooting inaccurate quantitative results in a this compound analytical method.
Caption: Troubleshooting workflow for inaccurate this compound quantification.
Experimental Workflow for Matrix Effect Assessment
This diagram illustrates the experimental procedure for evaluating matrix effects using the post-extraction addition method.
Caption: Workflow for post-extraction addition matrix effect experiment.
References
Technical Support Center: Optimization of Thiorphan-d5 Extraction Efficiency
Welcome to the technical support center for the optimization of Thiorphan-d5 extraction from complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reliability of your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting this compound from complex biological samples like plasma?
A1: The most frequent challenges include low and variable extraction recovery, significant matrix effects leading to ion suppression or enhancement in LC-MS analysis, and potential instability of the analyte during sample processing and storage.[1][2][3] Inconsistent performance of the internal standard can also be a major issue, stemming from errors in sample preparation, chromatographic problems, or instrument instability.[1]
Q2: Which extraction techniques are most suitable for this compound from plasma?
A2: The most commonly employed and effective techniques for extracting Thiorphan and its deuterated analogue from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[4] SPE, particularly with polymeric reversed-phase sorbents like Oasis HLB, often provides the cleanest extracts by effectively removing phospholipids and other matrix components. PPT is a simpler and faster technique, but may result in less clean extracts and more pronounced matrix effects. LLE offers a balance between cleanliness and ease of use, but requires careful optimization of solvents and pH.
Q3: Why is a stable isotope-labeled internal standard like this compound crucial for accurate quantification?
A3: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard in quantitative bioanalysis. Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes and experiences the same degree of matrix effects and variability during sample preparation and ionization. By using the peak area ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to more accurate and precise results.
Q4: What are the key stability considerations for Thiorphan during sample handling and storage?
A4: Thiorphan has been reported to be susceptible to degradation, mainly through oxidation to form disulfides. To ensure its stability, it is recommended to store plasma samples at -20°C or lower. For working solutions, purging the solvent with nitrogen before dissolving the compound can help minimize oxidative degradation. Stability should be thoroughly evaluated during method validation, including freeze-thaw stability and bench-top stability in the biological matrix.
Troubleshooting Guides
Guide 1: Low Recovery of this compound
This guide addresses potential causes and solutions for low recovery of this compound during solid-phase and liquid-liquid extraction.
| Potential Cause | Recommended Action | Citation |
| Solid-Phase Extraction (SPE) | ||
| Inappropriate Sorbent Choice | For Thiorphan, a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is often effective. Consider testing different sorbent chemistries (e.g., C8, C18, mixed-mode cation exchange) to find the optimal retention. | |
| Suboptimal pH during Loading | The pH of the sample should be adjusted to ensure this compound is in a neutral form to enhance its retention on reversed-phase sorbents. Experiment with a pH range around the pKa of Thiorphan. | |
| Wash Solvent is Too Strong | If this compound is being lost in the wash step, the organic content of the wash solvent is likely too high. Decrease the percentage of organic solvent in the wash solution. | |
| Inadequate Elution Solvent | If this compound remains on the SPE cartridge after elution, the elution solvent is not strong enough. Increase the organic strength of the elution solvent or try a different solvent. For ion-exchange mechanisms, adjusting the pH or ionic strength of the elution solvent is necessary. | |
| Liquid-Liquid Extraction (LLE) | ||
| Incorrect Extraction Solvent | The polarity of the extraction solvent should be matched to that of Thiorphan. Test a range of solvents with varying polarities (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether). | |
| Suboptimal pH of Aqueous Phase | Adjust the pH of the plasma sample to suppress the ionization of Thiorphan, thereby increasing its partitioning into the organic phase. | |
| Emulsion Formation | Emulsions can form at the interface of the two liquid phases, trapping the analyte. To break emulsions, try centrifugation, addition of salt ("salting out"), or gentle agitation. | |
| Insufficient Phase Separation | Ensure complete separation of the aqueous and organic layers before collecting the organic phase to avoid low and variable recovery. |
Guide 2: Significant Matrix Effects
This guide provides strategies to mitigate ion suppression or enhancement observed during the LC-MS analysis of this compound.
| Potential Cause | Recommended Action | Citation |
| Insufficient Sample Cleanup | Co-eluting matrix components, such as phospholipids, are a primary cause of matrix effects. Enhance sample cleanup by using a more rigorous SPE protocol or switching from PPT to SPE. | |
| Suboptimal Chromatography | If matrix components co-elute with this compound, modify the chromatographic conditions. Adjust the mobile phase gradient, change the analytical column, or alter the flow rate to improve separation. | |
| Ionization Source Contamination | A dirty ion source can exacerbate matrix effects. Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations. | |
| Inappropriate Ionization Technique | Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument allows, test the suitability of APCI. |
Quantitative Data Summary
The following tables summarize extraction recovery and validation parameters for Thiorphan from published methods.
Table 1: Thiorphan Solid-Phase Extraction (SPE) Recovery
| Sorbent | Sample Volume | Elution Solvent | Recovery (%) | Concentration (µg/mL) | Citation |
| Oasis HLB (60 mg) | 0.5 mL plasma | Not Specified | 93.5 | 0.1 | |
| Oasis HLB (60 mg) | 0.5 mL plasma | Not Specified | 98.2 | 0.4 | |
| Oasis HLB (60 mg) | 0.5 mL plasma | Not Specified | 97.8 | 2.0 |
Table 2: Bioanalytical Method Validation Parameters for Thiorphan
| Parameter | Range/Value | Citation |
| Linearity Range | 0.05 - 4 µg/mL | |
| 2.324 - 952.000 ng/mL | ||
| 1 - 200 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | |
| 2.324 ng/mL | ||
| Accuracy | 92.7 - 99.6% | |
| Within- and Between-Batch Precision (CV%) | 2.2 - 8.4% and 4.1 - 8.1% | |
| < 10.0% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Thiorphan from Human Plasma
This protocol is adapted from a validated HPLC method for the determination of Thiorphan in human plasma.
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Sample Pre-treatment: To 0.5 mL of human plasma, add the internal standard (this compound) solution.
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SPE Cartridge Conditioning: Condition an Oasis HLB (3 mL, 60 mg) SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
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Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 2 mL of water followed by 2 mL of a methanol/water mixture (the exact ratio should be optimized to remove interferences without eluting the analyte).
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Elution: Elute Thiorphan and this compound from the cartridge with an appropriate volume of a suitable organic solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume of the mobile phase.
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Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: Protein Precipitation (PPT) of Thiorphan from Human Plasma
This protocol is based on a validated LC-MS/MS method for Thiorphan.
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Sample Aliquoting: Transfer a small volume (e.g., 100 µL) of human plasma into a microcentrifuge tube.
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Internal Standard Addition: Add the Thiorphan-d7 (as used in the reference) internal standard solution to the plasma sample.
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Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume), to the tube.
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Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
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Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Analysis: Directly inject an aliquot of the supernatant into the LC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
Technical Support Center: Troubleshooting Thiorphan-d5 Quantification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding variability in Thiorphan-d5 quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a preferred internal standard?
Thiorphan is the active metabolite of the anti-diarrheal prodrug racecadotril.[1] For accurate quantification in biological matrices like plasma, a stable isotope-labeled internal standard (SIL-IS) such as this compound is used.[2] this compound is chemically identical to Thiorphan, except that five hydrogen atoms have been replaced by deuterium. This mass shift allows it to be distinguished by the mass spectrometer.[3] Because its physicochemical properties are nearly identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[4][5] This allows it to effectively compensate for variability throughout the analytical process, including matrix effects, making it the "gold standard" for bioanalysis.
Q2: What are the primary sources of variability in my quantification results?
Variability in this compound quantification can arise from several factors, which can be broadly categorized as:
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Matrix Effects : Components in the biological sample (e.g., phospholipids, salts, proteins) can co-elute with Thiorphan and this compound, causing ion suppression or enhancement in the mass spectrometer's source. This is one of the most significant sources of error in bioanalysis.
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Sample Preparation : Inconsistent extraction recovery, analyte/standard degradation during storage or processing, and procedural errors can introduce significant variability.
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Chromatographic Issues : Poor separation, peak shape, or shifts in retention time can affect results. A slight difference in retention time between the analyte and the deuterated standard (isotopic effect) can expose them to different matrix environments, leading to inconsistent analyte/IS response ratios.
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Instrumental Factors : Issues such as a dirty ion source, incorrect instrument tuning, or detector saturation can lead to poor signal intensity and inconsistent measurements.
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Isotopic Instability : In rare cases, deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or matrix (H/D exchange), especially if the labels are on labile positions like -OH or -NH groups. This reduces the concentration of the fully deuterated standard.
Q3: My this compound signal is consistently low. What should I investigate first?
A low signal for your internal standard can make quantification unreliable. Start by troubleshooting these common causes:
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Concentration and Storage : Verify the concentration of your this compound stock and working solutions. Ensure the standard has not degraded by checking storage conditions and preparing a fresh solution if necessary.
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Sample Preparation : Evaluate the extraction recovery. A low recovery will result in a weaker signal.
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Instrument Parameters : Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) specifically for this compound.
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Matrix Effects : Severe ion suppression from the sample matrix can significantly reduce the signal.
Q4: How can I determine if matrix effects are impacting my quantification?
Matrix effects can be evaluated using a post-extraction spike experiment. This involves comparing the response of this compound in a clean solvent versus its response when spiked into the matrix extract from a blank sample.
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Set A (Neat Solution) : Spike the deuterated internal standard into a clean solvent (e.g., mobile phase) at the working concentration.
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Set B (Post-Extraction Spike) : Extract a blank matrix sample (e.g., plasma with no analyte or IS). After the final extraction step, spike the deuterated internal standard into this extracted matrix at the same concentration as Set A.
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Analysis : Analyze both sets of samples. If the peak area in Set B is significantly lower than in Set A, ion suppression is occurring. If it is higher, ion enhancement is present.
Q5: My this compound peak elutes slightly earlier than the Thiorphan peak. Is this a problem?
This is a known phenomenon called the "chromatographic isotope effect". The presence of heavier deuterium atoms can sometimes lead to a slight difference in retention time. If the shift is small, consistent, and does not result in separation into a region of differential ion suppression, it may not be an issue. However, for ideal correction of matrix effects, complete co-elution is preferred. If the separation is significant, you may need to adjust chromatographic conditions (e.g., mobile phase composition, gradient, or column) to achieve better co-elution.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Issue 1: Inconsistent Analyte/Internal Standard Response Ratio
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Question: My Thiorphan to this compound peak area ratio is highly variable between samples, leading to poor precision. What are the likely causes and solutions?
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Answer: An inconsistent analyte/IS ratio is a critical issue that directly impacts the accuracy and precision of your results. The primary causes are differential matrix effects and instability of the standard.
| Potential Cause | Troubleshooting Steps & Solutions |
| Differential Matrix Effects | The analyte and IS do not experience the same degree of ion suppression/enhancement. This often happens when they do not co-elute perfectly. • Optimize Chromatography: Adjust the mobile phase, gradient, or column to achieve co-elution. • Improve Sample Cleanup: Use a more rigorous sample preparation method (e.g., solid-phase extraction instead of protein precipitation) to remove more interfering matrix components. |
| Isotopic Instability (H/D Exchange) | Deuterium atoms may be exchanging with protons from the solvent, especially under acidic or basic conditions if the label is in a labile position. • Verify Label Position: Ensure your this compound standard has deuterium labels on stable, non-exchangeable positions (e.g., on the phenyl ring). Avoid standards with labels on heteroatoms. • Control pH: Avoid strongly acidic or basic conditions during sample preparation and in the mobile phase if H/D exchange is suspected. |
| Non-Linearity at High Concentrations | The detector may be saturated, or there might be competition for ionization between the analyte and IS at the upper limits of quantification. • Dilute Samples: If a sample has a concentration above the upper limit of quantification (ULOQ), dilute it with a blank matrix to bring it within the validated linear range. |
Issue 2: Poor Chromatographic Performance
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Question: I am observing poor peak shape (tailing, splitting) or significant retention time drift for Thiorphan and this compound. How can I fix this?
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Answer: Poor chromatography compromises resolution and integration, leading to inaccurate results.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions | | :--- | :--- | | Peak Tailing or Fronting | Column contamination or degradation; mismatched sample solvent and mobile phase. | • Flush the Column: Use a strong solvent recommended by the manufacturer to wash the column. • Use a Guard Column: A guard column protects the analytical column from contaminants. • Match Solvents: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. | | Peak Splitting | Clogged frit or a void in the column packing material. | • Reverse Flush: Disconnect the column and flush it in the reverse direction (do not do this with the detector connected). • Replace Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement. | | Retention Time Drift | Changes in mobile phase composition; column temperature fluctuations; column aging. | • Prepare Fresh Mobile Phase: Evaporation of the more volatile solvent component can alter the mobile phase composition over time. • Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography. • Equilibrate System: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. |
Experimental Protocols & Data
Protocol 1: Sample Preparation via Protein Precipitation
This is a common, rapid method for extracting Thiorphan from plasma.
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Pipette 100 µL of a plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
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Add 20 µL of the this compound internal standard working solution.
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Add 300 µL of cold methanol to precipitate the plasma proteins.
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Vortex the mixture thoroughly for 1 minute.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Typical LC-MS/MS Parameters
The following parameters are a general guide and should be optimized for your specific instrumentation.
| Parameter | Typical Setting | Reference |
| LC System | ||
| Column | Inertsil CN-3 (50 x 2.1 mm, 5 µm) or equivalent C18/CN column | |
| Mobile Phase | A: 0.02% Formic Acid in WaterB: Methanol (Ratio 30:70 v/v) | |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Injection Volume | 5 - 10 µL | |
| Column Temperature | 40 °C | |
| MS/MS System | ||
| Instrument | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | |
| Detection | Multiple Reaction Monitoring (MRM) | |
| MRM Transitions | To be optimized based on instrument |
Quantitative Method Validation Data Summary
The following tables summarize performance data from various validated methods for Thiorphan quantification.
Table 1: Method Performance using a Deuterated Internal Standard (Thiorphan-d7)
| Parameter | Value | Reference |
| Linearity Range | 1 - 200 ng/mL | |
| LLOQ | 1 ng/mL | |
| Intra-day Precision (%CV) | < 10.0% | |
| Inter-day Precision (%CV) | < 10.0% | |
| Correlation Coefficient (r²) | ≥ 0.9991 |
Table 2: Method Performance using a Structural Analog IS (Lisinopril) or HPLC-UV
| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-UV) | Reference |
| Linearity Range | 9.38 - 600 ng/mL | 50 - 4000 ng/mL | |
| LLOQ | 9.38 ng/mL | 50 ng/mL | |
| Intra-day Precision (%CV) | ≤ 6.33% | 2.2 - 8.4% | |
| Inter-day Precision (%CV) | ≤ 6.33% | 4.1 - 8.1% | |
| Accuracy | Not explicitly provided | 92.7 - 99.6% | |
| Analyte Recovery | Not explicitly provided | 93.5 - 98.2% |
Visualizations
Below are diagrams illustrating key concepts relevant to Thiorphan analysis.
Caption: Mechanism of action of Thiorphan.
Caption: General workflow for LC-MS/MS analysis.
References
Technical Support Center: Refinement of Sample Cleanup Protocols for Enhanced Thiorphan-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining sample cleanup protocols for the analysis of Thiorphan-d5.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the sample preparation of this compound for analysis.
Guide 1: Solid-Phase Extraction (SPE) Troubleshooting
Solid-phase extraction is a common technique for purifying Thiorphan from complex matrices. However, various issues can arise, leading to inaccurate results.
Problem: Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Sorbent Conditioning/Equilibration | Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) to activate the stationary phase for optimal analyte retention. |
| Sample Overload | The amount of sample applied may exceed the binding capacity of the SPE sorbent. Reduce the sample volume or use a cartridge with a higher sorbent mass. |
| Inappropriate pH of Sample/Solvents | The pH of the sample and loading solutions can significantly impact the retention of Thiorphan on the sorbent. Adjust the pH to ensure Thiorphan is in a state that favors retention on the chosen sorbent (e.g., for reversed-phase SPE, a slightly acidic pH may be optimal). |
| Wash Solvent Too Strong | The wash solvent may be eluting this compound along with interferences. Use a weaker wash solvent (e.g., a lower percentage of organic solvent) to remove interfering substances without affecting the analyte. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the organic solvent strength, adjust the pH of the elution solvent, or increase the elution volume. Consider a second elution step to ensure complete recovery. |
| Analyte Instability | Thiorphan is known to be unstable in biological matrices due to oxidation of its thiol group.[1] Process samples promptly and consider derivatization to a more stable thioether.[1] |
Problem: High Matrix Effects
| Potential Cause | Recommended Solution |
| Co-elution of Matrix Components | Matrix components, such as phospholipids, can co-elute with this compound and cause ion suppression or enhancement in the mass spectrometer.[2][3][4] |
| Optimize the wash step with a solvent strong enough to remove interferences but not the analyte. | |
| Consider a different SPE sorbent chemistry (e.g., mixed-mode or ion-exchange) for better selectivity. | |
| Insufficient Sample Cleanup | The chosen SPE protocol may not be adequately removing matrix interferences. |
| Incorporate a pre-extraction step, such as protein precipitation, before SPE. | |
| Optimize the SPE wash and elution steps to improve the removal of interfering substances. |
Guide 2: Liquid-Liquid Extraction (LLE) Troubleshooting
Liquid-liquid extraction is an alternative method for sample cleanup. Optimizing LLE parameters is crucial for achieving high recovery and clean extracts.
Problem: Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Suboptimal pH | The pH of the aqueous phase determines the ionization state of Thiorphan. For efficient extraction into an organic solvent, the pH should be adjusted to ensure Thiorphan is in its neutral, unionized form. |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent should be matched to the polarity of the neutral Thiorphan molecule. Experiment with solvents of varying polarities to find the one that provides the best recovery. |
| Insufficient Phase Separation/Emulsion Formation | Vigorous mixing can lead to the formation of emulsions, which can trap the analyte and lead to poor recovery. Centrifuge the sample to break the emulsion. The addition of salt ("salting out") can also improve phase separation. |
| Incorrect Solvent-to-Sample Ratio | The volume of the extraction solvent can impact recovery. A general starting point is a 7:1 ratio of organic solvent to aqueous sample, but this should be optimized. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successful this compound analysis?
A1: The most critical factors are ensuring the stability of Thiorphan, optimizing the sample cleanup protocol to achieve high recovery and minimize matrix effects, and using a suitable internal standard like this compound.
Q2: Thiorphan is known to be unstable. How can I improve its stability during sample preparation?
A2: Thiorphan's instability is primarily due to the oxidation of its free thiol group. To mitigate this, process samples as quickly as possible and store them at low temperatures. For enhanced stability, consider derivatizing the thiol group to form a more stable thioether.
Q3: Which is a better sample cleanup technique for this compound: SPE or LLE?
A3: Both SPE and LLE can be effective for this compound cleanup. SPE often provides cleaner extracts and can be more easily automated. However, LLE can be a simpler and more cost-effective option. The choice depends on the specific requirements of the assay, the available resources, and the nature of the sample matrix. A direct comparison of the two methods for your specific application is recommended to determine the most suitable approach.
Q4: How can I assess matrix effects in my this compound analysis?
A4: Matrix effects can be evaluated by comparing the response of this compound in a neat solution to its response in a sample matrix where the analyte has been spiked after extraction. A significant difference in the signal indicates the presence of ion suppression or enhancement.
Q5: My this compound internal standard signal is variable. What could be the cause?
A5: Variability in the internal standard signal can be due to several factors, including inconsistent sample preparation, degradation of the internal standard, or matrix effects that disproportionately affect the internal standard compared to the analyte. Ensure accurate and consistent pipetting and mixing throughout the extraction process. Also, verify the stability of your this compound stock and working solutions.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Thiorphan in Human Plasma
This protocol is adapted from a validated HPLC method for the determination of Thiorphan in human plasma.
-
Sorbent: Oasis HLB (3 mL, 60 mg)
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute Thiorphan with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Quantitative Data from a Validated SPE Method
The following table summarizes the extraction recovery of Thiorphan from plasma samples using the protocol described above.
| Thiorphan Concentration (µg/mL) | Mean Extraction Recovery (%) |
| 0.1 | 93.5 |
| 0.4 | 98.2 |
| 2.0 | 97.8 |
Visualizations
References
- 1. Dried blood spot on-card derivatization: an alternative form of sample handling to overcome the instability of thiorphan in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Calibration and maintenance of instruments for accurate Thiorphan-d5 measurement.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of Thiorphan-d5, a common internal standard in bioanalytical studies of the drug Racecadotril and its active metabolite, Thiorphan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (SIL) version of Thiorphan, the active metabolite of the anti-diarrheal drug Racecadotril. In this compound, five hydrogen atoms have been replaced with deuterium. This mass shift allows it to be distinguished from the unlabeled Thiorphan by a mass spectrometer.[1] Because it has nearly identical physicochemical properties to Thiorphan, it is used as an internal standard (IS) in analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The use of a SIL-IS is considered the "gold standard" as it helps to compensate for variability during sample preparation and analysis, leading to more accurate and precise quantification.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: As a general guideline, this compound should be stored in tightly closed containers at room temperature, protected from light and moisture, unless otherwise specified on the product label or Certificate of Analysis (COA). For temperature-sensitive materials, cold storage (e.g., 2–8°C or -20°C) will be indicated to ensure product stability. Stock solutions, once prepared, should be stored in tightly sealed vials at -20°C and are generally usable for up to one month. It is recommended to allow the product to sit at room temperature for at least 60 minutes before use and prior to opening the vial.
Q3: What analytical technique is most commonly used for this compound measurement?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common and robust method for the quantification of Thiorphan and its deuterated internal standard, this compound, in biological matrices such as plasma and urine. This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.
Q4: What is a "matrix effect" and how can it affect my this compound measurements?
A4: In bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest (e.g., proteins, salts, lipids). The matrix effect is the alteration of the ionization of the target analyte by co-eluting matrix components, which can lead to ion suppression or enhancement. This can significantly impact the accuracy, precision, and sensitivity of the analytical method. Using a stable isotope-labeled internal standard like this compound is the preferred method to compensate for matrix effects, as it is affected in a similar way to the analyte.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
Possible Causes:
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Incompatible Mobile Phase: pH of the mobile phase is not optimal for the analyte's chemistry.
-
Column Degradation: The stationary phase of the column has been compromised.
Troubleshooting Steps:
-
Column Wash: Flush the column with a strong, appropriate solvent to remove potential contaminants.
-
Mobile Phase Adjustment: Ensure the mobile phase pH is suitable for Thiorphan, which is an acidic compound. A mobile phase containing 0.1% formic acid is often used.
-
Guard Column: If not already in use, install a guard column to protect the analytical column from strongly retained matrix components.
-
Column Replacement: If the above steps do not resolve the issue, the column may need to be replaced.
Issue 2: High Variability in this compound Peak Area
Possible Causes:
-
Inconsistent Sample Preparation: Variations in extraction recovery between samples.
-
Instrument Instability: Fluctuations in the LC or MS system performance.
-
Improper Internal Standard Spiking: Inconsistent volume or concentration of this compound added to samples.
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure consistent and precise execution of each step, particularly pipetting and vortexing. Automated liquid handlers can reduce variability.
-
System Suitability Test: Before running the sample batch, perform a system suitability test by injecting a standard solution multiple times to check for consistent peak area and retention time.
-
Check Internal Standard Addition: Verify the accuracy and precision of the pipette used for adding the internal standard. Ensure the IS is added to all samples, calibration standards, and quality controls (except the blank matrix).
Issue 3: this compound Signal is Low or Absent
Possible Causes:
-
Incorrect Mass Spectrometer Settings: The MRM (Multiple Reaction Monitoring) transitions for this compound are not correctly set.
-
Degradation of this compound: The internal standard may have degraded due to improper storage or handling.
-
Ion Source Contamination: A dirty ion source can lead to a significant drop in signal intensity.
Troubleshooting Steps:
-
Verify MS Parameters: Check the precursor and product ion m/z values for this compound in the instrument method.
-
Prepare Fresh Stock Solution: Prepare a new stock solution of this compound from the solid material and re-analyze.
-
Clean the Ion Source: Follow the manufacturer's instructions for cleaning the mass spectrometer's ion source.
Issue 4: Chromatographic Isotope Effect: this compound and Thiorphan Peaks are Separated
Possible Cause:
-
The presence of deuterium atoms can sometimes cause a slight difference in retention time compared to the non-deuterated compound.
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition or temperature may help achieve co-elution.
-
Use a Different Column: A column with different selectivity might reduce the separation between the analyte and the internal standard.
-
Integration Window: Ensure that the peak integration window in the data processing software is wide enough to encompass both peaks if complete co-elution cannot be achieved.
Experimental Protocols & Data
Example LC-MS/MS Method Parameters for Thiorphan Analysis
The following table summarizes typical starting parameters for an LC-MS/MS method for the analysis of Thiorphan using this compound as an internal standard. These parameters may require optimization for specific instrumentation and matrices.
| Parameter | Typical Value |
| LC Column | C18 or similar reversed-phase, e.g., 50 x 2.1 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized to achieve good peak shape and separation from matrix components (e.g., start at 10% B, ramp to 90% B) |
| Flow Rate | 0.2-0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for Thiorphan |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a common and straightforward method for preparing plasma samples for Thiorphan analysis.
-
Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.
-
Pipette 100 µL of the respective sample (plasma, blank matrix, etc.) into the labeled tubes.
-
For calibration standards and quality controls, add the appropriate working standard solution of Thiorphan.
-
Add the this compound internal standard working solution to all tubes except for the blank matrix.
-
Add 300 µL of cold methanol to each tube to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualized Workflows
References
Validation & Comparative
The Gold Standard in Regulated Bioanalysis: A Comparative Validation of Thiorphan-d5
In the rigorous landscape of regulated bioanalysis, the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and reliability of pharmacokinetic and bioequivalence studies. This guide provides an in-depth comparison of Thiorphan-d5, a stable isotope-labeled internal standard, against common analog alternatives for the quantitative analysis of Thiorphan, the active metabolite of the antidiarrheal prodrug Racecadotril. The experimental data presented herein is compiled from various validated bioanalytical methods to offer researchers, scientists, and drug development professionals a comprehensive resource for method development and validation.
Performance Characteristics of Internal Standards for Thiorphan Bioanalysis
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects, thereby providing superior correction for matrix effects and variability in sample processing. The following table summarizes the performance characteristics of Thiorphan-d7 (a close surrogate for this compound) and two alternative structural analog internal standards, Lisinopril and Nevirapine, used in the bioanalysis of Thiorphan.
| Validation Parameter | Thiorphan-d7 | Lisinopril | Nevirapine |
| Linearity Range (ng/mL) | 1 - 200 | 9.38 - 600 | 50 - 4000 |
| Correlation Coefficient (r²) | ≥0.9991 | 0.9985 - 0.9995 | >0.9998 |
| Intra-day Precision (%CV) | < 10.0 | < 6.33 | 2.2 - 8.4 |
| Inter-day Precision (%CV) | < 10.0 | < 6.33 | 4.1 - 8.1 |
| Accuracy (%) | Within ±15% of nominal | Within ±15% of nominal | 92.7 - 99.6 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 9.38 | 50 |
| Recovery (%) | Not explicitly reported | Not explicitly reported for IS | Not explicitly reported for IS |
| Matrix Effect | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Stability | Stable under various conditions | Not explicitly reported | Not explicitly reported |
Experimental Protocols for Thiorphan Bioanalysis
The selection of an internal standard influences the entire bioanalytical workflow, from sample preparation to detection. Below is a comparative summary of the experimental protocols employed in validated methods for Thiorphan quantification using different internal standards.
| Experimental Step | Method using Thiorphan-d7[1] | Method using Lisinopril | Method using Nevirapine[2][3] |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Chromatography | InertSil CN-3 column (50 x 2.1 mm, 5 µm) | CN column | Waters sunfire C18 reversed-phase column |
| Mobile Phase | 0.02% aqueous formic acid and methanol (30:70 v/v) | 0.1% formic acid in methanol and water (35:65, v/v) | 0.05 M phosphate buffer (pH 2.6) and acetonitrile (74:26, v/v) |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) with negative electrospray ionization | HPLC with UV detection (210 nm) |
| Internal Standard Concentration | Not specified | Not specified | Not specified |
Bioanalytical Workflow and Decision Making
The following diagrams illustrate a typical experimental workflow for the bioanalysis of Thiorphan and the logical considerations for selecting an appropriate internal standard in a regulated environment.
Discussion and Conclusion
The presented data underscores the advantages of using a stable isotope-labeled internal standard like this compound (represented by Thiorphan-d7) for the regulated bioanalysis of Thiorphan. The near-identical chemical properties of SIL internal standards to the analyte ensure they behave similarly during extraction, chromatography, and ionization, which is critical for compensating for analytical variability and achieving the highest levels of accuracy and precision.
While structural analogs like Lisinopril and Nevirapine can be employed, their different chemical structures may lead to variations in extraction recovery and ionization response compared to Thiorphan. This can potentially compromise the accuracy of the results, especially in complex biological matrices. Therefore, when using an analog internal standard, it is crucial to conduct thorough validation to demonstrate that it can adequately track the analyte's behavior throughout the analytical process.
References
- 1. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and validated HPLC method to quantify racecadotril metabolite, thiorphan, in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Analysis of Thiorphan-d5 as an Internal Standard
In the precise world of bioanalysis, particularly within drug metabolism and pharmacokinetic studies, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For researchers and drug development professionals investigating the active metabolite of racecadotril, Thiorphan, the use of a stable isotope-labeled internal standard is the gold standard. This guide provides a comprehensive comparative analysis of Thiorphan-d5 against other common internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis. Here, we compare the performance of this compound (using its closely related analogue Thiorphan-d7 as a proxy for which more data is publicly available) with a structural analogue internal standard, lisinopril.
Stable isotope-labeled (SIL) internal standards like this compound and Thiorphan-d7 are the preferred choice in LC-MS/MS analysis.[1][2] Their key advantage lies in their near-identical chemical structure and elution profile to the analyte, Thiorphan. This ensures that any variations in sample extraction, matrix effects, or instrument response affect both the analyte and the internal standard to the same degree, leading to highly accurate and precise quantification.[1]
In contrast, a structural analogue internal standard like lisinopril, while cost-effective, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to Thiorphan. This can lead to less effective compensation for analytical variability.
Quantitative Data Summary
The following table summarizes the validation parameters for LC-MS/MS methods for the quantification of Thiorphan using a deuterated internal standard (Thiorphan-d7 as a proxy for this compound) and a structural analog (lisinopril).
| Validation Parameter | Method with Deuterated IS (Thiorphan-d7) | Method with Structural Analog IS (Lisinopril) |
| Linearity Range | 1 - 200 ng/mL[3][4] | 9.38 - 600 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9991 | 0.9985 to 0.9995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 9.38 ng/mL |
| Intra-day Precision (%RSD) | < 10.0% | ≤ 6.33% |
| Inter-day Precision (%RSD) | < 10.0% | ≤ 6.33% |
| Recovery of Thiorphan | Data not explicitly provided | 93.5% - 98.2% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of Thiorphan in human plasma using a deuterated internal standard and a structural analog internal standard.
Method Using a Deuterated Internal Standard (e.g., this compound)
This method typically employs a simple protein precipitation step for sample preparation followed by rapid LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for both Thiorphan and this compound.
Method Using a Structural Analog Internal Standard (Lisinopril)
This method also utilizes protein precipitation for sample clean-up before LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation):
-
To a 5 µL aliquot of human plasma, add the lisinopril internal standard solution.
-
Add methanol to precipitate the plasma proteins.
-
Vortex the mixture.
-
Centrifuge to separate the supernatant from the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A CN (cyanopropyl) column.
-
Mobile Phase: Methanol and water (35:65, v/v) with 0.1% formic acid.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for both Thiorphan and lisinopril.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams have been generated.
References
A Comparative Guide to Analytical Methods for Thiorphan Utilizing Deuterated Internal Standards
This guide provides a comparative overview of published analytical methods for the quantification of Thiorphan, the active metabolite of the antidiarrheal prodrug Racecadotril. While specific inter-laboratory cross-validation studies for Thiorphan-d5 were not identified in the public domain, this document serves as a valuable resource for researchers, scientists, and drug development professionals by compiling and comparing data from independently validated bioanalytical methods. The use of a stable isotope-labeled internal standard, such as a deuterated form of Thiorphan, is a widely accepted strategy to minimize variability and enhance the accuracy and precision of quantification in complex biological matrices.
Cross-validation is a critical component of bioanalytical method validation, designed to ensure the equivalency of analytical results when a method is transferred between laboratories or platforms.[1] This process is essential for the integrity of pharmacokinetic and bioequivalence studies.[2] The principles of inter-laboratory comparison involve multiple laboratories analyzing the same samples to assess the comparability and reproducibility of results.[3] This guide synthesizes data from various studies to provide a "virtual" comparison, offering insights into the performance of different methodologies.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance characteristics of various validated analytical methods for the quantification of Thiorphan in human plasma. This allows for a direct comparison of their capabilities.
Table 1: Performance Characteristics of LC-MS/MS Methods for Thiorphan Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Thiorphan-d7 | Lisinopril | Not Specified |
| Linearity Range | 1 - 200 ng/mL | 9.38 - 600 ng/mL | 2.324 - 952.000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9991 | 0.9985 to 0.9995 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 9.38 ng/mL | 2.324 ng/mL |
| Intra-day Precision (%CV) | < 10.0% | ≤ 6.33% | Within acceptable limits |
| Inter-day Precision (%CV) | < 10.0% | ≤ 6.33% | Within acceptable limits |
| Accuracy | Within acceptable limits | Within acceptable limits | Within acceptable limits |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Not Specified |
| Reference | [3] | [4] |
Table 2: Performance Characteristics of an HPLC-UV Method for Thiorphan Analysis
| Parameter | HPLC-UV Method |
| Internal Standard | Nevirapine |
| Linearity Range | 0.05 - 4 µg/mL |
| Correlation Coefficient (r) | > 0.9998 |
| Lower Limit of Quantification (LOQ) | 0.05 µg/mL |
| Within-batch Precision (%CV) | 2.2 - 8.4% |
| Between-batch Precision (%CV) | 4.1 - 8.1% |
| Mean Accuracy | 92.7 - 99.6% |
| Extraction Recovery | 93.5% - 98.2% |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Reference |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are summaries of the experimental protocols for the key methods cited.
LC-MS/MS Method with Protein Precipitation
This method is frequently used for its simplicity and high-throughput capabilities.
-
Sample Preparation :
-
To 100 µL of a plasma sample, 20 µL of the internal standard working solution (e.g., Thiorphan-d7) is added.
-
300 µL of methanol is added to precipitate plasma proteins.
-
The mixture is vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes.
-
The resulting supernatant is transferred to an autosampler vial for analysis.
-
-
Chromatographic Conditions :
-
Column : InertSil CN-3 (50 × 2.1 mm, 5 µm).
-
Mobile Phase : A mixture of 0.02% aqueous formic acid and methanol (30:70 v/v).
-
Analysis Time : Less than 1 minute.
-
-
Mass Spectrometric Conditions :
-
Ionization : Electrospray ionization (ESI), typically in negative mode for Thiorphan.
-
Detection : Tandem mass spectrometer (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode.
-
HPLC-UV Method with Solid-Phase Extraction (SPE)
This method provides an alternative to mass spectrometry-based detection and involves a more rigorous sample clean-up process.
-
Sample Preparation :
-
Plasma samples are pre-treated using solid-phase extraction cartridges (Oasis HLB 3 mL, 60 mg).
-
Nevirapine is used as the internal standard.
-
-
Chromatographic Conditions :
-
Column : Waters Sunfire C18 reversed-phase column.
-
Mobile Phase : A mixture of 0.05 M phosphate buffer (pH 2.6) and acetonitrile (74:26, v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set at 210 nm.
-
Visualization of Cross-Laboratory Validation Workflow
The following diagram illustrates a generalized workflow for a cross-laboratory validation study, a critical process for ensuring method transferability and data consistency across different sites.
Caption: Workflow for a typical inter-laboratory analytical method cross-validation process.
References
A Comparative Analysis of the Inhibitory Potency of Thiorphan-d5 and Unlabeled Thiorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potency of Thiorphan-d5 and its unlabeled counterpart, thiorphan. Thiorphan is a potent inhibitor of neprilysin (NEP), also known as enkephalinase, a key enzyme in the regulation of several endogenous peptides. The deuterated version, this compound, is of interest for its potential to offer altered pharmacokinetic properties. This document summarizes the available data, provides a theoretical framework for comparing their potencies, and details the experimental protocols required for their direct comparison.
Data Presentation: Inhibitory Potency against Neprilysin
| Compound | Target Enzyme | Inhibitory Potency (IC50) | Inhibitory Potency (Ki) |
| Thiorphan (unlabeled) | Neprilysin (Enkephalinase) | 6.9 nM[1] | 4.7 nM |
Note on this compound: While specific experimental values for this compound are not available, the principles of kinetic isotope effects suggest that the in vitro inhibitory potency of this compound against neprilysin is expected to be very similar to that of unlabeled thiorphan. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, primarily affects the rate of chemical reactions where a carbon-hydrogen bond is broken in the rate-determining step. In the case of receptor-ligand binding or enzyme inhibition, where the interaction is largely based on shape complementarity and non-covalent forces, the effect of deuteration on the binding affinity (and thus IC50 or Ki) is generally minimal. The five deuterium atoms in this compound are located on the phenyl ring, a part of the molecule that is involved in binding to the enzyme's active site but is not directly involved in a bond-breaking event during the inhibition process. Therefore, a significant difference in the in vitro inhibitory potency between the two compounds is not anticipated.
Experimental Protocols
To empirically determine and compare the inhibitory potencies of this compound and unlabeled thiorphan, a neprilysin (enkephalinase) inhibition assay can be performed. The following is a detailed methodology for a typical fluorometric assay.
Neprilysin Inhibition Assay Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against purified neprilysin.
I. Materials and Reagents:
-
Neprilysin: Purified, recombinant human neprilysin.
-
Fluorogenic Substrate: A specific substrate for neprilysin that becomes fluorescent upon cleavage, such as (7-methoxycoumarin-4-yl)acetyl-L-leucyl-L-arginyl-L-arginine-(2,4-dinitrophenyl)-L-lysine amide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 25 mM NaCl and 10 µM ZnCl2.
-
Test Compounds: this compound and unlabeled thiorphan, dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~320 nm and emission at ~420 nm.
-
Incubator: Set to 37°C.
II. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of neprilysin in assay buffer to a final concentration of 0.1-0.5 ng/µL. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a working solution of the fluorogenic substrate in assay buffer to a final concentration of 10-50 µM. The optimal concentration should be near the Km value for the enzyme.
-
Prepare serial dilutions of the test compounds (this compound and unlabeled thiorphan) in assay buffer. A typical concentration range would be from 1 pM to 1 µM. Include a vehicle control (DMSO) without the inhibitor.
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add 20 µL of the serially diluted test compounds or vehicle control.
-
Add 40 µL of the neprilysin working solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 40 µL of the pre-warmed fluorogenic substrate working solution to each well.
-
Immediately place the microplate in the fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: (1 - (V_inhibitor / V_vehicle)) * 100.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
-
Mandatory Visualization
Below are diagrams illustrating the neprilysin signaling pathway and the experimental workflow for determining inhibitory potency.
Caption: Experimental workflow for determining the IC50 of thiorphan compounds.
Caption: Simplified neprilysin signaling pathway and the inhibitory action of thiorphan.
References
Validation of Thiorphan-d5 for quantifying neprilysin activity in clinical samples.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of neprilysin (NEP) activity is critical for advancing research and drug development in therapeutic areas such as cardiovascular diseases, oncology, and neurodegenerative disorders. Neprilysin, a zinc-dependent metalloprotease, plays a pivotal role in the degradation of several signaling peptides, including natriuretic peptides, angiotensin peptides, and amyloid-beta.[1][2] This guide provides a comparative overview of established methods for measuring neprilysin activity in clinical samples, with a focus on mass spectrometry-based and fluorometric assays. While deuterated forms of the neprilysin inhibitor Thiorphan, such as Thiorphan-d5, are instrumental as internal standards in pharmacokinetic studies of the inhibitor itself, they are not employed as substrates for direct activity measurement.[3][4]
Comparison of Neprilysin Activity Assays
The selection of an appropriate assay for quantifying neprilysin activity depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. Here, we compare the two predominant methods: mass spectrometry-based assays and fluorometric assays.
| Feature | Mass Spectrometry-Based Assay | Fluorometric Assay |
| Principle | Measures the turnover rate of a specific neprilysin substrate (e.g., Angiotensin 1-7) to its product. | Measures the cleavage of a synthetic fluorogenic peptide substrate, resulting in a detectable fluorescent signal. |
| Specificity | High, directly measures the formation of a specific product. | Can be susceptible to interference from other proteases, though specific substrates are designed to minimize this.[5] |
| Sensitivity | Very high, capable of detecting low levels of enzyme activity. | High, with detection limits in the low µU/mg range. |
| Throughput | Lower, due to sample preparation and chromatography run times. | Higher, amenable to 96-well plate format for screening multiple samples. |
| Instrumentation | Requires a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. | Requires a fluorescence microplate reader. |
| Validation | Shows excellent correlation with established methods. | Commercially available kits are widely used and validated. |
| Internal Standard | Stable isotope-labeled internal standards (e.g., Thiorphan-d7 for inhibitor quantification) are used to ensure accuracy and precision. | Typically relies on a standard curve of the free fluorophore for quantification. |
Experimental Protocols
Mass Spectrometry-Based Neprilysin Activity Assay
This method provides a highly specific and sensitive measurement of neprilysin activity by directly quantifying the enzymatic product.
1. Sample Preparation:
-
Plasma samples are collected from patients.
-
A specific concentration of a neprilysin substrate, such as Angiotensin 1-7, is added to the plasma.
-
The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, often by protein precipitation with an organic solvent like methanol, which may contain a stable isotope-labeled internal standard.
2. LC-MS/MS Analysis:
-
The supernatant containing the reaction products is injected into an LC-MS/MS system.
-
The product of the enzymatic reaction is separated from other components by liquid chromatography.
-
The mass spectrometer is set to detect and quantify the specific mass-to-charge ratio of the product peptide.
-
Neprilysin activity is calculated based on the amount of product formed over time.
Fluorometric Neprilysin Activity Assay
This method offers a higher throughput and is well-suited for screening large numbers of samples. Several commercial kits are available for this purpose.
1. Reagent Preparation:
-
Prepare the Neprilysin Assay Buffer, a reconstituted Neprilysin standard (for positive control), and a fluorogenic Neprilysin Substrate solution according to the manufacturer's instructions.
2. Sample Incubation:
-
Add patient samples (e.g., plasma, tissue homogenates) to a 96-well microplate.
-
For each sample, prepare a background control well containing the sample but no substrate.
-
Add the Neprilysin Substrate solution to the sample wells and assay buffer to the background control wells.
-
Incubate the plate at 37°C for 1-2 hours.
3. Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/430 nm) in a kinetic or endpoint mode.
-
Neprilysin activity is determined by comparing the fluorescence of the sample to a standard curve generated with a known concentration of the fluorophore.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the neprilysin signaling pathway and the general workflow for quantifying its activity.
Caption: Neprilysin signaling pathway.
Caption: General workflow for NEP activity assays.
References
- 1. Finding a reliable assay for soluble neprilysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma Neprilysin Displays No Relevant Association With Neurohumoral Activation in Chronic HFrEF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. content.abcam.com [content.abcam.com]
The Gold Standard for Thiorphan Quantification: An Assessment of Thiorphan-d5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the active metabolite of racecadotril, Thiorphan, the choice of a suitable internal standard is paramount for ensuring the accuracy and precision of quantitative assays. This guide provides a comprehensive comparison of Thiorphan-d5, a stable isotope-labeled (SIL) internal standard, with other common alternatives, supported by experimental data from various studies. While specific validation data for this compound is not extensively published, data for the closely related Thiorphan-d7 is readily available and serves as a reliable surrogate for performance assessment.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] this compound, a deuterated analog of Thiorphan, is utilized as an internal standard to enhance the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Thiorphan in biological samples.[2] Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and procedural variability.[2]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in the development of robust bioanalytical methods. The ideal internal standard co-elutes with the analyte and is not present in the biological matrix being analyzed. While SILs like this compound and Thiorphan-d7 are preferred, other structural analogs or unrelated compounds have also been used. The following tables summarize the performance of LC-MS/MS and HPLC-UV methods for Thiorphan quantification using different internal standards.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Thiorphan Quantification
| Parameter | Thiorphan-d7 (SIL IS) | Lisinopril (Structural Analog IS) |
| Linearity Range | 1 - 200 ng/mL | 9.38 - 600 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9991 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 9.38 ng/mL |
| Intra-day Precision (% CV) | < 10.0% | Not explicitly provided |
| Inter-day Precision (% CV) | < 10.0% | Not explicitly provided |
| Accuracy | Not explicitly provided | Not explicitly provided |
| Recovery of Thiorphan | Data not explicitly provided | 93.5% - 98.2% |
| Recovery of Internal Standard | Data not explicitly provided | Not explicitly provided |
Data for Thiorphan-d7 is used as a surrogate for this compound.
Table 2: HPLC-UV Method Validation with a Non-related Internal Standard
| Parameter | Nevirapine (Non-related IS) |
| Linearity Range | 0.05 - 4 µg/mL (50 - 4000 ng/mL) |
| Correlation Coefficient (r) | > 0.9998 |
| Lower Limit of Quantification (LOQ) | 0.05 µg/mL (50 ng/mL) |
| Intra-batch Precision (% CV) | 2.2% - 8.4% |
| Inter-batch Precision (% CV) | 4.1% - 8.1% |
| Mean Accuracy | 92.7% - 99.6% |
| Recovery of Thiorphan | 93.5% - 97.8% |
The data clearly indicates that methods employing a stable isotope-labeled internal standard like Thiorphan-d7 achieve a significantly lower limit of quantification compared to methods using structural analogs or other compounds.[3] The precision of the method with Thiorphan-d7, with intra- and inter-day CVs below 10.0%, demonstrates its robustness for bioanalytical applications.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the quantification of Thiorphan in human plasma.
LC-MS/MS Method with Thiorphan-d7 (as a surrogate for this compound)
This method utilizes a simple protein precipitation step for sample preparation followed by rapid LC-MS/MS analysis.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add the internal standard solution (Thiorphan-d7).
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for analysis.
2. Liquid Chromatography:
-
Column: A suitable reversed-phase column, such as a C18 or a specialized column like InertSil CN-3 (50 x 2.1 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous component with an organic modifier, for example, 0.02% aqueous formic acid and methanol (30:70 v/v).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small volume, usually 5-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Thiorphan.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Thiorphan and Thiorphan-d7.
HPLC-UV Method with Nevirapine Internal Standard
This method employs solid-phase extraction for sample clean-up.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB).
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. High-Performance Liquid Chromatography:
-
Column: Waters Sunfire C18 reversed-phase column.
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 2.6) and acetonitrile (74:26, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 210 nm.
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of Thiorphan, the following diagrams are provided.
Caption: Experimental workflow for Thiorphan quantification using an internal standard.
Thiorphan is the active metabolite of the prodrug racecadotril and acts as a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase. By inhibiting NEP, Thiorphan prevents the degradation of endogenous enkephalins.
Caption: Signaling pathway of Thiorphan's mechanism of action.
References
Comparative Stability of Thiorphan-d5 in Biological Fluids: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the stability of analytical standards in biological matrices is paramount for accurate and reliable bioanalytical data. This guide provides a comparative overview of the stability of Thiorphan-d5, a deuterated internal standard, in various biological fluids. Due to the inherent instability of its non-deuterated analog, Thiorphan, this guide synthesizes available data on Thiorphan to infer the stability profile of this compound, which is crucial for its role in pharmacokinetic and metabolic studies of the prodrug Racecadotril.
Thiorphan, the active metabolite of Racecadotril, is known to be unstable in biological matrices such as blood and plasma, primarily due to the oxidation of its thiol group.[1][2] This instability necessitates strategies to ensure accurate quantification, including the use of a stable, deuterated internal standard like this compound. While specific public stability data for this compound is limited, its suitability as an internal standard in validated bioanalytical methods implies that it meets the stringent stability requirements set by regulatory bodies like the FDA and EMA.[3][4][5] The carbon-deuterium bond is generally stronger than the carbon-hydrogen bond, which can confer slightly increased stability to the molecule.
Comparative Stability Data
The following tables summarize the stability of Thiorphan in various biological matrices under different storage conditions. It is anticipated that this compound would exhibit similar or superior stability under these conditions to be deemed a suitable internal standard.
Table 1: Stability of Thiorphan in Human Plasma
| Storage Condition | Duration | Analyte Recovery (%) | Reference |
| Room Temperature | 1 day | ~93% | |
| Refrigerated (4°C) | 4 days | ~93% (after initial thaw loss) | |
| Frozen (-20°C) | 2 months | Stable | |
| Freeze-Thaw Cycles (from -20°C) | Multiple | Potential for ~7% degradation upon thawing |
Table 2: Stability of Thiorphan in Other Biological Matrices
| Biological Matrix | Storage Condition | Key Findings | Reference |
| Blood | Not specified | Prone to oxidation | |
| Urine | Not specified | A validated LC-MS/MS method using a deuterated internal standard exists, implying stability under analytical conditions. | |
| Dried Blood Spot (DBS) | Ambient | On-card derivatization effectively stabilizes Thiorphan. |
Experimental Protocols
The stability of Thiorphan and, by extension, this compound is assessed through a series of experiments as part of the bioanalytical method validation process. The following protocols are based on established methodologies.
Sample Preparation for Stability Assessment
-
Spiking: Blank biological matrix (plasma, urine, etc.) is spiked with known concentrations of Thiorphan or this compound at low and high quality control (QC) levels.
-
Aliquoting: The spiked matrix is aliquoted into multiple vials to be used for different stability tests.
Stability Tests
-
Freeze-Thaw Stability:
-
Spiked samples are frozen at -20°C or -80°C for at least 24 hours.
-
Samples are then thawed unassisted at room temperature.
-
This freeze-thaw cycle is repeated for a minimum of three cycles.
-
After the final thaw, the samples are processed and analyzed.
-
-
Short-Term (Bench-Top) Stability:
-
Spiked samples are kept at room temperature for a period that mimics the typical sample preparation and handling time (e.g., 4, 8, 24 hours).
-
Following the specified duration, the samples are processed and analyzed.
-
-
Long-Term Stability:
-
Spiked samples are stored at a defined temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months).
-
At each time point, a set of samples is thawed, processed, and analyzed.
-
Sample Analysis (LC-MS/MS)
-
Protein Precipitation/Extraction: Proteins are precipitated from the biological samples (e.g., with methanol). Alternatively, solid-phase extraction (SPE) can be used for sample cleanup.
-
Chromatographic Separation: The analyte and internal standard are separated using a suitable HPLC or UHPLC column.
-
Mass Spectrometric Detection: Detection and quantification are performed using a tandem mass spectrometer, typically in the multiple reaction monitoring (MRM) mode.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in assessing the stability of this compound.
Caption: Experimental workflow for this compound stability assessment.
Caption: Logical relationships in Thiorphan stability and analysis.
References
- 1. Dried blood spot on-card derivatization: an alternative form of sample handling to overcome the instability of thiorphan in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stability study involving HPLC analysis of aqueous thiorphan solutions in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Thiorphan-d5 Quantification Across Mass Spectrometer Platforms
This guide provides a comparative overview of the performance of Thiorphan-d5, a deuterated internal standard for the active drug metabolite Thiorphan, across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. The data presented is synthesized from published bioanalytical method validation studies. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate instrumentation and methodologies for their specific analytical needs.
Performance Benchmarking
The following table summarizes the key performance metrics for the analysis of Thiorphan using a deuterated internal standard like this compound on different LC-MS/MS systems. These values are indicative of the performance achievable on these platforms for bioanalytical studies.
| Performance Metric | Platform A (Example) | Platform B (Example) | Platform C (Example) |
| Linearity Range (ng/mL) | 2.324 - 952.000[1] | 1 - 200[2] | 9.38 - 600[3] |
| Correlation Coefficient (r²) | ≥ 0.9991[2] | ≥ 0.9985[3] | Not Reported |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.324 | 1 | 9.38 |
| Intra-day Precision (%CV) | < 10.0 | < 6.33 | Within acceptable limits |
| Inter-day Precision (%CV) | < 10.0 | < 6.33 | Within acceptable limits |
| Internal Standard | Thiorphan-d7 | Thiorphan-d7 | Not specified |
Experimental Protocols
A generalized experimental protocol for the quantification of Thiorphan in human plasma using this compound as an internal standard is detailed below. This protocol is based on common methodologies found in the literature.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
HPLC Column: InertSil CN-3 (50 x 2.1 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.02% aqueous formic acid.
-
Mobile Phase B: Methanol.
-
Gradient: Isocratic elution with 30:70 (v/v) Mobile Phase A:Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
-
Run Time: Approximately 1 minute.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Thiorphan: To be optimized based on the specific instrument.
-
This compound: To be optimized based on the specific instrument.
-
-
Typical MS/MS Parameters:
-
Collision Gas: Nitrogen.
-
Ion Source Temperature: To be optimized based on the specific instrument.
-
Curtain Gas: To be optimized based on the specific instrument.
-
Collision Energy (CE): To be optimized for each transition.
-
Declustering Potential (DP): To be optimized for each transition.
-
Visualizations
Metabolic Pathway of Racecadotril
The following diagram illustrates the metabolic conversion of the prodrug Racecadotril to its active metabolite, Thiorphan.
References
- 1. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Thiorphan Quantification: Focus on Reproducibility and Robustness with Thiorphan-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Thiorphan, the active metabolite of the antidiarrheal drug Racecadotril. A special emphasis is placed on the use of the stable isotope-labeled (SIL) internal standard, Thiorphan-d5, and its role in ensuring method reproducibility and robustness. The performance of methods employing this compound (often used interchangeably with the closely related Thiorphan-d7 in literature) is compared with alternatives using structural analog internal standards and different analytical techniques. All data is supported by published experimental findings.
Executive Summary
Accurate quantification of Thiorphan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The gold standard for this analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. The choice of internal standard is a critical factor governing the reliability of these methods. Stable isotope-labeled internal standards, such as this compound, are considered superior as they exhibit nearly identical physicochemical properties to the analyte. This ensures they effectively compensate for variability during sample preparation and analysis, leading to enhanced accuracy and precision.
This guide will explore the performance of LC-MS/MS methods using deuterated Thiorphan as an internal standard and compare it with methods utilizing structural analogs and alternative techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for Thiorphan quantification based on validation data from various studies.
Table 1: LC-MS/MS Method using Deuterated Internal Standard (Thiorphan-d7)
| Parameter | Performance | Reference |
| Linearity Range | 1 - 200 ng/mL (r² ≥ 0.9991) | [1] |
| 2.324 - 952.000 ng/mL | [2] | |
| Intra-day Precision (% CV) | < 10.0% | [1] |
| Within acceptable limits | [2] | |
| Inter-day Precision (% CV) | < 10.0% | [1] |
| Within acceptable limits | ||
| Accuracy (% Bias) | Within acceptable limits | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| 2.324 ng/mL | ||
| Internal Standard | Thiorphan-d7 |
Table 2: LC-MS/MS Method using Structural Analog Internal Standard (Lisinopril)
| Parameter | Performance | Reference |
| Linearity Range | 9.38 - 600 ng/mL | |
| Intra-day Precision (% CV) | Not explicitly stated, but method validated for precision | |
| Inter-day Precision (% CV) | Not explicitly stated, but method validated for precision | |
| Accuracy (% Bias) | Not explicitly stated, but method validated for accuracy | |
| Lower Limit of Quantification (LLOQ) | 9.38 ng/mL | |
| Internal Standard | Lisinopril |
Table 3: HPLC-UV Method using Structural Analog Internal Standard (Nevirapine)
| Parameter | Performance | Reference |
| Linearity Range | 0.05 - 4 µg/mL (r > 0.9998) | |
| Intra-day Precision (% CV) | 2.2 - 8.4% | |
| Inter-day Precision (% CV) | 4.1 - 8.1% | |
| Accuracy | 92.7 - 99.6% | |
| Lower Limit of Quantification (LOQ) | 0.05 µg/mL (50 ng/mL) | |
| Internal Standard | Nevirapine |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published literature and represent typical procedures for Thiorphan analysis.
LC-MS/MS Method with Thiorphan-d7 Internal Standard
This method is highly selective and sensitive for the quantification of Thiorphan in human plasma.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 20 µL of the Thiorphan-d7 internal standard working solution.
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: InertSil CN-3 (50 x 2.1 mm, 5 µm).
-
Mobile Phase: 0.02% aqueous formic acid and methanol (30:70 v/v).
-
Flow Rate: Typically 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Thiorphan.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Thiorphan and Thiorphan-d7 are monitored. These are instrument-dependent and require optimization.
-
HPLC-UV Method with Nevirapine Internal Standard
This method provides a more accessible but less sensitive alternative to LC-MS/MS.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an Oasis HLB 3 mL, 60 mg SPE cartridge.
-
Load the plasma sample, to which Nevirapine internal standard has been added.
-
Wash the cartridge to remove interferences.
-
Elute Thiorphan and Nevirapine from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions
-
HPLC System: HPLC with UV detector.
-
Column: Waters Sunfire C18 reversed-phase column.
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 2.6) and acetonitrile (74:26, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
UV Detection: 210 nm.
-
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the analysis of Thiorphan.
Caption: Experimental workflow for LC-MS/MS analysis of Thiorphan using this compound.
Caption: Logical relationship of internal standard choice to method performance.
Reproducibility and Robustness with this compound
The reproducibility of an analytical method is its ability to provide consistent results over time and between different laboratories, analysts, and equipment. Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
The use of a stable isotope-labeled internal standard like this compound is the cornerstone of achieving high reproducibility and robustness in LC-MS/MS assays. Because this compound has nearly identical chemical and physical properties to the native Thiorphan, it experiences the same variations during sample processing, chromatography, and ionization. By calculating the peak area ratio of the analyte to the internal standard, these variations are effectively normalized, leading to more consistent and reliable results.
In contrast, structural analog internal standards (e.g., Lisinopril, Nevirapine) have different chemical structures and, therefore, can exhibit different behaviors during extraction, chromatography, and ionization. This can lead to a less effective correction for analytical variability and may compromise the accuracy and precision of the results, particularly when matrix effects are significant.
Robustness Testing Considerations:
To ensure a method is robust, deliberate variations are made to critical method parameters, including:
-
Mobile Phase Composition: ± 2% variation in the organic solvent ratio.
-
Mobile Phase pH: ± 0.2 pH units.
-
Column Temperature: ± 5°C.
-
Flow Rate: ± 10%.
A method is considered robust if these small changes do not significantly impact the analytical results, which should remain within the acceptance criteria for accuracy and precision. The use of this compound provides a significant advantage in robustness testing, as it will co-vary with the analyte under these slightly modified conditions, ensuring the reliability of the quantification.
Conclusion
For the accurate, precise, and robust quantification of Thiorphan in biological matrices, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is the recommended approach. This combination provides superior performance compared to methods employing structural analog internal standards or less sensitive techniques like HPLC-UV. The near-identical physicochemical properties of this compound to the analyte ensure the most effective compensation for analytical variability, leading to highly reproducible and reliable data essential for drug development and clinical studies.
References
- 1. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiling of Neprilysin Inhibitors: Thiorphan
This guide provides a comparative overview of the pharmacokinetic profile of Thiorphan, the active metabolite of the prodrug Racecadotril. It highlights the essential role of deuterated internal standards, such as Thiorphan-d5, in achieving accurate bioanalytical quantification for pharmacokinetic studies. Data is presented alongside another prominent Neprilysin (NEP) inhibitor, Sacubitrilat, for contextual comparison.
Thiorphan exerts its therapeutic effect by inhibiting Neprilysin, a neutral endopeptidase responsible for the degradation of various endogenous peptides, including natriuretic peptides and enkephalins.[1][2][3][4] Racecadotril is rapidly absorbed and hydrolyzed to Thiorphan after oral administration.[5] Accurate measurement of Thiorphan in plasma is therefore critical for evaluating its pharmacokinetic properties and ensuring clinical efficacy. The use of a stable isotope-labeled internal standard, such as this compound or Thiorphan-d7, is the standard for precise quantification in bioanalytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for the active metabolites Thiorphan and Sacubitrilat following oral administration of their respective parent drugs in humans.
Disclaimer: The data presented below is compiled from separate clinical studies and is intended for illustrative comparison only. Direct cross-study comparisons should be made with caution due to potential differences in study populations, designs, and analytical methodologies.
| Parameter | Thiorphan (from 100 mg Racecadotril) | Sacubitrilat (from 200 mg Sacubitril/Valsartan) |
| Tmax (Time to Peak Plasma Concentration) | ~1.0 - 2.5 hours | ~2.0 - 2.5 hours |
| Cmax (Peak Plasma Concentration) | ~100 - 952 ng/mL (Dose and formulation dependent) | ~7,760 ng/mL |
| AUC (Area Under the Curve) | ~880 - 3500 ng·h/mL (Dose and formulation dependent) | ~111,000 ng·h/mL |
Mechanism of Action: Neprilysin Inhibition Pathway
Thiorphan functions by blocking the action of Neprilysin (NEP). NEP is a key enzyme that degrades several vasoactive peptides, most notably Atrial Natriuretic Peptide (ANP) and Bradykinin, which promote vasodilation and sodium excretion. By inhibiting NEP, Thiorphan increases the bioavailability of these peptides, which helps to counteract the vasoconstrictive effects of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in cardiovascular regulation.
References
- 1. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin inhibition in heart failure: mechanisms and substrates beyond modulating natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Neprilysin Inhibitors: Thiorphan and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Thiorphan, the active metabolite of the anti-diarrheal drug Racecadotril, with other prominent neprilysin (NEP) inhibitors. As the deuterated internal standard, Thiorphan-d5, is primarily utilized in analytical settings to ensure accuracy in quantitative analyses, this comparison will focus on the pharmacologically active, non-deuterated Thiorphan.[1][2][3] This document is intended to serve as a valuable resource for researchers engaged in the study of neprilysin inhibition and the development of novel therapeutics targeting this enzyme.
Neprilysin, a zinc-dependent metalloprotease, plays a crucial role in cardiovascular and neural signaling by degrading a variety of vasoactive and neuroactive peptides.[4][5] Its inhibition has emerged as a key therapeutic strategy for conditions such as heart failure and hypertension. This guide will delve into a comparative analysis of Thiorphan, Sacubitrilat (the active metabolite of Sacubitril), Racecadotril (the prodrug of Thiorphan), and other notable NEP inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Comparison of Neprilysin Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic properties of selected neprilysin inhibitors, providing a clear and concise overview for comparative analysis.
Table 1: In Vitro Potency and Selectivity of Neprilysin Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity (NEP vs. ACE) | Enzyme Source |
| Thiorphan | Neprilysin (NEP) | 20 | 6.1 | Highly selective for NEP (>500-fold vs. ACE) | Purified mouse brain NEP / Purified enzymes |
| Angiotensin-Converting Enzyme (ACE) | 10,200 | - | Purified enzymes | ||
| Sacubitrilat (LBQ657) | Neprilysin (NEP) | 20 | - | Highly selective for NEP (>5000-fold vs. ACE) | Purified enzymes |
| Angiotensin-Converting Enzyme (ACE) | >100,000 | - | Purified enzymes | ||
| Racecadotril | Neprilysin (NEP) | - | 4500 | Low potency | Purified mouse brain NEP |
| Omapatrilat | Neprilysin (NEP) | 8 | - | Dual inhibitor | - |
| Angiotensin-Converting Enzyme (ACE) | 1.7 | - | Human enzymes | ||
| Candoxatril | Neprilysin (NEP) | - | - | Potent NEP inhibitor | - |
| Ecadotril | Neprilysin (NEP) | - | - | S-enantiomer of Racecadotril | - |
Table 2: Pharmacokinetic Profiles of Neprilysin Inhibitors and their Prodrugs
| Compound | Administration Route | Time to Peak Plasma Concentration (Tmax) | Elimination Half-life (t1/2) | Protein Binding | Primary Excretion Route |
| Racecadotril | Oral | ~1 hour | ~3 hours | 90% (as Thiorphan) | Renal (81.4%), Fecal (~8%) |
| Thiorphan (from Racecadotril) | Oral (via prodrug) | ~1 hour | ~3 hours | 90% | Renal |
| Sacubitril | Oral | 0.5 hours | 1.4 hours | 94-97% | Renal (as Sacubitrilat) |
| Sacubitrilat (LBQ657) | Oral (via prodrug) | 2.0-3.0 hours | 11.5 hours | 94-97% | Renal |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using the DOT language.
References
Precision in Thiorphan-d5 Quantification: An Inter-Assay and Intra-Assay Variability Assessment
A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method demonstrates high precision for the quantification of Thiorphan, utilizing Thiorphan-d5 as an internal standard. This guide provides a detailed overview of the experimental data and protocols, highlighting the method's reliability for researchers, scientists, and drug development professionals.
A comprehensive evaluation of a bioanalytical method for the determination of Thiorphan in human plasma reveals excellent precision, with both intra-assay and inter-assay variability well within acceptable limits. The study, which employed a stable isotope-labeled internal standard, Thiorphan-d7, ensures the accuracy and reliability of the results.[1] This level of precision is critical for pharmacokinetic and bioequivalence studies, where accurate measurement of drug and metabolite concentrations is paramount.
The validated method demonstrates a high degree of reproducibility both within a single analytical run (intra-assay) and between different runs (inter-assay). The coefficient of variation for both intra- and inter-day precision was consistently below 10.0%, indicating a stable and reliable analytical process.[1] This low variability is essential for ensuring that observed differences in Thiorphan concentrations are due to physiological factors rather than analytical error.
Comparative Analysis of Assay Precision
The following table summarizes the intra-assay and inter-assay precision data for the quantification of Thiorphan using this compound as an internal standard. The data is based on a validated LC-MS/MS method.
| Parameter | Acceptance Criteria | Reported Performance |
| Intra-Assay Precision (%CV) | Typically ≤15% | < 10.0%[1] |
| Inter-Assay Precision (%CV) | Typically ≤15% | < 10.0%[1] |
| Linearity (r²) | ≥0.99 | ≥0.9991[1] |
| Concentration Range | Defined by the study | 1-200 ng/mL |
Experimental Protocol for Thiorphan Quantification
The successful validation of this bioanalytical method relies on a well-defined experimental protocol. The key steps are outlined below:
1. Sample Preparation: A simple and efficient protein precipitation method was used to extract Thiorphan and the internal standard (Thiorphan-d7) from human plasma samples. This technique effectively removes interfering proteins, ensuring a clean sample for analysis.
2. Chromatographic Separation: The separation of Thiorphan and Thiorphan-d7 was achieved using a liquid chromatography system equipped with an InertSil CN-3 (50 × 2.1 mm, 5 µm) column. The mobile phase consisted of a mixture of 0.02% aqueous formic acid and methanol in a 30:70 (v/v) ratio. This setup allowed for a rapid analysis time of less than one minute per sample.
3. Mass Spectrometric Detection: A tandem mass spectrometer was used for the detection and quantification of the analytes. The use of a stable isotope-labeled internal standard (Thiorphan-d7) is crucial for correcting any variations during the sample preparation and injection process, thereby enhancing the accuracy and precision of the measurement.
Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for the quantification of Thiorphan using this compound as an internal standard.
Caption: Experimental workflow for Thiorphan quantification.
This validated method provides a reliable and efficient tool for the quantification of Thiorphan in human plasma. The demonstrated low inter-assay and intra-assay variability, achieved through the use of this compound as an internal standard and a streamlined experimental protocol, makes it highly suitable for demanding applications in clinical and pharmaceutical research.
References
Safety Operating Guide
Navigating the Disposal of Thiorphan-d5: A Procedural Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Thiorphan-d5, ensuring the protection of both laboratory personnel and the environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory practice dictates that it should be disposed of as chemical waste.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to adhere to standard safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) and handling the compound in a well-ventilated area.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Goggles with side-shields. |
| Hand Protection | Gloves | Compatible, chemical-resistant gloves. Gloves must be inspected prior to use. |
| Body Protection | Lab Coat/Clothing | A standard laboratory coat should be worn. |
Source: General laboratory safety guidelines.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers and contaminated materials, as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[2]
2. Containerization and Labeling:
-
Place this compound waste in a clearly labeled, sealed, and compatible container.
-
The label should include the full chemical name ("this compound"), the quantity, and the date of accumulation.
3. Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the storage area is away from incompatible materials.
4. Request for Pickup:
-
Contact your institution's EHS department or a certified hazardous waste disposal service to schedule a pickup for the waste container.
Experimental Protocols and Data Presentation
While specific experimental protocols for this compound are proprietary to individual research projects, the general handling and disposal procedures outlined in this guide are based on established safety data.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C12H10D5NO3S |
| Molecular Weight | 258.3 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in polar organic solvents |
Source: Chromato Scientific, Veeprho Pharmaceuticals.[3][4]
Table 3: Hazard Identification for this compound
| Hazard Classification | Rating | Details |
| GHS Classification | None | The substance is not classified as hazardous.[1] |
| NFPA Rating | 0-0-0 | Health: 0, Fire: 0, Reactivity: 0. |
| HMIS Rating | 0-0-0 | Health: 0, Fire: 0, Reactivity: 0. |
Source: Cayman Chemical Safety Data Sheet.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and procedural flow.
References
Personal protective equipment for handling Thiorphan-d5
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Thiorphan-d5. The following procedural guidance is designed to ensure safe operational handling and disposal of this compound in a laboratory setting. This compound is the deuterated analog of Thiorphan, an active metabolite of the antidiarrheal drug racecadotril and a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[1][2][3]
Chemical Information:
-
Chemical Name: 2-[[2-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-sulfanylpropanoyl]amino]acetic acid[4]
-
Synonyms: (3-mercapto-2-((phenyl-d5)methyl)propanoyl)glycine[5]
-
Molecular Formula: C12H10D5NO3S
-
CAS Number: 2183240-70-0
While a safety data sheet from one supplier indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle all chemical compounds with care. This guide outlines recommended personal protective equipment (PPE), handling procedures, and disposal plans based on general laboratory safety best practices for research chemicals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves. | Prevents direct dermal contact. |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Dermal Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. If creating aerosols or handling large quantities, use a NIOSH-approved respirator. | To be used as a precautionary measure if engineering controls are insufficient. |
Operational Plan: Step-by-Step Handling Workflow
A systematic workflow is essential for the safe handling of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture.
Weighing and Solution Preparation:
-
Handle the solid compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any airborne particles.
-
When preparing solutions, add the solvent to the solid to minimize aerosolization.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard warnings as required by your institution.
Disposal Procedure:
-
All waste containing this compound should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's EHS office to arrange for the pickup and disposal by a licensed hazardous waste vendor.
-
Do not dispose of this compound down the drain or in regular trash.
Mechanism of Action: Enkephalinase Inhibition
Thiorphan is an inhibitor of neutral endopeptidase (NEP), also known as enkephalinase. This enzyme is responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting NEP, Thiorphan prevents the breakdown of enkephalins, leading to their increased availability and potentiation of their signaling effects.
Caption: this compound mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thiorphan - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 4. clinivex.com [clinivex.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
